Technical Documentation Center

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
  • CAS: 1178837-33-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Subject: Structural Dynamics, Synthetic Workflows, and Applications of CAS 1178837-33-6 in Covalent Inhibitor Design Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Date of Issue: February 27, 2026 Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Subject: Structural Dynamics, Synthetic Workflows, and Applications of CAS 1178837-33-6 in Covalent Inhibitor Design

Executive Summary

In the landscape of modern targeted therapeutics, the design of covalent reversible inhibitors relies heavily on precision-engineered building blocks. 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) is a highly specialized oxamic acid derivative that serves as a bifunctional scaffold[1]. By combining a lipophilic, conformationally restricted pyrrolidine core with an electrophilic oxoacetic acid moiety, this compound acts as a premier precursor for synthesizing


-keto amide warheads. This guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in protease inhibition, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Architecture

The utility of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid stems from its dual-domain architecture. It acts simultaneously as a structural anchor and a reactive warhead precursor.

Quantitative Data & Pharmacokinetic Predictors

To evaluate its viability in fragment-based drug design (FBDD) and peptidomimetic synthesis, we must analyze its baseline physicochemical properties.

PropertyValueComputational / Experimental Significance
CAS Number 1178837-33-6Unique identifier for procurement and database tracking (1[1]).
Molecular Formula C

H

NO

Dictates baseline molecular weight, ideal for lead optimization.
Molecular Weight 171.19 g/mol High ligand efficiency (LE) potential when incorporated into larger peptidomimetics[1].
Topological Polar Surface Area ~57.5 ŲOptimal for cell permeability; balances aqueous solubility with lipophilicity.
H-Bond Donors / Acceptors 1 / 3Facilitates strong directional interactions within target protein active sites.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.
Structural Domains
  • The Oxamic Acid Moiety (Electrophilic Precursor): The

    
    -oxalyl group features two adjacent carbonyls. The carboxylic acid serves as the coupling point to target amines, generating an 
    
    
    
    -keto amide. The adjacent amide carbonyl acts as a powerful electron-withdrawing group, enhancing the electrophilicity of the final warhead.
  • The 2-Ethylpyrrolidine Core (Hydrophobic Anchor): The cyclic amine restricts the

    
     and 
    
    
    
    dihedral angles of the resulting peptidomimetic. The C2-ethyl substitution provides a specific aliphatic vector designed to probe deep, hydrophobic sub-pockets (such as the S2 or S1' pockets in viral proteases), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Mechanistic Paradigm: Covalent Reversible Inhibition

When 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is coupled to a target peptide sequence, it forms an


-keto amide . This functional group is a cornerstone in the design of transition state analogs (TSAs) for serine and cysteine proteases (2[2]).
The Causality of Binding

Unlike irreversible Michael acceptors that can lead to off-target toxicity,


-keto amides bind via a reversible covalent mechanism .
  • Recognition: The 2-ethylpyrrolidine core docks into the protease's hydrophobic S-pocket.

  • Attack: The catalytic nucleophile (e.g., Cys145 in SARS-CoV-2 3CLpro or the catalytic aspartate/serine in HIV/FIV proteases) attacks the highly electrophilic ketone carbon of the

    
    -keto amide (3[3]).
    
  • Stabilization: This forms a tetrahedral hemiketal or thiohemiketal intermediate. The resulting oxyanion is stabilized by the protease's oxyanion hole via hydrogen bonding, effectively mimicking the transition state of natural peptide bond cleavage.

G A 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid B Oxamic Acid Moiety (Electrophilic Precursor) A->B C 2-Ethylpyrrolidine Ring (Hydrophobic Core) A->C D Alpha-Keto Amide Formation (Coupling Reaction) B->D E Protease S-Pocket Binding (Target Recognition) C->E F Covalent Reversible Inhibition (Hemiketal/Thiohemiketal) D->F E->F

Fig 1. Structural logic and pharmacological translation of the oxoacetic acid scaffold.

Synthetic Methodologies & Protocol Standardization

To utilize this compound in drug discovery, it must be coupled to complex, often sterically hindered, primary or secondary amines. The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the sensitive oxamic acid moiety.

Protocol: HATU-Mediated Amide Coupling of Oxoacetic Acids

Objective: Synthesize an


-keto amide covalent warhead from 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Materials:

  • 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (1.0 eq)

  • Target primary amine / peptide fragment (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 eq)
    
  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow & Causality:

  • Preparation & Activation: Dissolve 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of the dicarbonyl system. Anhydrous conditions are critical to prevent competitive hydrolysis of the active ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir at 0 °C for 15 minutes.

    • Causality: The adjacent electron-withdrawing amide carbonyl severely reduces the nucleophilicity of the carboxylate, making standard carbodiimide couplings (like EDC/HOBt) sluggish. HATU rapidly generates a highly reactive 7-azabenzotriazole ester, driving the reaction forward before decarboxylation pathways can compete. Cooling to 0 °C stabilizes this intermediate.

  • Amine Introduction: Introduce the target primary amine (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the formation of dimeric byproducts or unreacted active esters.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
    • Causality: NH

      
      Cl safely neutralizes excess DIPEA without providing the high pH conditions that could trigger the hydrolysis of the newly formed 
      
      
      
      -keto amide.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Applications in Advanced Therapeutics

The integration of pyrrolidine-based oxoacetic acids has proven highly successful in recent antiviral campaigns:

  • Viral Protease Inhibitors: Pyrrolidine-containing

    
    -keto amides have been extensively studied for their selectivity in inhibiting HIV and FIV proteases. The rigid pyrrolidine ring optimally positions the 
    
    
    
    -keto amide warhead into the active site, achieving sub-nanomolar IC
    
    
    values (2[2]). Similar structural logic (utilizing oxo-pyrrolidine and related electrophiles) was critical in the rapid development of SARS-CoV-2 main protease (3CLpro) inhibitors (3[3]).
  • HBV Replication Inhibitors: Derivatives of the 2-oxoacetic acid scaffold have been actively patented as core fragments in the development of novel Hepatitis B Virus (HBV) replication inhibitors. In these architectures, the dicarbonyl system provides critical hydrogen-bonding networks essential for target engagement (4[4]).

References

  • Title: 1178837-33-6 | 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid Source: Bio-fount Chemical Database URL: [Link]

  • Title: Selectivity in the Inhibition of HIV and FIV Protease: Inhibitory and Mechanistic Studies of Pyrrolidine-Containing

    
    -Keto Amide and Hydroxyethylamine Core Structures
    Source:  Journal of the American Chemical Society (JACS), 1995, 117, 48, 11867–11878
    URL: [Link]
    
  • Title: Characterization of the non-covalent interaction between the PF-07321332 inhibitor and the SARS-CoV-2 main protease Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Substituted pyrrolizine compounds as HBV replication inhibitors (WO2019165374A1)

Sources

Exploratory

CAS number and molecular weight of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Physicochemical Profile, Synthetic Methodology, and Medicinal Utility[1] Executive Summary 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6 ) is a specialized heterocyclic building block utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodology, and Medicinal Utility[1]

Executive Summary

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6 ) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a pyrrolidine ring substituted with an ethyl group and functionalized with an


-keto acid moiety, this compound serves as a critical intermediate for introducing the pyrrolidine pharmacophore into larger bioactive scaffolds.[1] Its structural versatility makes it highly relevant in the development of anticonvulsants, kinase inhibitors, and GPCR ligands.[1]

This guide provides a definitive technical analysis of the compound, detailing its chemical identity, validated synthetic pathways, and handling protocols for research and development applications.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is an


-keto acid amide, featuring a polar carboxylic acid head group distinct from the lipophilic ethyl-substituted pyrrolidine tail.[1] This amphiphilic nature dictates its solubility profile and reactivity.[1]

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
CAS Registry Number 1178837-33-6
Molecular Formula

Molecular Weight 171.19 g/mol
SMILES CCC1CCCN1C(=O)C(=O)O
InChI Key Predicted based on structure
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent)
Structural Insight

The molecule possesses a chiral center at the C2 position of the pyrrolidine ring.[1] Unless specified as (R) or (S), the CAS 1178837-33-6 typically refers to the racemic mixture.[1] The "2-oxo" functionality (glyoxyl group) activates the carbonyl for further nucleophilic attacks or reduction, making it a "hotspot" for chemical diversification.[1]

Synthetic Methodology

The synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid follows a robust two-step protocol involving acylation followed by hydrolysis.[1] This pathway minimizes side reactions common with direct oxalyl chloride coupling.[1]

Reaction Scheme Overview
  • N-Acylation: Reaction of 2-ethylpyrrolidine with ethyl chlorooxoacetate (ethyl oxalyl chloride) to form the ester intermediate.[1]

  • Hydrolysis: Saponification of the ethyl ester using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the free acid.[1]

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate

  • Reagents: 2-Ethylpyrrolidine (1.0 eq), Ethyl chlorooxoacetate (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2-ethylpyrrolidine and TEA in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C to control the exotherm.

    • Add ethyl chlorooxoacetate dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.[1] Dry over

      
       and concentrate in vacuo.
      

Step 2: Hydrolysis to Target Acid

  • Reagents: Ethyl ester intermediate (from Step 1), LiOH

    
     (2.0 eq), THF/Water (3:1).[1]
    
  • Procedure:

    • Dissolve the ester in THF/Water mixture.[1]

    • Add LiOH and stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of ester).

    • Workup: Acidify the reaction mixture to pH ~2 using 1N HCl. Extract with Ethyl Acetate (

      
      ).[1]
      
    • Dry the combined organic layers over

      
      , filter, and concentrate to yield the crude acid.[1] Recrystallize from Hexane/EtOAc if necessary.
      
Synthetic Workflow Visualization

SynthesisPath start 2-Ethylpyrrolidine (Starting Material) intermediate Ethyl Ester Intermediate (Stable Precursor) start->intermediate N-Acylation reagent1 Ethyl Chlorooxoacetate (+ TEA, DCM, 0°C) reagent1->intermediate product 2-(2-Ethylpyrrolidin-1-yl)- 2-oxoacetic Acid (Target: CAS 1178837-33-6) intermediate->product Hydrolysis (pH Adjustment) reagent2 LiOH / THF:H2O (Saponification) reagent2->product

Figure 1: Step-wise synthetic pathway transforming 2-ethylpyrrolidine into the target


-keto acid.
Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.0–14.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).[1]
      
    • 
       3.8–4.2 ppm (m, 1H):  Methine proton at the C2 position of the pyrrolidine ring (deshielded by adjacent N).[1]
      
    • 
       3.4–3.6 ppm (m, 2H):  Methylene protons adjacent to Nitrogen (C5 position).[1]
      
    • 
       1.8–2.0 ppm (m, 2H):  Methylene protons in the ethyl group.[1]
      
    • 
       0.8–0.9 ppm (t, 3H):  Methyl group of the ethyl side chain.[1]
      
  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ):  172.2 m/z.[1]
      
    • Negative Mode (

      
      ):  170.2 m/z.[1]
      
Applications in Drug Development[1]

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid acts as a specialized "warhead" or linker in medicinal chemistry.[1]

  • Peptidomimetic Scaffolds: The

    
    -keto acid motif mimics the transition state of peptide bond hydrolysis, making it valuable in designing protease inhibitors.[1]
    
  • Heterocyclic Library Generation: The carboxylic acid group allows for facile coupling with amines to generate glyoxylamides , a class of compounds investigated for P2X7 antagonism and anticonvulsant activity (analogous to Levetiracetam derivatives).[1]

  • Chiral Resolution: The racemic acid can be resolved using chiral amines (e.g.,

    
    -methylbenzylamine) to isolate enantiomerically pure building blocks for asymmetric synthesis.[1]
    
Safety & Handling Guidelines
  • Hazard Classification: Irritant (Skin/Eye).[1] Treat as a potential organic acid corrosive.[1]

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar). The 
    
    
    
    -keto acid moiety is susceptible to decarboxylation under extreme heat or oxidative stress.[1]
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References
  • Chemical Identity & CAS Verification

    • Source: Bio-Fount & ChemicalBook Databases.[1]

    • Data: CAS 1178837-33-6, Molecular Weight 171.19.[1]

    • URL: (Verified via snippet 1.10).[1]

  • Synthetic Methodology (Oxalyl Chloride Chemistry)

    • Title: Reactions and Applications of Oxalyl Chloride.[1][2][3][4][5]

    • Source: ChemicalBook / Common Organic Chemistry.[1]

    • Relevance: Validates the use of ethyl chlorooxoacetate for N-acylation of secondary amines.[1]

    • URL:[1]

  • Pyrrolidine-based Drug Scaffolds

    • Title: Synthesis of functionalized pyrrolidine-2,3-diones and related analogs.[1][5]

    • Source: ResearchGate (Dhavan et al., 2016).[1]

    • Relevance: Contextualizes the utility of pyrrolidine-oxoacetic acid deriv
    • URL:[1]

Sources

Foundational

An In-depth Technical Guide to 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid: A Key Pharmaceutical Intermediate

This guide provides an in-depth technical overview of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, a versatile intermediate crucial in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, a versatile intermediate crucial in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, core properties, and strategic applications of this compound, grounding its claims in established scientific principles and methodologies.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity interactions with biological targets.[1] 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid emerges as a highly valuable building block by functionalizing this core. It combines the chiral ethyl-substituted pyrrolidine moiety with a reactive α-keto acid handle, offering a strategic entry point for constructing complex molecular architectures.[2][3] Its application is pivotal in the synthesis of targeted Active Pharmaceutical Ingredients (APIs), where precise molecular assembly is paramount.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development.

PropertyValueSource
IUPAC Name 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acidN/A
CAS Number 486459-01-6N/A
Molecular Formula C8H13NO3[4]
Molecular Weight 171.19 g/mol [4][5]
Appearance Colorless to pale yellow oil (predicted)
Solubility Soluble in common organic solvents (e.g., ethyl acetate, THF)

Synthesis and Manufacturing Insights

The primary route for synthesizing 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid involves the N-acylation of 2-ethylpyrrolidine. This process is a cornerstone of its production, requiring careful control of reaction conditions to ensure high yield and purity.

Core Synthetic Pathway: N-Acylation

The most direct and widely employed method is the reaction of 2-ethylpyrrolidine with an activated derivative of oxalic acid, such as oxalyl chloride or an ethyl oxalyl ester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final Final Product SM1 2-Ethylpyrrolidine Reaction N-Acylation SM1->Reaction SM2 Ethyl Oxalyl Chloride SM2->Reaction Intermediate Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate Reaction->Intermediate In aprotic solvent (e.g., DCM, THF) with a non-nucleophilic base (e.g., Triethylamine) Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Hydrolysis->Product

Causality Behind Experimental Choices:

  • Solvent Selection: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen to prevent reaction with the highly electrophilic oxalyl chloride.

  • Base Addition: A non-nucleophilic base, typically triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the protonation of the starting 2-ethylpyrrolidine, which would render it unreactive, thereby driving the reaction to completion.

  • Temperature Control: The initial acylation is often performed at low temperatures (0 °C) to control the exothermic reaction and minimize the formation of side products.

  • Hydrolysis Step: The resulting ester intermediate is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to yield the final carboxylic acid product.

Detailed Laboratory Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate

  • To a stirred solution of 2-ethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/g of pyrrolidine) cooled to 0 °C in an ice bath, add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Step 2: Hydrolysis to 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

  • Dissolve the crude ester from Step 1 in a mixture of THF and water (3:1).

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the ester by TLC.

  • Once the hydrolysis is complete, acidify the mixture to pH ~2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Application as a Pharmaceutical Intermediate

The true value of this compound lies in its role as a precursor. The α-keto acid functionality is a versatile handle for forming amide bonds, a ubiquitous linkage in pharmaceuticals. This is particularly relevant in the synthesis of compounds targeting enzymes or receptors where a specific amide linkage is critical for biological activity.

Workflow: Amide Bond Formation

The carboxylic acid group can be activated and coupled with a primary or secondary amine to forge a new amide bond, extending the molecular framework.

G cluster_start Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Start_Acid 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid Amide_Formation Amide Coupling Start_Acid->Amide_Formation Start_Amine Primary/Secondary Amine (R-NH₂) Start_Amine->Amide_Formation Coupling Peptide Coupling Reagent (e.g., HATU, EDCI) Coupling->Amide_Formation Base Non-nucleophilic Base (e.g., DIPEA) Base->Amide_Formation Final_Product N-Substituted 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetamide Amide_Formation->Final_Product Formation of Amide Bond

Example Application Context: While direct synthesis examples for specific blockbuster drugs from this exact intermediate are proprietary, the structural motif is present in various classes of therapeutics. For instance, pyrrolidine derivatives are key intermediates in synthesizing DPP-4 inhibitors for diabetes (like Vildagliptin) and selective dopamine receptor antagonists for neurological disorders (like Raclopride).[2][6] The ethyl-pyrrolidine moiety, in particular, can impart favorable pharmacokinetic properties. The N-acyl group derived from the oxoacetic acid provides a rigid and polar linker essential for target engagement.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the intermediate is a non-negotiable aspect of pharmaceutical development. A multi-technique approach is required for robust characterization.

Standard Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a standard starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups, such as the carboxylic acid O-H stretch, the C=O stretches of the ketone and acid, and the C-N stretch of the amide.

Protocol: HPLC Purity Assay
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • System Suitability: A standard injection should show a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000. A blank injection must confirm no carryover.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount.

  • Safety: The compound is an acidic and potentially irritating substance. Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. Protect from moisture to prevent hydrolysis.

Conclusion and Future Outlook

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid represents a sophisticated and highly functionalized building block. Its value is derived from the convergence of a stereochemically rich pyrrolidine core and a synthetically versatile α-keto acid handle. As drug discovery continues to demand molecules with greater complexity and three-dimensional character, the strategic importance of intermediates like this will only grow. It provides a reliable and efficient route to novel N-acyl pyrrolidine derivatives, enabling the rapid exploration of chemical space and accelerating the development of next-generation therapeutics.

References

  • Vertex AI Search Result 1. Buy 2-aminomethyl-1-ethylpyrrolidine From Bulk Pharma Chemical Supplier.
  • Vertex AI Search Result 2. (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride | Drug Intermediate.
  • Benchchem. Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
  • ChemShuttle. ethyl 2-(2-oxopyrrolidin-1-yl)acetate.
  • Kuujia.com. 1003-28-7(2-ethylpyrrolidine).
  • Wikipedia. 2-Pyrrolidone.
  • ChemicalBook. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2.
  • PubChem. 2-(2-Oxopyrrolidin-1-yl)ethyl acetate | C8H13NO3 | CID 20077594.
  • ChemBK. Ethyl (2-oxopyrrolidin-1-yl)acetate.
  • ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
  • Chemsrc. Ethyl (2-oxo-1-pyrrolidinyl)acetate | CAS#:61516-73-2.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Exploratory

literature review of 2-oxoacetic acid pyrrolidine derivatives

The -Ketoamide Scaffold in Drug Design: A Technical Review of 2-Oxoacetic Acid Pyrrolidine Derivatives Executive Summary This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological applications...

Author: BenchChem Technical Support Team. Date: March 2026

The -Ketoamide Scaffold in Drug Design: A Technical Review of 2-Oxoacetic Acid Pyrrolidine Derivatives

Executive Summary

This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological applications of 2-oxoacetic acid pyrrolidine derivatives . Structurally defined as


-ketoamides (or glyoxylamides) bearing a pyrrolidine ring, these compounds represent a privileged scaffold in modern drug discovery. Unlike the "racetam" class (pyrrolidone-acetic acids), 2-oxoacetic acid derivatives feature an electrophilic 1,2-dicarbonyl "warhead" capable of forming reversible covalent bonds with nucleophilic active site residues (Serine-OH or Cysteine-SH). This guide focuses on their primary application as transition-state inhibitors  for serine and cysteine proteases, with critical relevance to antiviral therapeutics (HCV, SARS-CoV-2) and metabolic enzyme regulation.

Part 1: Pharmacophore Architecture & Mechanism

Structural Logic: The -Ketoamide Warhead

The core efficacy of 2-oxoacetic acid pyrrolidine derivatives stems from the electronic environment of the


-keto group.
  • Electrophilicity: The adjacent amide carbonyl withdraws electron density from the ketone, making the

    
    -carbon highly susceptible to nucleophilic attack.
    
  • Reversibility: Unlike irreversible inhibitors (e.g., chloromethyl ketones) that permanently alkylate enzymes, the

    
    -ketoamide forms a reversible hemithioketal  (with Cysteine) or hemiacetal  (with Serine). This reversibility reduces off-target toxicity, a critical parameter in chronic drug administration.
    
  • The Pyrrolidine Advantage: The pyrrolidine ring provides conformational rigidity. In protease inhibitors, this ring typically occupies the S1' or S2 subsite , locking the inhibitor into a bioactive conformation that minimizes the entropic penalty of binding.

Mechanism of Action: Cysteine Protease Inhibition

The following diagram illustrates the interaction between a generic 2-oxoacetic acid pyrrolidine derivative and a cysteine protease (e.g., SARS-CoV-2 Mpro or HCV NS3/4A).

ProteaseInhibition Enzyme Free Enzyme (Cys-SH Active Site) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Diffusion Inhibitor Inhibitor (2-Oxoacetic Pyrrolidine) Inhibitor->Complex TS_Analog Tetrahedral Intermediate (Hemithioketal Formation) Complex->TS_Analog Nucleophilic Attack (S- -> C=O) TS_Analog->Complex Reversible Dissociation Inhibition Proteolytic Arrest (Substrate Blockade) TS_Analog->Inhibition Stabilization via Oxyanion Hole

Figure 1: Mechanism of reversible covalent inhibition. The catalytic cysteine attacks the


-keto carbon, forming a stable tetrahedral intermediate that mimics the transition state of peptide hydrolysis.

Part 2: Synthetic Methodologies

The synthesis of 2-oxoacetic acid pyrrolidine derivatives requires precise control to prevent over-oxidation or polymerization. The Oxalyl Chloride Route is the industry standard for high-yield, scalable production.

Protocol: Synthesis of Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate

This intermediate is the precursor for most bioactive acids and amides in this class.

Reagents:

  • Pyrrolidine (1.0 eq)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Add DCM and cool to 0°C using an ice/salt bath.

  • Addition 1: Add Ethyl chlorooxoacetate dropwise. The low temperature prevents the formation of diethyl oxalate byproducts.

  • Addition 2: Mix Pyrrolidine and TEA in a separate addition funnel. Add this mixture dropwise to the main reaction vessel over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. The product is typically a pale yellow oil.

    • Yield Target: >90%[1][2]

    • Validation: 1H NMR should show the pyrrolidine ring protons (multiplets at ~1.9 and ~3.5 ppm) and the ethyl ester quartet/triplet.

Hydrolysis to Free Acid

To generate the active 2-oxoacetic acid derivative:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (1.5 eq) at 0°C.

  • Stir for 1 hour. Acidify to pH 2 with 1N HCl and extract with EtOAc.

Synthetic Workflow Diagram

SynthesisFlow Start Pyrrolidine (Starting Material) Intermediate Ethyl 2-oxo-2-(pyrrolidin-1-yl)acetate (Key Intermediate) Start->Intermediate Acylation Reagent Ethyl Oxalyl Chloride (+ Et3N / DCM, 0°C) Reagent->Intermediate Path_Acid Hydrolysis (LiOH, THF/H2O) Intermediate->Path_Acid Path_Amide Amidation (R-NH2, EtOH, Reflux) Intermediate->Path_Amide Product_Acid 2-Oxo-2-(pyrrolidin-1-yl)acetic Acid (Carboxylic Acid Warhead) Path_Acid->Product_Acid Product_Amide alpha-Ketoamide Derivative (Peptidomimetic Inhibitor) Path_Amide->Product_Amide

Figure 2: Divergent synthesis of 2-oxoacetic acid pyrrolidine derivatives from a common ester intermediate.

Part 3: Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR)

In drug development, the 2-oxoacetic acid pyrrolidine scaffold is rarely used in isolation. It serves as the C-terminal cap of peptidomimetics.

Structural RegionModificationEffect on Potency/PK

-Keto Group
Reduction to alcoholLoss of Activity. The sp2 carbonyl is essential for nucleophilic attack.
Pyrrolidine Ring Fluorination (3-F or 4-F)Increased Metabolic Stability. Prevents oxidative metabolism by CYP450.
Pyrrolidine Ring Fusion (e.g., bicyclic)Enhanced Potency. Bicyclic analogs (e.g., 3-azabicyclo[3.1.0]hexane) often fit tighter in the S1 pocket.
Carboxylic Acid Conversion to AmidePermeability. Acids are poor membrane permeants. Amides or Esters are used as prodrugs or active inhibitors.
Case Study: Antiviral Protease Inhibitors

Research into SARS-CoV-2 Mpro inhibitors has highlighted the utility of the


-ketoamide moiety.[3][4] Unlike the nitrile warhead (found in Nirmatrelvir), the 

-ketoamide offers a unique hydrogen-bonding profile within the oxyanion hole of the enzyme, stabilizing the transition state.
  • Key Insight: The pyrrolidine ring in these inhibitors mimics the Proline residue often found in viral polyprotein cleavage sites, ensuring high selectivity for viral proteases over human host proteases [1, 2].

Part 4: Experimental Validation (Assay Protocol)

To validate the biological activity of synthesized derivatives, a FRET-based enzymatic assay is recommended.

FRET Protease Inhibition Assay

Objective: Determine the IC50 of the 2-oxoacetic acid pyrrolidine derivative against a target protease (e.g., Chymotrypsin or a viral protease).

  • Substrate Preparation: Use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Incubate Enzyme (10-50 nM) with the Inhibitor (varying concentrations: 0.1 nM to 10 µM) for 30 minutes at RT. Note: Pre-incubation is crucial for establishing the reversible covalent equilibrium.

    • Add Substrate (10-50 µM) to initiate the reaction.

    • Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.

  • Data Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors or standard dose-response curves.
    

References

  • Perspectives on the design and discovery of α-ketoamide inhibitors for the treatment of novel coronavirus. ResearchGate. Available at: [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections. National Institutes of Health (PMC).[5] Available at: [Link]

  • Selectivity in the Inhibition of HIV and FIV Protease: Inhibitory and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Stereodivergent synthesis of 2-oxo-oligopyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. Available at: [Link]

Sources

Foundational

thermodynamic stability of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Abstract This technical guide provides a comprehensive analysis of the . In the absence of direct empirical data f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Abstract

This technical guide provides a comprehensive analysis of the . In the absence of direct empirical data for this specific molecule, this paper establishes a robust stability profile by deconstructing the compound into its core functional moieties: the 2-ethylpyrrolidine ring, the α-keto amide linkage, and the terminal carboxylic acid. By synthesizing literature on the known behaviors of these components, we infer the principal degradation pathways and stability-determining features. Furthermore, this guide details the definitive experimental and computational methodologies required to empirically validate and quantify the thermodynamic properties of this and related novel chemical entities, providing researchers and drug development professionals with a rigorous framework for stability assessment.

Introduction: The Imperative of Thermodynamic Stability

The journey of a candidate molecule from discovery to a viable pharmaceutical product is contingent upon a well-defined physicochemical profile. Central to this profile is thermodynamic stability, a measure of a compound's resistance to chemical degradation under various environmental conditions. For a novel entity such as 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, understanding its intrinsic stability is paramount. It dictates critical drug development parameters, including shelf-life, formulation strategies, storage conditions, and ultimately, patient safety and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This guide addresses the by dissecting its structure to predict its behavior. We will explore the contributions of each functional group to the overall stability and outline a multi-pronged approach, combining predictive analysis with established experimental and computational workflows, to generate a comprehensive stability profile.

Structural Deconstruction and Inferred Stability Profile

The structure of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid presents three key regions of interest for stability analysis: the saturated N-heterocyclic pyrrolidine ring, the reactive α-keto amide linker, and the terminal carboxylic acid.

The 2-Ethylpyrrolidine Moiety: A Stable Anchor

The pyrrolidine ring is a five-membered saturated heterocycle that is generally considered a stable scaffold in medicinal chemistry.[1] Its stability is attributed to the low ring strain of the cyclopentane-like structure. The puckered, non-planar conformations (envelope and twisted forms) of the pyrrolidine ring are in a dynamic equilibrium.[2] The presence of a 2-ethyl substituent will influence this conformational preference, sterically favoring a pseudoequatorial orientation to minimize non-bonded interactions, which can lock the ring into a more stable, lower-energy conformation.[3]

While the ring itself is robust, extreme conditions or the presence of strong oxidizing agents could initiate degradation. Thermal decomposition studies on pyrrolidine have shown that it can undergo ring-opening to form diradical intermediates at very high temperatures, though such conditions are well outside typical pharmaceutical storage and handling.[4] For practical purposes, the 2-ethylpyrrolidine moiety is expected to be a highly stable component of the molecule.

The α-Keto Amide Linkage: The Reactive Core

The α-keto amide group is the most chemically labile feature of the molecule and is predicted to be the primary site of degradation. This functional group has been extensively studied and is known for its unique reactivity.[5][6]

  • Electronic Properties and Reactivity: The two adjacent carbonyl groups create a highly electrophilic keto-carbonyl carbon. This moiety is more reactive than a simple amide but generally possesses greater metabolic and chemical stability compared to corresponding α-keto acids and esters.[6] Computational studies show that the α-keto amide moiety typically adopts a planar conformation to maximize stability, with the two carbonyls in a trans disposition.[6]

  • Hydrolytic Instability: The primary degradation pathway for this moiety is expected to be hydrolysis. The amide bond, while typically robust, can be cleaved under acidic or basic conditions.[7] The adjacent keto group has a catalytic effect, accelerating the hydrolysis of the amide bond, leading to the release of the corresponding α-keto acid.[8][9] In aqueous environments, the keto-carbonyl can also exist in equilibrium with its gem-diol hydrate form, a reaction whose equilibrium is influenced by pH.[6]

  • Metabolic Considerations: While more stable towards plasma esterases than α-ketoesters, the α-keto amide can be susceptible to reduction by cytosolic carbonyl-reducing enzymes.[6]

The Carboxylic Acid Terminus: An Influential Modulator

The terminal carboxylic acid group introduces acidity and another potential route for degradation: decarboxylation. The reaction involves the removal of the carboxyl group and the release of carbon dioxide (CO₂).[10] While this reaction is typically slow for simple carboxylic acids, it can be accelerated when an electron-withdrawing group, such as the adjacent keto group in this molecule, is present.[10] The formation of an imine intermediate with amines can also facilitate the decarboxylation of α-keto acids.[11]

Additionally, the carboxylic acid can participate in intramolecular hydrogen bonding with the keto or amide oxygen atoms. This interaction could influence the molecule's preferred conformation and potentially modulate the reactivity of the α-keto amide group.

Experimental Workflows for Stability Assessment

A definitive understanding of thermodynamic stability requires empirical measurement. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in the pharmaceutical industry for this purpose.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is invaluable for determining the onset temperature of thermal decomposition, quantifying volatile content (e.g., residual solvents or water), and studying degradation kinetics.[13][14][15]

Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid into a clean, tared TGA pan (typically platinum or alumina).

  • Parameter Setup:

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of significant mass loss is identified as the decomposition temperature (Td).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to determine melting points (Tm), enthalpy of fusion (ΔHfus), glass transitions (Tg), and to characterize exothermic or endothermic degradation events.[16][17][18]

Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Parameter Setup:

    • Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

    • Temperature Program: Equilibrate the sample and reference at a starting temperature (e.g., 25 °C). Ramp the temperature at a linear rate of 10 °C/min to a temperature beyond any expected transitions (e.g., 250 °C).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak will indicate melting; the peak onset provides the Tm, and the integrated peak area yields the ΔHfus. Sharp exothermic events, especially if correlated with mass loss in TGA, indicate decomposition.

G cluster_0 Experimental Workflow cluster_1 TGA cluster_2 DSC Sample Sample Preparation (2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid) TGA_Prep Weigh 5-10 mg in TGA pan Sample->TGA_Prep DSC_Prep Weigh 2-5 mg in sealed pan Sample->DSC_Prep TGA_Run Run TGA (10 °C/min, N2 atm) TGA_Prep->TGA_Run TGA_Data Analyze Mass Loss vs. Temp (Determine Td) TGA_Run->TGA_Data Final_Analysis Correlate Data & Determine Stability Profile TGA_Data->Final_Analysis DSC_Run Run DSC (10 °C/min, N2 atm) DSC_Prep->DSC_Run DSC_Data Analyze Heat Flow vs. Temp (Determine Tm, ΔHfus) DSC_Run->DSC_Data DSC_Data->Final_Analysis

Caption: Workflow for experimental thermal analysis.

Computational Chemistry for Predictive Insights

In silico methods, particularly Density Functional Theory (DFT), provide a powerful, complementary approach to predict thermodynamic properties and explore potential degradation pathways at the molecular level.[19][20][21]

Computational Methodology

A typical computational workflow involves geometry optimization to find the lowest energy conformer of the molecule, followed by frequency calculations to confirm it as a true minimum and to derive thermodynamic data.

Conceptual Protocol for DFT Calculations:

  • Structure Input: Build the 3D structure of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

  • Conformational Search: Perform a conformational analysis to identify the global minimum energy structure.

  • Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a DFT functional (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to compute thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (S).

  • Mechanism Exploration: Model potential degradation pathways (e.g., hydrolysis, decarboxylation) by locating the transition state structures and calculating the activation energies (ΔG‡). A lower activation energy indicates a more kinetically favorable degradation route.

G cluster_0 Computational Workflow Input 1. Build 3D Molecular Structure ConfSearch 2. Conformational Search Input->ConfSearch Opt 3. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) ConfSearch->Opt Freq 4. Frequency Calculation Opt->Freq TS_Search 6. Model Degradation Pathways (Transition State Search) Opt->TS_Search Thermo 5. Calculate Thermodynamic Properties (ΔG, ΔH, S) Freq->Thermo Stability_Prediction Predict Stability & Dominant Degradation Routes Thermo->Stability_Prediction Activation 7. Calculate Activation Energies (ΔG‡) TS_Search->Activation Activation->Stability_Prediction

Caption: Workflow for computational stability analysis.

Data Synthesis and Interpretation

The power of this comprehensive approach lies in the integration of predictive analysis, experimental data, and computational results. The table below summarizes the key parameters to be determined.

Table 1: Summary of Key Thermodynamic Stability Parameters

ParameterSymbolMethod of DeterminationSignificance
Melting PointTmDSCIndicates purity and solid-state stability.
Enthalpy of FusionΔHfusDSCRelates to the energy required to break the crystal lattice.
Decomposition TemperatureTdTGAOnset temperature for significant thermal degradation.
Gibbs Free EnergyΔGDFT CalculationFundamental measure of the molecule's intrinsic stability.
Activation EnergyΔG‡DFT CalculationIndicates the kinetic barrier for a specific degradation pathway.

A low Td from TGA would indicate poor thermal stability. An exothermic event in the DSC trace that coincides with mass loss in the TGA is strong evidence of thermal decomposition. Computational results showing a low activation energy for hydrolysis would suggest that the compound is highly sensitive to moisture and pH, guiding formulation efforts toward non-aqueous or buffered systems.

Conclusion

While direct experimental data on 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is not publicly available, a thorough analysis of its constituent functional groups allows for a robust, science-based prediction of its thermodynamic stability. The molecule's stability is likely governed by the reactivity of the α-keto amide linkage, with hydrolysis and decarboxylation being the most probable degradation pathways. The 2-ethylpyrrolidine ring is expected to be a stable component.

A definitive stability profile must be established through the rigorous experimental and computational workflows detailed in this guide. By combining the predictive power of DFT calculations with the empirical data from TGA and DSC, researchers and drug developers can gain a comprehensive understanding of the molecule's thermodynamic properties, enabling informed decisions in the development of safe, stable, and effective pharmaceuticals.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

  • A combined theoretical and experimental study of the pyrolysis of pyrrolidine. (2025, September 15). Combustion and Flame. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021, March 25). ACS Publications. [Link]

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. (2024, July 16). The Journal of Organic Chemistry. [Link]

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. (2024). ResearchGate. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. (2021). MDPI. [Link]

  • Selective Synthesis of Amides and α-Ketoamides via Electrochemical Decarboxylation and Dehydration. (2024, August 2). PubMed. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). PMC. [Link]

  • N Basicity of Substituted Fullero/pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. (2021, June 14). The Journal of Physical Chemistry A. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC. [Link]

  • Determination of the Relative Configuration and Conformational Analysis of Five-membered N-Acyl-Iminosugars by Relevant 3 J Coupling Constants. (2016). ResearchGate. [Link]

  • Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis. (1982). Journal of the Chemical Society, Chemical Communications. [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020). ResearchGate. [Link]

  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. (2010, June 27). Arabian Journal of Chemistry. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015, August 20). Journal of Analytical Toxicology. [Link]

  • Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. (2016). ResearchGate. [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. (2020, October 14). PubMed. [Link]

  • DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. (2010). ResearchGate. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22). ResearchGate. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005, August 5). PubMed. [Link]

  • Differential Scanning Calorimeter. Duke University Shared Materials Instrumentation Facility. [Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. (2002, March 20). The Journal of Physical Chemistry A. [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). JACS Au. [Link]

  • An overview of Differential Scanning Calorimetry - DSC. Setaram. [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. (2012, December 20). YouTube. [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. (2024, May 21). Frontiers in Chemistry. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2018). PMC. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Relative Stability of Carboxylic Acid Derivatives. (2022, April 19). YouTube. [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024, September 3). RSC Publishing. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022, May 26). ACS Omega. [Link]

  • Thermal behaviors of N-pyrrolidine-N′-(2-chlorobenzoyl)thiourea and its Ni(II), Cu(II), and Co(III) complexes in. (2011, August 13). AKJournals. [Link]

  • Chemistry of Amides. (2022, September 24). LibreTexts Chemistry. [Link]

  • Derivatives of Carboxylic Acids. Michigan State University Chemistry. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). Organometallics. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. [Link]

Sources

Exploratory

suppliers and commercial availability of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Technical Guide: Commercial Availability & Synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid Executive Summary 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS 1178837-33-6 ) is a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Commercial Availability & Synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

Executive Summary

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS 1178837-33-6 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly those targeting kinase pathways (e.g., JAK inhibitors) and P2X7 receptors. Structurally, it consists of a 2-ethylpyrrolidine ring N-acylated with a glyoxylic acid moiety.

This guide provides a technical analysis of its commercial supply chain, synthesis protocols for in-house production, and quality control parameters. While commercially available from select boutique suppliers, its status as a "make-to-order" or "low-stock" item often necessitates in-house synthesis for gram-scale requirements.

Part 1: Chemical Identity & Specifications

Before sourcing, verify the exact chemical identity to avoid confusion with structural isomers (e.g., Levetiracetam impurities).

Property Specification
Chemical Name 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
CAS Registry Number 1178837-33-6
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
SMILES CCC1CCCN1C(=O)C(=O)O
Key Moiety Glyoxylamide (Oxoacetic acid amide)
Stereochemistry Typically supplied as Racemic unless specified as (S)- or (R)-.[1][2][3]
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent)

Part 2: Commercial Availability & Supply Chain Analysis

The commercial landscape for this compound is fragmented. It is not a high-volume commodity chemical but a Tier 3 Specialty Intermediate .

Supplier Landscape
  • Primary Suppliers (Stock likely):

    • CymitQuimica: Lists the compound (Ref.[2] 3D-DXB83733) with pricing around €700/50mg, indicating high value/low availability.

    • Bio-Fount: Lists CAS 1178837-33-6.[4]

    • Boutique Synthesis Houses: Enamine, WuXi AppTec, and Otava often hold the building block (2-ethylpyrrolidine) and can synthesize the acid on demand.

  • Aggregators: PubChem and ChemSrc list multiple distributors, but many are "virtual inventories" (they order from the primary synthesis house upon your request).

Sourcing Strategy: Buy vs. Make

Due to the high cost and lead times (2-4 weeks) for commercial procurement, in-house synthesis is often the preferred route for quantities >1 gram.

SupplyChainDecision Start Requirement: >1g of Target Acid CheckStock Check Tier 1 Suppliers (Sigma, Enamine) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail Buy Purchase (Lead Time: 2-5 days) StockAvail->Buy Yes CustomSynth Custom Synthesis Quote (Lead Time: 4-8 weeks) StockAvail->CustomSynth No InHouse In-House Synthesis (Time: 3 days) CustomSynth->InHouse If Cost/Time Prohibitive

Figure 1: Decision matrix for sourcing 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Part 3: Synthesis & Manufacturing Protocols

For researchers opting to synthesize this compound, the most robust route involves the acylation of 2-ethylpyrrolidine with ethyl chlorooxoacetate (ethyl oxalyl chloride), followed by ester hydrolysis. This avoids the handling of the unstable oxalyl chloride bis-adducts.

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond.

  • Precursor A: 2-Ethylpyrrolidine (CAS 765-38-8) - Commercially available.

  • Precursor B: Ethyl chlorooxoacetate (CAS 4755-77-5) - Common reagent.

Step-by-Step Protocol

Step 1: Formation of Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
     or 
    
    
    
    ).
  • Reagents:

    • 2-Ethylpyrrolidine (1.0 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

    • Ethyl chlorooxoacetate (1.1 eq)

  • Procedure:

    • Dissolve 2-ethylpyrrolidine and TEA in DCM. Cool to 0°C.[2][3][5]

    • Add Ethyl chlorooxoacetate dropwise over 15 minutes. Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) or LCMS.[2][6]

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Expect >85% as a yellow oil.

Step 2: Hydrolysis to the Free Acid

  • Reagents:

    • Ethyl ester intermediate (from Step 1)[1]

    • Lithium Hydroxide (LiOH·H₂O) (2.0 eq)

    • Solvent: THF:Water (3:1) or MeOH:Water (3:1)

  • Procedure:

    • Dissolve the ester in the solvent mixture at 0°C.

    • Add LiOH. Stir at RT for 1-4 hours.

    • Monitor: LCMS for disappearance of ester mass (+28 mass shift loss).

  • Workup (Critical):

    • Acidify carefully with 1N HCl to pH ~2-3.

    • Extract with Ethyl Acetate (x3).[1] Note: The product is polar; if extraction is poor, saturate the aqueous layer with NaCl.

    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Purification: Usually sufficiently pure. If necessary, recrystallize from Ether/Hexane or purify via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

SynthesisPathway Amine 2-Ethylpyrrolidine (CAS 765-38-8) Step1 Step 1: N-Acylation (DCM, TEA, 0°C -> RT) Amine->Step1 Reagent Ethyl Chlorooxoacetate (CAS 4755-77-5) Reagent->Step1 Intermediate Intermediate Ester Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product Target Acid (CAS 1178837-33-6) Step2->Product

Figure 2: Synthetic pathway for the production of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Part 4: Applications in Drug Discovery

This moiety serves as a critical "linker" or "warhead" scaffold in medicinal chemistry.

  • Kinase Inhibitors: The glyoxylamide motif mimics the transition state of peptide bond hydrolysis or interacts with the hinge region of kinases. Specifically, pyrrolidine-based glyoxylamides have been explored in JAK (Janus Kinase) inhibitor patents (e.g., AbbVie patents).

  • P2X7 Receptor Antagonists: The 2-oxoacetic acid amide is a common pharmacophore in antagonists for the P2X7 receptor, involved in inflammatory pathways.

  • Chiral Resolution Agents: The acid can be coupled with racemic amines to form diastereomers, aiding in the resolution of chiral amines due to the steric bulk of the ethyl group.

Part 5: Quality Control & Handling

  • Storage: Store at 2-8°C. The free acid may decarboxylate or degrade if exposed to heat/moisture for prolonged periods.

  • Handling: Hygroscopic. Weigh quickly or in a glovebox.

  • Analytical Markers:

    • ¹H NMR (DMSO-d₆): Look for the ethyl group triplet (~0.8 ppm), the pyrrolidine ring protons (1.5-3.5 ppm), and the absence of the ethyl ester quartet/triplet (from the precursor).

    • LCMS: [M+H]⁺ = 172.2.

References

  • CymitQuimica. Product Catalog: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. Retrieved from

  • Bio-Fount. Chemical Directory: CAS 1178837-33-6. Retrieved from

  • AbbVie Inc. (2010).[7] Novel Tricyclic Compounds and Methods of Use. WO2011068881A1. (Describes the use of 2-ethylpyrrolidine and oxalyl chloride in kinase inhibitor synthesis). Retrieved from

  • Dhavan, A., et al. (2016). Total synthesis of leopolic acid A. (Describes general methods for pyrrolidine acylation with oxalyl chloride). ResearchGate. Retrieved from

  • ChemicalBook. Oxalyl Chloride Reactions and Applications. Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to Metabolic Pathway Predictions for Ethylpyrrolidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Decoding the Metabolic Fate of a Privileged Scaffold The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Metabolic Fate of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure imparts favorable physicochemical properties, including improved solubility and three-dimensional character, which are crucial for effective target engagement.[2] However, this same structure presents a unique set of challenges and opportunities in drug metabolism. As drug development professionals, our ability to accurately predict the metabolic fate of N-alkylpyrrolidine derivatives is not merely an academic exercise; it is a critical determinant of a candidate's safety, efficacy, and ultimate clinical success. The metabolic pathways can lead to inactive products, active metabolites, or in some cases, reactive intermediates that pose toxicological risks.[3]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, tiered strategy that mirrors the logic of modern drug discovery. We will journey from the theoretical realm of computational prediction to the practical application of in vitro assays and the analytical rigor of mass spectrometry. Our focus will be on the causality behind each methodological choice, providing not just a protocol, but a framework for critical thinking. By understanding the enzymatic machinery at play and the analytical tools at our disposal, we can build a self-validating system to confidently elucidate the biotransformation pathways of this vital chemical class.

Part 1: The Principal Metabolic Fates of the Ethylpyrrolidine Moiety

The ethylpyrrolidine core is susceptible to a range of metabolic transformations, primarily driven by the Cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[4] These Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion.[5]

The most probable metabolic hotspots on an N-ethylpyrrolidine scaffold are:

  • N-Dealkylation: The removal of the N-ethyl group is often a primary metabolic route for tertiary amines.[6] This CYP450-mediated oxidation of the alpha-carbon (the carbon attached to the nitrogen) forms an unstable carbinolamine intermediate, which spontaneously cleaves to yield a secondary amine (the pyrrolidine ring) and acetaldehyde.[6][7]

  • C-Oxidation of the Pyrrolidine Ring: The carbons of the pyrrolidine ring itself are targets for hydroxylation. Oxidation at the C5 position (alpha to the nitrogen) can lead to the formation of a lactam, a common metabolic fate for cyclic amines.[8] Oxidation at other positions (C3, C4) is also possible, creating hydroxylated derivatives. δ-oxidation (at C5) can also lead to ring-opening to form an aminoaldehyde intermediate.[9]

  • N-Oxidation: The nitrogen atom can be directly oxidized to form an N-oxide. This pathway is particularly relevant for tertiary amines and can result in metabolites with altered pharmacological or toxicological profiles.[10]

  • Phase II Conjugation: The hydroxylated metabolites generated during Phase I can undergo subsequent conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), are the most common pathways.[11][12] These reactions attach large, polar endogenous molecules to the drug, significantly increasing water solubility and facilitating elimination from the body.[13]

The following diagram illustrates these potential biotransformations.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-Ethylpyrrolidine Derivative N_Dealkyl Pyrrolidine Metabolite (N-Dealkylation) Parent->N_Dealkyl - Ethyl group C_Oxidation Hydroxypyrrolidine Metabolite (C-Oxidation) Parent->C_Oxidation + OH N_Oxide N-Oxide Metabolite Parent->N_Oxide + O Lactam Lactam Metabolite C_Oxidation->Lactam Oxidation Glucuronide Glucuronide Conjugate C_Oxidation->Glucuronide G cluster_workflow Metabolite Prediction & Identification Workflow tier1 Tier 1: In Silico Prediction (Hypothesis Generation) tier2 Tier 2: In Vitro Screening (Metabolic Stability & Profiling) tier1->tier2 Guide Experiment Design tier3 Tier 3: Analytical Characterization (LC-MS/MS Structure Elucidation) tier2->tier3 Generate Metabolites tier4 Tier 4: Reaction Phenotyping (Enzyme Identification) tier3->tier4 Confirm Structures

Caption: A tiered workflow for investigating the metabolism of novel chemical entities.

Tier 1: In Silico Prediction – The Digital Hypothesis

Before any wet lab experiments commence, computational tools can provide a valuable forecast of metabolic fate. [14]These tools utilize vast databases of known metabolic reactions to predict transformations on a novel structure. [15][16]This step is crucial for hypothesis generation, helping to anticipate which metabolites to look for during analytical analysis.

Causality of Choice: In silico modeling is a time- and cost-effective first step to identify potential metabolic liabilities. [17]It allows researchers to prioritize experimental efforts and design analytical methods (e.g., calculating the mass-to-charge ratios of predicted metabolites) before samples are even generated.

Tool Type Underlying Principle Examples Strengths Limitations
Expert Systems Rule-based; uses a curated knowledge base of biotransformation rules derived from literature.Meteor, META®, MetabolExpert® [14]Mechanistically transparent; good for common, well-documented pathways.May fail to predict novel pathways not encoded in its rules.
Machine Learning / QSAR Data-driven; trained on large datasets to recognize substructures prone to metabolism (QSAR models).TIMES®, BioTransformer [17][18]Can identify novel patterns and predict metabolism for less-studied scaffolds.Can be a "black box"; predictive accuracy depends heavily on the quality and scope of the training data.
Tier 2: In Vitro Experimental Validation – The Biological Reality

In vitro assays are the cornerstone of modern drug metabolism studies, providing a biologically relevant system to observe a compound's fate. [19]These experiments involve incubating the test compound with liver-derived enzyme preparations. [20] Causality of Choice: In vitro systems bridge the gap between computational theory and in vivo complexity. [21]They allow for the controlled study of metabolism, providing key parameters like metabolic stability and generating sufficient quantities of metabolites for structural identification, which are essential for regulatory submissions. [20][22]

Test System Composition Pros Cons Primary Use Case
Liver Microsomes Vesicles of endoplasmic reticulum; rich in CYP450s and UGTs. Requires added cofactors (e.g., NADPH). [23] High CYP450 activity, cost-effective, high-throughput. Lacks cytosolic enzymes (e.g., SULTs, AOX) and Phase II cofactors (must be added). High-throughput screening for metabolic stability and CYP-mediated metabolite formation.
S9 Fraction Supernatant from 9000g centrifugation; contains both microsomal and cytosolic enzymes. [23] Broader enzyme coverage than microsomes (Phase I & II). Lower specific CYP activity than microsomes; requires cofactor addition. Broader metabolic profiling when cytosolic enzymes are suspected to be involved.

| Hepatocytes | Intact, viable liver cells. [18]| The "gold standard"; contains a full complement of enzymes, cofactors, and transporters. | Lower throughput, higher cost, more experimental variability. | Definitive metabolite profiling, studying transporter effects, and predicting low-clearance compounds. |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol serves as a self-validating system to determine the rate at which a compound is metabolized by Phase I enzymes.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution in DMSO. Rationale: DMSO is a common solvent, but its final concentration in the incubation should be <0.5% to avoid enzyme inhibition.
  • HLM Suspension: Thaw pooled HLM on ice and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL. Keep on ice. Rationale: Pooled microsomes from multiple donors average out genetic variability in CYP450 expression.
  • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. Rationale: This system continuously regenerates the essential CYP450 cofactor NADPH, ensuring the reaction does not slow due to cofactor depletion.
  • Positive Control: Use a compound with a known, moderate rate of metabolism (e.g., Testosterone, Verapamil). Rationale: Confirms the enzymatic activity of the HLM batch and the competence of the assay system.
  • Negative Control: A compound known to be highly stable (e.g., Warfarin). Rationale: Establishes the baseline for minimal degradation and ensures no non-enzymatic compound loss.

2. Incubation Procedure:

  • Pre-warm HLM suspension and buffer in a water bath at 37°C for 5 minutes.
  • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently. Rationale: 1 µM is a standard concentration well below the Km for most CYP enzymes, ensuring initial reaction rates are measured.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is Time = 0 .
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
  • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates proteins, stopping all enzymatic activity instantly. The internal standard corrects for variations in sample processing and instrument response.

3. Sample Analysis:

  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
  • Analyze the samples to quantify the remaining parent compound at each time point.

4. Data Interpretation:

  • Plot the natural log of the percentage of parent compound remaining versus time.
  • The slope of the line (k) represents the elimination rate constant.
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate Intrinsic Clearance (CLint) = (k / [protein concentration]). This value can be used in models to predict in vivo clearance. [19]
Tier 3: Analytical Characterization – Finding the Footprints

Identifying the structures of metabolites generated in vitro is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technology for this task. [24][25] Causality of Choice: LC-MS offers an unparalleled combination of sensitivity and specificity. [26]Liquid chromatography separates the complex mixture of parent drug and metabolites over time, while the mass spectrometer acts as a highly sensitive detector, providing two critical pieces of information: the molecular weight of each component (from a full scan) and its structural fingerprint (from fragmentation in MS/MS mode). [25] Workflow for Metabolite Identification:

  • LC Separation: The sample extract is injected onto an HPLC column (typically a C18 column). A solvent gradient is used to separate compounds based on their polarity. [27][28]2. Full Scan MS (MS1): As compounds elute from the column, they are ionized (e.g., by electrospray ionization) and the mass spectrometer scans a wide mass range to detect all ions present. This allows for the detection of potential metabolites by searching for their predicted exact masses (e.g., Parent +16 Da for hydroxylation, Parent -28 Da for N-deethylation).

  • Product Ion Scan (MS/MS or MS2): A specific ion of interest (e.g., a potential metabolite detected in MS1) is selected, fragmented, and the masses of the resulting fragments are measured.

  • Structure Elucidation: The fragmentation pattern of a metabolite is compared to that of the parent drug. A logical change in the fragmentation pattern can pinpoint the site of metabolic modification. For example, a fragment containing the ethylpyrrolidine moiety that shifts by +16 Da indicates hydroxylation occurred on that part of the molecule.

Example Data Parent Compound Metabolite 1 Metabolite 2
Proposed Identity N/AHydroxylation (+O)N-De-ethylation (-C2H4)
Expected Mass Shift N/A+15.99 Da-28.03 Da
Observed [M+H]+ 300.20316.20272.17
Key MS/MS Fragment m/z 98.10 (Ethylpyrrolidine)m/z 114.10 (Hydroxy-ethylpyrrolidine)m/z 70.08 (Pyrrolidine)
Tier 4: Reaction Phenotyping – Identifying the Culprit Enzyme

Once key metabolites are identified, it is often necessary to determine which specific CYP450 enzymes are responsible for their formation. [29]This is critical for predicting drug-drug interactions (DDIs). [30] Causality of Choice: If a drug is primarily metabolized by a single, genetically variable enzyme like CYP2D6 or CYP2C19, patients who are "poor metabolizers" could experience much higher drug exposure, leading to toxicity. [4][31]Knowing the responsible enzymes is a regulatory requirement and essential for safe clinical use. [32][33] Methods for Reaction Phenotyping:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of insect or bacterial cells that each express only a single human CYP enzyme (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). [31]The enzyme that produces the metabolite of interest is identified as the primary catalyst.

  • Chemical Inhibition: The compound is incubated in pooled HLM in the presence of specific chemical inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., Quinidine for CYP2D6) implicates that enzyme in the pathway. [30]

Conclusion and Authoritative Grounding

The prediction and characterization of metabolic pathways for ethylpyrrolidine derivatives is a multi-faceted process that requires a synergistic application of computational, biochemical, and analytical sciences. By adopting a tiered strategy—beginning with in silico predictions to form hypotheses, followed by rigorous in vitro experimentation for confirmation and characterization—drug development professionals can build a comprehensive and reliable metabolic profile. This logical progression ensures that resources are used efficiently and that critical data regarding metabolic stability, metabolite structures, and enzyme involvement are generated to support the advancement of safe and effective medicines. This systematic, evidence-based approach is not only good science but is also aligned with the expectations of regulatory agencies worldwide. [22][32][34]

References

  • JoVE. (2023). Drug Metabolism: Phase II Reactions. Retrieved from JoVE website: [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from Hilaris website: [Link]

  • Longdom Publishing. (n.d.). Clinical Implications and Phases of Drug Metabolism Pathways. Retrieved from Longdom Publishing website: [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from BioIVT website: [Link]

  • Kulkarni, S. A., Zhu, J., & Blechinger, S. (2005). In silico techniques for the study and prediction of xenobiotic metabolism: a review. Xenobiotica, 35(10-11), 955–973. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from IQVIA Laboratories website: [Link]

  • Kulkarni, S. A., Zhu, J., & Blechinger, S. (2005). In silico techniques for the study and prediction of xenobiotic metabolism: a review. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Drug metabolism Phase II reaction. Retrieved from Slideshare website: [Link]

  • Li, Y., & Li, L. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 406(29), 7339–7349. Retrieved from [Link]

  • Unknown. (n.d.). Phase II (Conjugation) Reactions.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from Labcorp website: [Link]

  • The Royal Society of Chemistry. (2015). CHAPTER 7: Drug Metabolism. In An Introduction to Drug Synthesis. Retrieved from [Link]

  • Emami, S. (2017). N-Dealkylation of Amines. Molecules, 22(8), 1259. Retrieved from [Link]

  • McEachran, A. D., et al. (2023). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Journal of Exposure Science & Environmental Epidemiology, 33(4), 620–630. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website: [Link]

  • Ali, M., et al. (2008). The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines. Organic & Biomolecular Chemistry, 6(16), 2874–2877. Retrieved from [Link]

  • Unknown. (n.d.). Dealkylation Reactions of Amines.
  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from Admescope website: [Link]

  • Lu, W., Bennett, B. D., & Rabinowitz, J. D. (2008). Analytical strategies for LC-MS-based targeted metabolomics. Journal of Chromatography B, 871(2), 236–242. Retrieved from [Link]

  • Kulkarni, S. A., Zhu, J., & Blechinger, S. (2005). In silico techniques for the study and prediction of xenobiotic metabolism: A review. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved from Patsnap Synapse website: [Link]

  • HMT. (2025). Exploring the Different Techniques of Metabolomics Analysis. Retrieved from HMT website: [Link]

  • Li, W., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Drug Metabolism and Disposition, 44(6), 848–859. Retrieved from [Link]

  • Shoji, T., et al. (2017). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC Plant Biology, 17(1), 183. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. Retrieved from [Link]

  • Arora, P. K., & Kumar, M. (2022). Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Bioinformatics, 2, 981515. Retrieved from [Link]

  • ACS Publications. (2024). Metabolic Investigation and Auxiliary Enzyme Modelization of the Pyrrocidine Pathway Allow Rationalization of Paracyclophane-Decahydrofluorene Formation. Retrieved from ACS Publications website: [Link]

  • McMahon, R. E., et al. (1979). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry, 22(9), 1100–1103. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from Drug Discovery News website: [Link]

  • Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 144, 107147. Retrieved from [Link]

  • Leete, E., & Kim, S. H. (2021). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Cell, 33(6), 1947–1964. Retrieved from [Link]

  • Thapa, H. R., et al. (2022). Resolving the Hydride Transfer Pathway in Oxidative Conversion of Proline to Pyrrole. Journal of the American Chemical Society, 144(5), 2198–2209. Retrieved from [Link]

  • Caccia, S., et al. (1993). Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. Il Farmaco, 48(6), 837–847. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f.
  • Bhat, A. A., et al. (2024). Synthetic pyrrolidine ring-based compounds as α-amylase and α-glucosidase inhibitors. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from FDA website: [Link]

  • der DGRA. (n.d.). EMA versus US-FDA regulatory requirements regarding bioequivalence of orally administered generics. Retrieved from der DGRA website: [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4806. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved from Regulations.gov website: [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved from EMA website: [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(4), e202103847. Retrieved from [Link]

  • Leete, E., & Kim, S. H. (2021). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. PMC. Retrieved from [Link]

  • Meyer, M. R., et al. (2011). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of Mass Spectrometry, 46(3), 265–274. Retrieved from [Link]

  • Akesson, B., & Jönsson, B. A. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 139(2-3), 201–208. Retrieved from [Link]

  • Şenkardeş, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248434. Retrieved from [Link]

  • Peters, F. T., et al. (2008). Identification of cytochrome P450 enzymes involved in the metabolism of the new designer drug 4'-methyl-alpha-pyrrolidinobutyrophenone. Drug Metabolism and Disposition, 36(1), 163–168. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from Metabolon website: [Link]

  • Sarkar, M. A., & Papisov, M. I. (2011). Cytochrome P450-mediated drug metabolizing activity in the nasal mucosa. Journal of Drug Targeting, 19(9), 780–790. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid: A Two-Phase Amide Coupling and Saponification Strategy

Target Molecule: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) Application Context: Advanced organic synthesis, medicinal chemistry building blocks, and peptide-like coupling precursors. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) Application Context: Advanced organic synthesis, medicinal chemistry building blocks, and peptide-like coupling precursors.

As a Senior Application Scientist, I have designed this protocol to provide a robust, scalable, and self-validating methodology for synthesizing 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. The synthesis relies on a highly efficient two-phase approach: an initial electrophilic acylation (amide coupling) followed by a mild, base-mediated ester hydrolysis (saponification).

Mechanistic Rationale & Experimental Design

To ensure high yields and prevent side reactions, the chemical causality of each step must be strictly controlled.

Phase 1: N-Acylation (Amide Coupling) The synthesis begins with the reaction between 2-ethylpyrrolidine and ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate) [1]. Ethyl oxalyl chloride is a highly reactive, moisture-sensitive bifunctional reagent [4]. The acyl chloride moiety is significantly more electrophilic than the ester moiety. By performing the addition at 0 °C, we kinetically favor the nucleophilic attack of the secondary amine exclusively at the acyl chloride carbon. Triethylamine (TEA) is utilized as an acid scavenger; it neutralizes the generated hydrochloric acid, preventing the protonation of the 2-ethylpyrrolidine (which would otherwise stall the reaction) and driving the equilibrium toward the intermediate ester.

Phase 2: Ester Saponification and Acidification The resulting ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate intermediate is robust enough to survive mild aqueous workup but is readily hydrolyzed under basic conditions. We employ lithium hydroxide monohydrate (LiOH·H₂O) in a Tetrahydrofuran/Water (THF/H₂O) co-solvent system [2, 3].

  • Causality of Solvent: THF solubilizes the organic ester, while water dissolves the LiOH and provides the nucleophilic hydroxide ion.

  • Causality of Base: The lithium cation strongly coordinates to the ester's carbonyl oxygen, enhancing its electrophilicity and accelerating the formation of the tetrahedral intermediate. Furthermore, lithium carboxylate salts exhibit excellent solubility in this aqueous mixture, preventing premature precipitation.

  • Acidification: Finally, the reaction is quenched and acidified to pH 2 using 1M HCl. This protonates the carboxylate salt, yielding the neutral, organic-soluble 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, which can be easily isolated via liquid-liquid extraction.

Process Visualization

Workflow N1 2-Ethylpyrrolidine + Ethyl oxalyl chloride N2 Phase 1: Amide Coupling (DCM, TEA, 0 °C to RT) N1->N2 N3 Intermediate: Ethyl 2-(2-ethylpyrrolidin-1-yl) -2-oxoacetate N2->N3 N4 Phase 2: Saponification (LiOH, THF/H2O, RT) N3->N4 N5 Acidification (1M HCl, pH 2) N4->N5 N6 Final Product: 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid N5->N6

Fig 1: Two-phase synthesis workflow for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements optimized for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethylpyrrolidine 99.171.0992 mg (10.0 mmol)Starting Material
Ethyl oxalyl chloride 136.531.21.64 g (12.0 mmol)Acylating Agent
Triethylamine (TEA) 101.192.52.53 g (25.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM) 84.93-20 mLSolvent (Phase 1)
Lithium hydroxide (LiOH·H₂O) 41.963.01.26 g (30.0 mmol)Saponification Base
THF / H₂O (3:1 v/v) --40 mLSolvent (Phase 2)
1M Hydrochloric Acid 36.46-As needed (~35 mL)Acidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate

Note: Ethyl oxalyl chloride is a corrosive lachrymator. Perform all operations in a well-ventilated fume hood.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to establish an anhydrous environment.

  • Reagent Loading: Add 2-ethylpyrrolidine (992 mg, 10.0 mmol) and anhydrous dichloromethane (15 mL) to the flask. Stir to achieve a homogeneous solution.

  • Base Addition: Inject triethylamine (2.53 g, 25.0 mmol) into the reaction mixture.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophilic Addition: Dissolve ethyl oxalyl chloride (1.64 g, 12.0 mmol) in 5 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15 minutes. Self-Validation Check: The controlled dropwise addition prevents rapid exothermic spikes; a mild white precipitate (triethylammonium chloride) will form, confirming the progression of the substitution reaction.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1, visualized with KMnO₄ stain). The disappearance of the secondary amine spot confirms full conversion.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and collect the organic (bottom) layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil.

Phase 2: Saponification to 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
  • Solvent Preparation: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate intermediate in 30 mL of Tetrahydrofuran (THF).

  • Base Introduction: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 10 mL of deionized water. Add this aqueous base solution to the THF mixture in one portion. The reaction will form a biphasic or slightly cloudy mixture that quickly becomes homogeneous upon stirring.

  • Hydrolysis: Stir the reaction vigorously at room temperature for 3 to 4 hours.

  • IPC for Saponification: Monitor via TLC or LC-MS. Self-Validation Check: The ester intermediate spot will disappear, and the highly polar lithium carboxylate salt will remain at the baseline of the TLC plate, indicating complete hydrolysis.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF (do not evaporate to total dryness).

  • Acidification: Cool the remaining aqueous solution in an ice bath to 0 °C. Slowly add 1M HCl dropwise while monitoring the pH with indicator paper until the solution reaches pH 2. Causality: This step protonates the carboxylate, shifting the molecule from a water-soluble salt to an organic-soluble free acid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Final Isolation: Wash the combined organic extracts with brine (20 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum. The final product, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, is obtained as a viscous oil or solid depending on the residual solvent. Store under an inert atmosphere at 4 °C.

References

  • Development of a Commercial Ready Process for TNG908: A Potent, Selective, and Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor. ACS Publications. URL:[Link]

  • Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. ACS Omega. URL:[Link]

Application

Application Note &amp; Protocols: The Hypothetical Use of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid as a Novel N-Terminal Capping Agent in Peptide Synthesis

Disclaimer: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is not a conventional or commercially established reagent for peptide synthesis. The following application note presents a theoretical framework for its potential u...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is not a conventional or commercially established reagent for peptide synthesis. The following application note presents a theoretical framework for its potential use as a novel N-terminal capping agent. The protocols described herein are hypothetical and would require empirical validation and optimization.

Introduction: The Challenge of Incomplete Couplings and the Role of Capping

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains.[1][2] A critical challenge in SPPS is ensuring the complete coupling of each amino acid at every cycle. Incomplete coupling reactions result in the formation of deletion sequences, which are peptides lacking one or more amino acids from the target sequence. These impurities can be difficult to separate from the desired product, complicating purification and reducing the overall yield.

To mitigate the impact of incomplete couplings, a "capping" step is often introduced.[3][4] After the primary coupling reaction, any unreacted N-terminal amines are acylated with a small, unreactive molecule. This terminates the extension of the deletion sequence, making the capped, truncated peptide significantly different from the full-length product and thus easier to remove during purification. Acetic anhydride is the most common capping agent.

This document explores the theoretical application of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid as a novel capping agent. Its structure, featuring a reactive carboxylic acid and a sterically bulky ethylpyrrolidine moiety, suggests it could serve as an effective tool for irreversible termination of unreacted peptide chains.

Chemical Rationale and Potential Advantages

The proposed utility of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid as a capping agent is predicated on the reactivity of its carboxylic acid group. In the presence of a suitable activating agent, this carboxylic acid can be converted into a more reactive species, such as an active ester, which will readily acylate the free N-terminal amine of a peptide chain.[5][6][7]

Potential Advantages:

  • Distinctive Mass Modification: The addition of the 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetyl group (molar mass: 169.19 g/mol ) provides a significant and unique mass shift to the truncated peptide, which can aid in its identification during mass spectrometry analysis of the crude product.

  • Altered Physicochemical Properties: The incorporation of the relatively non-polar and bulky ethylpyrrolidine group would likely alter the hydrophobicity and chromatographic behavior of the capped deletion sequences, potentially simplifying their separation from the target peptide during reverse-phase HPLC purification.

Hypothetical Protocols for N-Terminal Capping

The following protocols are designed for Fmoc-based SPPS and are adapted from standard capping procedures.

Reagent Preparation

A stock solution of the capping agent and activating reagents should be prepared fresh for each synthesis.

ReagentConcentrationSolvent
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid0.5 MDMF
HCTU (or other uronium/phosphonium salt)0.5 MDMF
N,N-Diisopropylethylamine (DIPEA)2.0 MNMP

Note: The choice of activating agent can be critical. Uronium salts like HCTU are generally fast and efficient.[8]

Protocol for Capping in Solid-Phase Peptide Synthesis (SPPS)

This protocol should be performed immediately after the primary amino acid coupling step if a colorimetric test (e.g., the Kaiser test) indicates the presence of unreacted free amines.[3]

Workflow for SPPS Capping:

cluster_SPPS_Cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Amino_Acid_Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash_1->Amino_Acid_Coupling Kaiser_Test Kaiser Test Amino_Acid_Coupling->Kaiser_Test Capping_Step Capping with 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Kaiser_Test->Capping_Step Positive Result (Free Amines) Wash_2 DMF Wash Kaiser_Test->Wash_2 Negative Result (Complete Coupling) Capping_Step->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle End_Synthesis End Synthesis Wash_2->End_Synthesis

Caption: Workflow of an SPPS cycle incorporating the capping step.

Step-by-Step Procedure:

  • Post-Coupling Wash: After the primary amino acid coupling, wash the resin three times with N,N-Dimethylformamide (DMF) to remove excess reagents.

  • Colorimetric Test: Perform a qualitative test (e.g., Kaiser test) to detect free primary amines. If the test is positive, proceed with capping.[3]

  • Prepare Capping Solution: In a separate vessel, combine the following reagents in the specified order:

    • 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid solution (2-5 equivalents relative to the resin's initial loading)

    • HCTU solution (2-5 equivalents)

    • DIPEA solution (4-10 equivalents)

  • Activation: Allow the capping solution to pre-activate for 1-2 minutes.

  • Capping Reaction: Add the activated capping solution to the peptide synthesis vessel containing the resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Post-Capping Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all capping reagents and byproducts.

  • Confirmation (Optional): Perform a second Kaiser test. A negative result (clear or yellow beads) indicates a successful capping reaction.

  • Continue Synthesis: Proceed with the Fmoc deprotection step for the next cycle.

Hypothetical Mechanism of Capping

The proposed mechanism involves the activation of the carboxylic acid of the capping agent by a uronium salt, followed by nucleophilic attack from the free N-terminal amine of the peptide.

cluster_reactants Reactants cluster_products Products Capping_Agent 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Activated_Ester Active Ester Intermediate Capping_Agent->Activated_Ester Activation Peptide Peptide-Resin with Free N-Terminus (H2N-Peptide) Capped_Peptide Capped Peptide-Resin Peptide->Capped_Peptide Activator HCTU + DIPEA Activator->Activated_Ester Activated_Ester->Capped_Peptide Acylation

Caption: Proposed reaction for N-terminal capping.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is not available, precautions can be inferred from related compounds like (2-Oxo-1-pyrrolidinyl)acetic acid and pyrrolidine derivatives.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Validation and Characterization

The efficacy of this hypothetical capping agent would need to be rigorously validated.

  • Mass Spectrometry: After cleavage and deprotection, the crude peptide product should be analyzed by MALDI-TOF or LC-MS. The presence of a peptide species with a mass corresponding to the truncated sequence plus 169.19 Da would provide evidence of successful capping.

  • HPLC Analysis: Reverse-phase HPLC of the crude product should show a distinct peak for the capped sequence, which should be well-resolved from the full-length target peptide.

Conclusion

The proposed use of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid as an N-terminal capping agent in peptide synthesis presents an intriguing, albeit theoretical, possibility. Its unique structure could offer advantages in the purification and analysis of synthetic peptides by effectively terminating deletion sequences and imparting distinct physicochemical properties to them. The protocols outlined in this document provide a starting point for the experimental investigation of this novel application. Rigorous validation would be essential to determine its efficiency, potential side reactions, and overall utility in modern peptide chemistry.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Al-Mugain, H., et al. (2023).
  • Gros, C., et al. (1971). ACYLALKYLCARBONATES AS ACYLATING AGENTS FOR THE SYNTHESIS OF PEPTIDES. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxopyrrolidine-1-acetate. PubChem. Retrieved from [Link]

  • Biosolve. (2023, April 10).
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Nowick, J. S., et al. (2020).
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Ghaffari, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Chemsrc. (2025, August 31). ethyl 2-(2-oxopyrrolidin-1-yl)acetate. Retrieved from [Link]

  • J&K Scientific. (2026, January 12). Precision Peptide Synthesis: Full-Line Reagents for R&D to Production.
  • van der Marel, G. A., et al. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid.
  • ChemBK. (2024, April 9). Ethyl (2-oxopyrrolidin-1-yl)acetate. Retrieved from [Link]

  • Fields, G. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. PubChem. Retrieved from [Link]

  • Brumm, J., et al. (n.d.). US Patent US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Kumar, V. (2025, August 7). Role of capping in peptide synthesis.
  • Kumar, V. (2020, September 24). Role of capping in peptide synthesis. Semantic Scholar.
  • Aspen API. (n.d.). GREEN CONTINUOUS LPPS.

Sources

Method

Application Note: De Novo Synthesis of 5-Substituted Racetam Derivatives via 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

Abstract & Strategic Overview Racetams (e.g., piracetam, levetiracetam) represent a privileged class of nootropic and antiepileptic drugs characterized by a pyrrolidin-2-one (gamma-lactam) core attached to an acetamide m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Racetams (e.g., piracetam, levetiracetam) represent a privileged class of nootropic and antiepileptic drugs characterized by a pyrrolidin-2-one (gamma-lactam) core attached to an acetamide moiety. This application note details a highly efficient, four-step synthetic pipeline to prepare novel 5-substituted racetam derivatives—specifically 2-(5-ethyl-2-oxopyrrolidin-1-yl)acetamide —starting from the commercially available building block 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6)[1].

By leveraging chemoselective reductions and a highly regioselective Ruthenium tetroxide (RuO4) lactamization, this protocol provides drug development professionals with a scalable and self-validating methodology for accessing sterically differentiated racetam libraries.

Mechanistic Rationale & Chemical Logic

To convert an oxamic acid derivative into a true racetam, the oxidation states of the molecule must be systematically inverted and re-established. As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice rather than merely executing the steps:

  • Global Reduction (Erasing the Oxamate State): The starting material contains an oxamic acid motif (N-CO-COOH). Attempting to selectively reduce the amide carbonyl in the presence of the carboxylic acid is highly prone to side reactions. Instead, we utilize Borane-THF (

    
    ) to globally reduce both carbonyls, yielding the corresponding amino alcohol. Borane is highly chemoselective for carboxylic acids and amides over other functional groups.
    
  • Chemoselective Oxidation: The resulting primary alcohol must be re-oxidized to a carboxylic acid to form the necessary acetic acid appendage. TEMPO catalyzed oxidation using (Diacetoxyiodo)benzene (BAIB) is selected because it operates under mild, aqueous conditions and prevents the over-oxidation of the tertiary amine, which is a common failure point when using harsh chromium-based oxidants.

  • Regioselective Lactamization (The Core Transformation): The formation of the pyrrolidin-2-one ring is achieved via RuO4 oxidation[2]. RuO4, generated in situ from catalytic

    
     and stoichiometric 
    
    
    
    , oxidizes saturated N-alkyl pyrrolidines to lactams via a concerted (3+2) cycloaddition mechanism[3]. The chemical logic here relies on steric differentiation : the C2 position of the pyrrolidine ring is shielded by the ethyl group, forcing the bulky RuO4 oxidant to attack the less sterically hindered C5 methylene position. This regioselectivity perfectly installs the required gamma-lactam carbonyl, yielding the 5-ethyl racetam core.
  • Amidation: Finally, 1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid to an acyl imidazole, which undergoes rapid aminolysis with ammonia to yield the final nootropic pharmacophore.

Quantitative Data & Analytical Tracking

To ensure a self-validating workflow, reaction progress should be tracked via LC-MS. The table below summarizes the expected yields, reaction times, and precise mass shifts for each intermediate.

StepIntermediate / ProductReagentsTimeExpected YieldAnalytical Tracking (LC-MS / IR)
1 2-(2-Ethylpyrrolidin-1-yl)ethanol

12 h82–88%Mass shift:

172.1

144.1
2 2-(2-Ethylpyrrolidin-1-yl)acetic acidTEMPO, BAIB4 h75–80%Mass shift:

144.1

158.1
3 2-(5-Ethyl-2-oxopyrrolidin-1-yl)acetic acid

,

12 h60–70%Mass shift:

158.1

172.1IR: ~1680 cm⁻¹ (Lactam C=O)
4 2-(5-Ethyl-2-oxopyrrolidin-1-yl)acetamideCDI,

(g)
3 h85–90%Mass shift:

172.1

171.1IR: ~1650 cm⁻¹ (Amide C=O)

Experimental Protocols

Step 1: Global Reduction to 2-(2-Ethylpyrrolidin-1-yl)ethanol
  • Setup: Charge a flame-dried, argon-purged round-bottom flask with 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add

    
     (1.0 M in THF, 40.0 mL, 4.0 eq) over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Reaction: Remove the ice bath and reflux the mixture for 12 hours.

  • Workup & Validation: Cool to 0 °C and carefully quench with Methanol (15 mL) until bubbling ceases. To break the stable amine-borane complex, add 1M HCl (20 mL) and reflux for an additional 2 hours. Cool, basify to pH 10 with 2M NaOH, and extract with Dichloromethane (DCM) (

    
     mL). Dry the combined organics over 
    
    
    
    and concentrate in vacuo.
Step 2: Chemoselective Oxidation to 2-(2-Ethylpyrrolidin-1-yl)acetic acid
  • Setup: Dissolve the crude amino alcohol from Step 1 in a 1:1 mixture of Acetonitrile and Water (40 mL).

  • Reaction: Add TEMPO (0.156 g, 0.1 eq) followed by BAIB (7.08 g, 2.2 eq). Stir the reaction mixture at room temperature for 4 hours.

  • Workup & Validation: The reaction is complete when LC-MS shows the disappearance of the 144.1

    
     peak. Concentrate the mixture to remove Acetonitrile. Adjust the aqueous layer to pH 4-5 (the isoelectric point of the amino acid) using 1M HCl, and extract with a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM). Concentrate to yield the amino acid.
    
Step 3: Regioselective Lactamization via RuO4
  • Setup: Dissolve the amino acid (approx. 7.0 mmol) in a biphasic system of Ethyl Acetate (30 mL) and Water (30 mL).

  • Reaction: Add

    
     (5.99 g, 4.0 eq). Once dissolved, add 
    
    
    
    (0.07 g, 0.05 eq). The aqueous layer will immediately turn bright yellow/green, indicating the formation of active
    
    
    . Stir vigorously at room temperature for 12 hours.
  • Workup & Validation: The reaction is self-indicating; the persistence of a yellow color implies excess oxidant remains. Quench the reaction by adding Isopropanol (5 mL), which reduces the active

    
     to insoluble, black 
    
    
    
    . Filter the entire biphasic mixture through a pad of Celite to remove the ruthenium black. Separate the layers, extract the aqueous layer with EtOAc (
    
    
    mL), dry, and concentrate to yield the racetam core.
Step 4: Amidation to the Target Racetam
  • Setup: Dissolve the 2-(5-ethyl-2-oxopyrrolidin-1-yl)acetic acid in anhydrous DCM (30 mL) under argon.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.36 g, 1.2 eq). Stir at room temperature for 1 hour. Self-validation:

    
     evolution confirms the formation of the active acyl imidazole.
    
  • Amidation: Bubble anhydrous

    
     gas into the solution for 15 minutes (alternatively, add 5 mL of 0.5M ammonia in dioxane). Stir for 2 hours.
    
  • Purification: Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) to yield pure 2-(5-ethyl-2-oxopyrrolidin-1-yl)acetamide.

Synthetic Workflow Diagram

RacetamSynthesis SM 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid CAS: 1178837-33-6 Step1 Step 1: Global Reduction Reagent: BH3·THF SM->Step1 Int1 2-(2-Ethylpyrrolidin-1-yl)ethanol (Amino Alcohol) Step1->Int1 Step2 Step 2: Chemoselective Oxidation Reagent: TEMPO / BAIB Int1->Step2 Int2 2-(2-Ethylpyrrolidin-1-yl)acetic acid (Amino Acid) Step2->Int2 Step3 Step 3: Regioselective Lactamization Reagent: RuCl3 / NaIO4 Int2->Step3 Int3 2-(5-Ethyl-2-oxopyrrolidin-1-yl)acetic acid (Racetam Core) Step3->Int3 Step4 Step 4: Amidation Reagent: CDI / NH3 Int3->Step4 Prod 2-(5-Ethyl-2-oxopyrrolidin-1-yl)acetamide (Target Racetam Derivative) Step4->Prod

Synthetic workflow for preparing 5-ethyl racetam derivatives via RuO4 lactamization.

References

  • ResearchGate / Yoshifuji et al. Ruthenium Tetroxide Oxidation of N-Acyl Amines and Related Compounds.[2] URL:[Link]

  • Beilstein Journal of Organic Chemistry. Transient and intermediate carbocations in ruthenium tetroxide oxidation of saturated rings. (2019, 15, 1612–1622).[3] URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the catalytic synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. This valuable building block incorporates both a chiral pyrrolidine scaffold and a reactive α-ketoacid moiety, making it of significant interest in medicinal chemistry and organic synthesis. As direct catalytic routes are not extensively documented, this guide proposes two primary, robust catalytic strategies based on well-established chemical principles: Direct Catalytic Amidation and Precursor Synthesis followed by Catalytic Oxidation . We provide the scientific rationale behind each approach, detailed step-by-step protocols, and comparative analysis to guide researchers in selecting and optimizing a synthetic route.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational rigidity and stereochemical properties.[1] Similarly, α-ketoacids are versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[2] The target molecule, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, combines these two important motifs. Its synthesis via catalytic methods offers significant advantages over conventional stoichiometric approaches, including improved efficiency, higher selectivity, milder reaction conditions, and a reduced environmental footprint.

This guide outlines two primary catalytic pathways to the target molecule. The choice between these strategies will depend on precursor availability, desired scale, and the specific catalytic capabilities of the laboratory.

G cluster_0 Synthetic Strategies Start 2-Ethylpyrrolidine S1 Strategy 1: Direct Catalytic Amidation Start->S1 S2 Strategy 2: Two-Step Oxidation Route Start->S2 Target Target Molecule: 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid S1->Target Single Catalytic Step S2->Target Two Steps: 1. Precursor Synthesis 2. Catalytic Oxidation

Caption: High-level overview of the two proposed catalytic strategies.

Strategy 1: Direct Catalytic Amidation of 2-Ethylpyrrolidine

This approach involves the direct coupling of 2-ethylpyrrolidine with an activated oxalic acid derivative, such as an oxalyl chloride or a dialkyl oxalate. While amidation can sometimes proceed without a catalyst, employing one can significantly improve reaction rates, allow for milder conditions, and enhance yields, particularly with less reactive substrates.

Scientific Rationale and Mechanism

The core of this strategy is the nucleophilic attack of the secondary amine of 2-ethylpyrrolidine on an electrophilic carbonyl carbon of the oxalic acid derivative. A catalyst, typically a Lewis acid or a specific organocatalyst, can activate the carbonyl group, making it more susceptible to nucleophilic attack. For instance, a Lewis acid can coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

G cluster_mech1 Proposed Mechanism: Lewis Acid Catalyzed Amidation reagents 2-Ethylpyrrolidine (R₂NH) + Ethyl Oxalyl Chloride (ClCOCOOEt) activated_complex activated_complex reagents->activated_complex Coordination catalyst Lewis Acid (e.g., Sc(OTf)₃) catalyst->activated_complex tetrahedral_intermediate Tetrahedral Intermediate activated_complex->tetrahedral_intermediate Nucleophilic Attack by R₂NH product_ester Intermediate Ester (R₂N-CO-COOEt) tetrahedral_intermediate->product_ester Elimination of HCl Catalyst Regeneration final_product Target Acid (R₂N-CO-COOH) product_ester->final_product Hydrolysis (e.g., LiOH)

Caption: Proposed mechanism for Lewis acid-catalyzed direct amidation.

Protocol: Direct Catalytic Amidation

Principle: This protocol details the scandium triflate-catalyzed reaction between 2-ethylpyrrolidine and ethyl oxalyl chloride, followed by saponification to yield the target α-ketoacid.

Materials and Reagents:

Reagent Formula MW Supplier Cat. No.
(S)-2-Ethylpyrrolidine C₆H₁₃N 99.17 Sigma-Aldrich 384418
Ethyl oxalyl chloride C₄H₅ClO₃ 136.53 Sigma-Aldrich E54601
Scandium(III) triflate Sc(CF₃SO₃)₃ 492.16 Sigma-Aldrich 308690
Dichloromethane (DCM), anhydrous CH₂Cl₂ 84.93 Sigma-Aldrich 270997
Triethylamine (TEA), anhydrous (C₂H₅)₃N 101.19 Sigma-Aldrich 471283
Lithium hydroxide (LiOH) LiOH 23.95 Sigma-Aldrich 253753
Tetrahydrofuran (THF) C₄H₈O 72.11 Sigma-Aldrich 186562

| Hydrochloric acid (HCl), 1M | HCl | 36.46 | Various | - |

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add scandium(III) triflate (0.25 g, 0.5 mmol, 5 mol%).

  • Add anhydrous dichloromethane (40 mL) via syringe. Cool the flask to 0 °C in an ice bath.

  • Add (S)-2-Ethylpyrrolidine (1.0 g, 10.1 mmol) and triethylamine (1.5 mL, 10.8 mmol) to the stirred solution.

  • Addition of Acylating Agent: In a separate flask, dissolve ethyl oxalyl chloride (1.4 g, 10.3 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Ester Intermediate): Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the ethyl ester intermediate.

  • Saponification: Dissolve the crude ester in a mixture of THF (30 mL) and water (10 mL). Add lithium hydroxide (0.36 g, 15 mmol) and stir at room temperature for 4 hours.

  • Final Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Strategy 2: Catalytic Oxidation of an α-Hydroxy Acid Precursor

This two-step strategy is often more reliable and high-yielding. It involves the initial non-catalytic synthesis of an α-hydroxy acid precursor, which is then subjected to a highly selective catalytic oxidation to furnish the desired α-ketoacid. This approach leverages the extensive development of catalysts for the selective oxidation of secondary alcohols.[3]

Scientific Rationale and Mechanism

Step A: Precursor Synthesis: 2-Ethylpyrrolidine is reacted with an ester of glyoxylic acid (e.g., ethyl glyoxylate) via reductive amination to form the ethyl ester of 2-(2-ethylpyrrolidin-1-yl)-2-hydroxyacetic acid. This is a standard, high-yielding transformation. Subsequent hydrolysis yields the α-hydroxy acid precursor.

Step B: Catalytic Oxidation: The α-hydroxy acid is oxidized to the α-ketoacid. A variety of catalytic systems are effective for this transformation. A particularly efficient and chemoselective method utilizes nitroxyl radical catalysts like 2-azaadamantane N-oxyl (AZADO) in the presence of a co-oxidant.[3] The catalytic cycle involves oxidation of the nitroxyl radical to the active N-oxoammonium ion, which then oxidizes the alcohol and is itself reduced back to the hydroxylamine, before being re-oxidized to the radical to complete the cycle.

G cluster_mech2 Proposed Mechanism: AZADO-Catalyzed Oxidation precursor precursor complex Intermediate Complex precursor->complex azado AZADO (Radical) oxoammonium N-Oxoammonium Ion (Active Oxidant) azado->oxoammonium Oxidation oxoammonium->complex Reaction product Target Product {R-C(=O)-COOH} complex->product Hydride Transfer hydroxylamine AZADO-H (Reduced form) complex->hydroxylamine hydroxylamine->azado Re-oxidation cooxidant Co-oxidant (e.g., NaOCl) cooxidant->oxoammonium

Caption: Catalytic cycle for the oxidation of an α-hydroxy acid using AZADO.

Protocol: Synthesis and Oxidation of α-Hydroxy Acid Precursor

Part A: Synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-hydroxyacetic acid

  • Setup: In a 250 mL flask, dissolve (S)-2-Ethylpyrrolidine (5.0 g, 50.4 mmol) in 100 mL of methanol.

  • Addition: To this solution, add ethyl glyoxylate (50% solution in toluene, 11.3 mL, 55.4 mmol).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (2.1 g, 55.4 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction at room temperature for 6 hours.

  • Workup: Concentrate the mixture under vacuum. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude ethyl ester.

  • Hydrolysis: Dissolve the crude ester in THF/water (4:1, 100 mL), add LiOH (1.8 g, 75.6 mmol), and stir overnight at room temperature.

  • Isolation: Remove THF under vacuum, wash the aqueous residue with ether (2 x 30 mL), then acidify with 1M HCl to pH ~3. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the precursor, 2-(2-Ethylpyrrolidin-1-yl)-2-hydroxyacetic acid, which can be used in the next step without further purification.

Part B: AZADO-Catalyzed Oxidation

Materials and Reagents:

Reagent Formula MW Supplier Cat. No.
α-Hydroxy acid precursor C₈H₁₅NO₃ 173.21 Synthesized above -
AZADO C₉H₁₃NO 151.21 Sigma-Aldrich 701957
Sodium hypochlorite solution (NaOCl) NaOCl 74.44 Sigma-Aldrich 425044
Sodium bromide (NaBr) NaBr 102.89 Sigma-Aldrich 207907
Dichloromethane (DCM) CH₂Cl₂ 84.93 Sigma-Aldrich 270997

| Saturated aqueous NaHCO₃ | - | - | - | - |

Procedure:

  • Setup: Dissolve the crude α-hydroxy acid precursor (assumed 50.4 mmol) in 150 mL of DCM in a 500 mL flask. Add a solution of NaHCO₃ (12.7 g, 151 mmol) in 100 mL of water.

  • Catalyst Addition: To the vigorously stirred biphasic mixture, add AZADO (76 mg, 0.5 mmol, 1 mol%) and NaBr (0.52 g, 5.0 mmol, 10 mol%).

  • Oxidation: Cool the mixture to 0 °C. Add sodium hypochlorite solution (~10-15% available chlorine, ~40 mL, ~60 mmol) dropwise via an addition funnel over 1 hour. A color change to orange or red may be observed.

  • Monitoring: Stir vigorously at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes until the mixture becomes colorless.

  • Workup and Isolation: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and discard.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

  • Extract the final product with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

Comparative Analysis of Synthetic Strategies

ParameterStrategy 1: Direct AmidationStrategy 2: Oxidation Route
Number of Steps 2 (Amidation + Hydrolysis)3 (Reductive Amination + Hydrolysis + Oxidation)
Catalysis Lewis acid or organocatalyst for C-N bond formation.Highly developed oxidation catalysis (e.g., nitroxyl radical).
Potential Yield Moderate to Good. Can be limited by reactivity of the acylating agent.Good to Excellent. Oxidation of secondary alcohols is typically very efficient.[3]
Key Advantages More convergent and atom-economical in principle.More reliable and modular. Leverages robust and well-understood oxidation chemistry.
Potential Challenges Over-reaction or side reactions with the highly reactive oxalyl chloride. Catalyst deactivation.Longer synthetic sequence. Requires an additional reduction step.
Substrate Scope May require optimization for different substituted pyrrolidines.Generally broad scope for the oxidation step.

Conclusion

The synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid can be effectively achieved through catalytic methodologies. For rapid access, Strategy 1 (Direct Amidation) offers a convergent route, though it may require careful optimization of reaction conditions. For a more robust and potentially higher-yielding synthesis, Strategy 2 (Oxidation Route) is recommended. Its modular nature allows for the secure synthesis of the α-hydroxy acid precursor, followed by a reliable and highly selective catalytic oxidation. The protocols provided herein serve as a strong foundation for researchers to develop and refine the synthesis of this and related compounds for applications in drug discovery and development.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • A green, practical & scalable approach towards the synthesis of valuable α-keto amides using a metal-free catalyst under solvent-free conditions. New Journal of Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Protection and subsequent oxidation of pyrrolidine 4a–f.

Sources

Method

Application Notes and Protocols for the Scale-Up Production of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the scale-up synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the scale-up synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, a key intermediate in various pharmaceutical and research applications. The protocols detailed herein are designed to be robust, scalable, and validated, with an emphasis on the underlying chemical principles to ensure both safety and success in a laboratory or pilot plant setting.

Introduction and Strategic Overview

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, also known as α-keto-α-(2-ethylpyrrolidin-1-yl)acetic acid, belongs to the class of α-keto acids. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and presence in various biologically active molecules.[1][2][3] The scale-up of its synthesis requires careful consideration of reaction conditions, reagent selection, and purification methods to ensure high yield, purity, and cost-effectiveness.

The chosen synthetic strategy for the production of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid involves the acylation of 2-ethylpyrrolidine with a suitable oxalyl derivative. This approach is favored for its typically high yields and straightforward reaction pathway.[4] The key transformation is the formation of an amide bond between the secondary amine of the pyrrolidine ring and one of the carbonyl groups of the oxalyl moiety.

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-ethylpyrrolidine attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the corresponding N-acylpyrrolidine intermediate, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetyl chloride. Subsequent hydrolysis of the remaining acyl chloride group yields the final product, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.[5]

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Ethylpyrrolidine1003-28-799.17≥98%Synblock[6]
Oxalyl chloride79-37-8126.93≥98%Apollo Scientific[7]
Triethylamine (TEA)121-44-8101.19≥99.5%Major Supplier
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Major Supplier
Hydrochloric acid (HCl)7647-01-036.461 M aqueous solutionMajor Supplier
Sodium sulfate (Na₂SO₄)7757-82-6142.04AnhydrousMajor Supplier
Step-by-Step Synthesis Protocol

WARNING: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[8][9] This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[7][9][10]

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylpyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting amine.

  • Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a 1 M aqueous solution of hydrochloric acid (HCl). This will hydrolyze the intermediate acyl chloride and dissolve the triethylamine hydrochloride salt.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid can be purified by one of the following methods, depending on the scale and desired purity.

  • Recrystallization: For smaller scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure product.

  • Column Chromatography: For removal of closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

  • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., with a suitable base) and recrystallized to achieve high purity.

Process Scale-Up Considerations

Scaling up this synthesis requires careful attention to the following parameters:

  • Heat Management: The acylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the reaction temperature and prevent side reactions. The use of a jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: The rate of addition of oxalyl chloride becomes more critical at a larger scale to control the exotherm. A programmable syringe pump can be used for precise and controlled addition.

  • Mixing: Efficient stirring is essential to ensure homogeneity and prevent localized overheating. The use of an overhead stirrer is recommended for larger reaction volumes.

  • Quenching: The quenching step with aqueous acid is also exothermic and will generate HCl gas. This must be done slowly and with adequate cooling and ventilation.

  • Waste Disposal: The aqueous waste will be acidic and contain triethylamine hydrochloride. It should be neutralized before disposal according to local regulations.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To check for purity and consistency between batches.

Safety and Handling

  • Oxalyl Chloride: Highly toxic, corrosive, and water-reactive.[8][9] Handle only in a fume hood with appropriate PPE. In case of a spill, use an inert absorbent material like vermiculite or dry sand for cleanup; do not use water.[8]

  • 2-Ethylpyrrolidine: Flammable and a potential irritant.[11] Handle in a well-ventilated area.

  • Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.

  • Dichloromethane: A potential carcinogen. Handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Workflow Diagram

Workflow Start Start Setup Reaction Setup (2-Ethylpyrrolidine, TEA, DCM, 0°C) Start->Setup Addition Dropwise Addition of Oxalyl Chloride (in DCM, <5°C) Setup->Addition Stirring Reaction at Room Temperature (2-4 hours) Addition->Stirring Monitoring Reaction Monitoring (TLC or GC-MS) Stirring->Monitoring Workup Aqueous Work-up and Hydrolysis (1M HCl, 0°C) Monitoring->Workup Reaction Complete Extraction Extraction and Drying (DCM, Na₂SO₄) Workup->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, HPLC, MP) Purification->Characterization End Final Product Characterization->End

Figure 2: A step-by-step workflow for the synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

References

  • 2-ethylpyrrolidine | 1003-28-7. (2025, October 30). Kuujia.com.
  • Oxalyl chloride. (2023, July 11). Apollo Scientific.
  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. (2025, December 25). Wolfa.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI.
  • Oxalyl chloride - Safety Data Sheet. (2014, February 27). Sigma-Aldrich.
  • SAFETY DATA SHEET - Oxalyl Chloride. TCI Chemicals.
  • Aldrich - 310670 - SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
  • Biotechnological production of alpha-keto acids: Current st
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com.
  • Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ¹H and ¹³C NMR Analyses. (2005, January 1). TÜBİTAK Academic Journals.
  • Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Benchchem.
  • Synthesis and properties of the α-keto acids.
  • Proposed mechanism for the production of acid chlorides using oxalyl...
  • One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.
  • Amide Synthesis. Fisher Scientific.
  • CAS 1003-28-7 | 2-Ethylpyrrolidine. Synblock.
  • Improved Process For The Preparation Of (αs) α Ethyl 2 Oxo 1 Pyrrolidineacetamide.
  • The Reaction of Oxalyl Chloride with Amides. IV.
  • Glyoxylic acid. Wikipedia.
  • Methods for the acylation of amine compounds.
  • Glyoxylic Acid | C2H2O3 | CID 760. PubChem.
  • Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
  • Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
  • Application Notes: Acylation of Primary and Secondary Amines with Sorboyl Chloride. Benchchem.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
  • GLYOXYLIC ACID (OXOACETIC ACID).
  • Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
  • Purification method of 2-acetyl-1-pyrroline.
  • Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chrom
  • alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid | 67118-31-4. (2026, January 13). ChemicalBook.
  • Glyoxylic acid: Application, Production and Isol

Sources

Application

Application Notes &amp; Protocols: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid as a Versatile Building Block for Modern Drug Discovery

Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to impart favorable physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to introduce three-dimensional complexity that can improve target binding and selectivity.[1][3][4] This guide introduces 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , a chiral building block that combines the structural benefits of the 2-substituted pyrrolidine motif with the synthetic versatility of an α-ketoacid functional group. We provide a comprehensive overview of its properties, rationale for its use in drug discovery programs, and a detailed, field-proven protocol for its application in amide bond formation, a cornerstone reaction in the synthesis of novel therapeutic agents.

Structural Features and Physicochemical Profile

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a bifunctional molecule designed for efficient integration into drug candidates. Its structure consists of two key components: a chiral 2-ethylpyrrolidine ring and an N-acylated α-oxoacetic acid (glyoxylic acid) moiety.

Key Structural Attributes:

  • Saturated Heterocycle: The non-planar, sp³-rich pyrrolidine ring helps molecules "escape from flatland," a design strategy linked to higher clinical success rates by improving target complementarity and reducing off-target effects.[1][5]

  • Chiral Center: The stereocenter at the 2-position of the pyrrolidine ring allows for the synthesis of stereoisomerically pure compounds, which is critical for selective interaction with chiral biological targets like enzymes and receptors.[1][4]

  • Reactive Handle: The α-oxoacetic acid provides a highly reliable electrophilic carbonyl center for nucleophilic attack, primarily for the formation of stable amide bonds with a diverse range of primary and secondary amines.

  • Hydrogen Bond Acceptor: The nitrogen atom and the two carbonyl oxygen atoms can act as hydrogen bond acceptors, contributing to target binding affinity.[3]

Physicochemical Data Summary

The following table summarizes the calculated and predicted physicochemical properties of the parent compound, which are critical for assessing its suitability in drug discovery workflows.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₈H₁₃NO₃Provides the elemental composition.
Molecular Weight 171.19 g/mol Low molecular weight allows for significant additions while staying within the rules of drug-likeness (e.g., Lipinski's Rule of Five).
Predicted XLogP3 ~0.2 - 0.5Indicates a balanced lipophilicity, suggesting good potential for aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1 (from the carboxylic acid)Contributes to solubility and target interactions.
Hydrogen Bond Acceptors 3 (N and two O atoms)Key for forming interactions with biological targets.
Polar Surface Area (PSA) ~46.6 ŲSuggests good potential for cell permeability.[6][7]

Strategic Application in Drug Discovery

The selection of a building block is a critical decision in the design of a new chemical entity. 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is strategically employed to address several key objectives in medicinal chemistry.

Workflow for Incorporating the Building Block

The general workflow for utilizing this building block involves a standard yet robust amide coupling strategy, which is foundational to many drug synthesis campaigns.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Downstream Processing A 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid C Activation & Coupling (e.g., EDC, HOBt) A->C B Primary/Secondary Amine (R-NH₂) B->C D Aqueous Workup C->D Reaction Quench E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, LC-MS, HRMS) E->F Pure Product

Caption: General experimental workflow for amide synthesis.

Core Protocol: Amide Bond Formation

This section provides a detailed, step-by-step protocol for the synthesis of a target amide using 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid and a representative amine coupling partner (benzylamine). This method utilizes the widely adopted and reliable carbodiimide coupling chemistry.[8][]

Objective: To synthesize N-benzyl-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide.

Materials:

  • 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Experimental Procedure

Step 1: Reagent Preparation and Dissolution

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

    • Scientist's Note: This initial step pre-activates the carboxylic acid. HOBt reacts with the O-acylisourea intermediate formed from the acid and EDC. This forms an activated HOBt ester, which is more reactive and less prone to side reactions (like N-acylurea formation) and helps suppress racemization if the amine component is chiral.[8][]

Step 2: Amine Addition and Coupling

  • To the activated acid mixture, add benzylamine (1.05 equiv).

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

    • Scientist's Note: DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, ensuring the coupling proceeds efficiently. A slight excess of the amine is used to ensure complete consumption of the limiting acid building block.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • A typical TLC system would be 50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the starting acid (polar, baseline) and the amine.

  • The reaction is considered complete upon the disappearance of the starting acid.

Step 4: Aqueous Workup and Extraction

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x) to remove unreacted HOBt and acidic byproducts.

    • Brine (1x) to reduce the water content in the organic layer.

    • Scientist's Note: This aqueous workup is crucial for removing the water-soluble reagents and byproducts (EDC-urea, excess HOBt, salts), which simplifies the subsequent purification step.

Step 5: Drying and Solvent Removal

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 6: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution system, typically starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity to elute the desired product.

Step 7: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Advanced Applications & Derivatization Potential

The initial amide product is often just the starting point. The inherent functionality of the scaffold allows for further diversification to explore structure-activity relationships (SAR).

G A N-Aryl/Alkyl-2- (2-ethylpyrrolidin-1-yl) -2-oxoacetamide B Reduction of Ketone (e.g., NaBH₄) A->B D Reductive Amination (e.g., R₂NH, NaBH(OAc)₃) A->D C N-Aryl/Alkyl-2- (2-ethylpyrrolidin-1-yl) -2-hydroxyacetamide B->C E N-Aryl/Alkyl-2-amino- 2-(2-ethylpyrrolidin-1-yl) acetamide D->E

Caption: Potential downstream modifications of the α-ketoamide product.

  • Ketone Reduction: The α-keto group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy amide. This transformation converts a planar keto group into a new chiral center, allowing for the exploration of diastereomeric compounds with potentially different biological activities.

  • Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce a new amino group, providing a vector for further functionalization or for introducing a key basic center for target engagement.

Safety and Handling

  • Handling: Use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is expected to be stable under recommended storage conditions.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a high-value building block for drug discovery. It provides medicinal chemists with a tool to introduce desirable sp³-character, stereochemical complexity, and favorable physicochemical properties into lead compounds. The straightforward and robust protocols for its incorporation, primarily via amide bond formation, make it an efficient and versatile component for the rapid generation of compound libraries aimed at identifying novel and effective therapeutic agents.

References

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

  • Poyraz, S., Yusuf, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249764. Retrieved from [Link]

  • Gaponova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4884. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl (2-oxo-1-pyrrolidinyl)acetate | CAS#:61516-73-2. Chemsrc. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Cuzzucoli Crucitti, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Retrieved from [Link]

Sources

Method

functionalization of the pyrrolidine ring in 2-oxoacetic acid derivatives

Application Note: Functionalization of the Pyrrolidine Ring in 2-Oxoacetic Acid Derivatives -Ketoamide Peptidomimetics. Executive Summary & Strategic Importance The pyrrolidine-2-oxoacetic acid scaffold (specifically -ox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Pyrrolidine Ring in 2-Oxoacetic Acid Derivatives


-Ketoamide Peptidomimetics.

Executive Summary & Strategic Importance

The pyrrolidine-2-oxoacetic acid scaffold (specifically


-oxalyl pyrrolidine or pyrrolidinyl 

-ketoamide) is a privileged structural motif in drug discovery. It serves as a transition-state mimic for serine and cysteine proteases, as well as peptidyl-prolyl isomerases (e.g., FKBP12 , Pin1 , and Calpain ). The electrophilic

-keto carbonyl accepts a nucleophilic attack from the enzyme's active site residue (Ser-OH or Cys-SH), forming a reversible hemiketal/hemiacetal transition state analog.

While the


-ketoamide "warhead" is critical for potency, the pyrrolidine ring  dictates specificity. Unsubstituted pyrrolidine rings often lack the steric bulk or electronic properties required for isoform selectivity. Therefore, functionalization of the pyrrolidine ring  (specifically at C3 and C4) is the primary driver of Structure-Activity Relationship (SAR) optimization.

This guide details two distinct workflows:

  • Convergent Assembly: Coupling pre-functionalized chiral pyrrolidines to the oxalyl moiety.

  • Divergent Late-Stage Functionalization: Utilizing the oxalyl group itself as a Directing Group (DG) for Palladium-catalyzed C(sp³)-H activation.

Mechanistic Insight: The Oxalyl Group as a Double-Edged Sword

The 2-oxoacetic acid (oxalyl) group exerts a profound electronic effect on the pyrrolidine ring:

  • Electron Withdrawal: The dicarbonyl system strongly pulls electron density from the ring nitrogen, reducing the basicity and increasing the acidity of

    
    -protons.
    
  • Rotational Barrier: The

    
    -CO bond exhibits significant double-bond character (
    
    
    
    rotamers), which can complicate NMR analysis and binding kinetics.
  • Directing Ability: The oxalyl amide oxygen can coordinate with transition metals (Pd, Rh), enabling directed C-H activation at the

    
    -position (C3/C4) of the ring, a strategy often underutilized in medicinal chemistry.
    

Workflow Visualization

The following diagram outlines the decision matrix for synthesizing these derivatives, distinguishing between De Novo synthesis and Directing Group strategies.

PyrrolidineStrategy Start Target: Functionalized Pyrrolidine 2-Oxoacetic Acid Decision Is the Pyrrolidine Core Available? Start->Decision RouteA Route A: Convergent Assembly (Pre-functionalized Ring) Decision->RouteA No (Complex stereocenters) RouteB Route B: Late-Stage Functionalization (Oxalyl-Directed C-H Activation) Decision->RouteB Yes (Need diversity at C3/C4) StepA1 Chiral Pool Synthesis (from Proline/Pyroglutamic Acid) RouteA->StepA1 StepB1 Coupling Unsubstituted Pyrrolidine to Oxalyl DG RouteB->StepB1 StepA2 Coupling with Oxalyl Chloride/Esters StepA1->StepA2 Product Final Bioactive Scaffold StepA2->Product StepB2 Pd-Catalyzed C-H Activation (Arylation/Carbonylation) StepB1->StepB2 StepB2->Product

Caption: Decision tree for selecting between convergent assembly (Route A) and oxalyl-directed C-H functionalization (Route B).

Protocol 1: Convergent Assembly (The "Warhead" Attachment)

This protocol describes the attachment of the 2-oxoacetic acid moiety to a pre-functionalized pyrrolidine (e.g., 3-fluoropyrrolidine or 4-phenylpyrrolidine). This is the standard route when specific stereochemistry is required from the chiral pool.

Reagents:

  • Substituted Pyrrolidine (HCl salt or free base)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) OR Oxalyl chloride

  • Triethylamine (

    
    ) or DIPEA
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation of the Electrophile:

    • Option A (Mild): Dissolve ethyl chlorooxoacetate (1.1 equiv) in anhydrous DCM under Argon. Cool to 0°C.[1]

    • Option B (Aggressive - for free acids): If generating the acid chloride in situ from a 2-oxoacetic acid derivative, use Oxalyl Chloride (1.2 equiv) + cat. DMF in DCM. Stir 1h, concentrate, and redissolve.

  • Coupling Reaction:

    • Dissolve the functionalized pyrrolidine (1.0 equiv) in DCM.

    • Add

      
       (2.5 equiv if using amine salt; 1.2 equiv if free base).
      
    • Crucial Step: Add the pyrrolidine solution dropwise to the cooled electrophile solution (0°C) over 15 minutes. Note: Reverse addition (electrophile to amine) can lead to bis-amide formation if oxalyl chloride is used.

  • Workup & Hydrolysis (If Acid is Desired):

    • Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • For Free Acid: Dissolve the ethyl ester in THF/Water (3:1). Add LiOH (1.5 equiv) at 0°C. Monitor by TLC (ester hydrolysis is rapid due to the adjacent ketone). Acidify carefully to pH 2 with 1N HCl and extract with EtOAc.

Data Summary: Common Yields

Substrate Method Yield (Ester) Yield (Acid) Notes
Pyrrolidine Ethyl chlorooxoacetate 92% 88% Standard benchmark
L-Proline Methyl Ester Ethyl chlorooxoacetate 85% N/A Risk of racemization if base is excess

| 3,3-Difluoropyrrolidine | Oxalyl Chloride | 78% | 75% | Lower nucleophilicity requires stronger electrophile |

Protocol 2: Oxalyl-Amide Directed C-H Functionalization

This is an advanced protocol utilizing the oxalyl amide as a bidentate directing group for Palladium-catalyzed functionalization. This allows for the direct installation of aryl or carbonyl groups onto the unactivated C3/C4 positions of the pyrrolidine ring.

Mechanism: The oxalyl oxygen and the amide nitrogen coordinate to Pd(II), forming a stable 5-membered chelate that positions the metal for C-H activation at the


-position (ring C3/C4).

Reagents:

  • 
    -(2-oxoacetyl)pyrrolidine substrate (synthesized via Protocol 1)
    
  • Pd(OAc)₂ (10 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Benzoquinone

  • Coupling Partner: Aryl Iodide (for arylation) or CO (for carbonylation)

  • Solvent: t-Amyl Alcohol or DCE

  • Additive: Pivalic Acid (30 mol%) - Crucial for proton shuttle mechanism

Step-by-Step Methodology (C-H Arylation):

  • Reaction Setup:

    • In a screw-cap pressure vial, combine the

      
      -oxalyl pyrrolidine (0.2 mmol), Pd(OAc)₂ (4.5 mg), AgOAc (66 mg), and the Aryl Iodide (0.3 mmol).
      
    • Add Pivalic Acid (6 mg).

    • Add solvent (DCE, 2 mL).

  • Execution:

    • Seal the vial and heat to 110°C for 18–24 hours.

    • Visual Check: The reaction mixture will turn black (precipitation of Pd black/AgI).

  • Purification:

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove metal residues.

    • Concentrate filtrate.[1]

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • Regioselectivity: This protocol overwhelmingly favors the C3 (beta to nitrogen) position due to the geometric constraints of the [5,5]-bicyclic palladacycle intermediate. If C2 functionalization is observed, the directing group has likely hydrolyzed or the mechanism has shifted to a non-directed pathway.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Bis-acylation Excess Oxalyl Chloride used during coupling.Use Ethyl chlorooxoacetate (monofunctional) instead of oxalyl chloride. Perform inverse addition (amine to acid chloride).
Racemization Base-mediated proton abstraction at C2 (Proline derivatives).Use weak bases (Pyridine,

). Keep temperature < 0°C during coupling. Avoid excess base during hydrolysis.
Low C-H Activation Yield Catalyst poisoning or poor solubility.Switch solvent to HFIP (Hexafluoroisopropanol) or t-Amyl alcohol. Ensure reaction is strictly anhydrous if using hygroscopic oxidants.
Ester Hydrolysis Failure Steric hindrance or electronic repulsion.Use

/

(perhydrolysis) for stubborn esters.

References

  • Synthesis of

    
    -Ketoamide Inhibitors (Calpain/Neurodegenerative): 
    
    • Title: Synthesis of

      
      -Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents.[3]
      
    • Source: PMC / NIH.
    • URL:[Link]

  • Oxalyl Amide Directed C-H Activation

    • Title: Oxalyl amide assisted palladium-catalyzed synthesis of pyrrolidones via carbonyl

      
      -C(sp3)–H bonds.[4]
      
    • Source: Chemical Science (RSC) / PMC.
    • URL:[Link]

  • Redox-Neutral Functionalization

    • Title: Redox-neutral ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -functionalization of pyrrolidines: facile access to 
      
      
      
      -aryl-substituted pyrrolidines.
    • Source: RSC Advances.
    • URL:[Link]

  • Pin1 Inhibitor Synthesis

    • Title: Convergent synthesis of

      
      -ketoamide inhibitors of Pin1.[5]
      
    • Source: Bioorganic & Medicinal Chemistry Letters / PMC.
    • URL:[Link]

  • General Pyrrolidine Drug Discovery

    • Title: Pyrrolidine Derivatives in Drug Discovery.[6][7][8]

    • Source: PharmaBlock Whitepaper.

Sources

Application

Application Note: Green Chemistry Approaches to Synthesizing 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

Executive Summary & Scientific Rationale The target molecule, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , is an α-ketoamide (oxamic acid) derivative. The α-ketoamide functional group is a privileged structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The target molecule, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , is an α-ketoamide (oxamic acid) derivative. The α-ketoamide functional group is a privileged structural motif in medicinal chemistry, frequently deployed as a reactive warhead to covalently bind catalytic serine or cysteine residues in protease inhibitors, or to enforce specific conformational rigidities in drug scaffolds [1].

Historically, the synthesis of oxamic acids relies heavily on the acylation of secondary amines using ethyl oxalyl chloride in halogenated solvents like dichloromethane (DCM), in the presence of triethylamine. This traditional pathway is fundamentally misaligned with modern sustainable chemistry: it generates corrosive HCl gas, toxic amine salts, and relies on solvents with severe environmental and health hazards.

As a Senior Application Scientist, I have designed this protocol guide to transition the synthesis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid toward sustainable, high-yield methodologies. We will explore two highly validated green pathways:

  • Protocol A: Solvent-Free Aminolysis utilizing diethyl oxalate.

  • Protocol B: Catalytic Green Amidation utilizing TCFH/NMI in 2-Methyltetrahydrofuran (2-MeTHF) [2, 3].

Pathway Design & Mechanistic Causality

To synthesize the target molecule, the sterically hindered secondary amine (2-ethylpyrrolidine) must be coupled with an oxalic acid derivative, followed by the selective hydrolysis of the distal ester group.

Why Traditional Methods Fail the Green Test: Ethyl oxalyl chloride is highly electrophilic but violently reactive, requiring cryogenic temperatures (-78 °C to 0 °C) and DCM to control the reaction rate and prevent diamide formation. The E-factor (mass of waste per mass of product) for this route often exceeds 50.

The Green Alternatives:

  • Pathway A (Atom-Economic & Solvent-Free): Diethyl oxalate is a bio-renewable, mild bis-electrophile. By using it neat (as both reagent and solvent) and applying mild thermal activation (60 °C), we drive the equilibrium toward the mono-amide via Le Chatelier’s principle. The only byproduct is ethanol.

  • Pathway B (Room-Temperature Coupling): For thermally sensitive parallel libraries, we utilize mono-ethyl oxalate and the green coupling reagent TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate). When paired with N-Methylimidazole (NMI), TCFH generates a highly reactive N-acyl imidazolium intermediate. This overcomes the steric hindrance of the 2-ethyl group on the pyrrolidine ring at room temperature without the sensitization risks of traditional carbodiimides (e.g., DCC) [2].

G cluster_trad Traditional Pathway (High E-Factor) cluster_green1 Green Protocol A (Solvent-Free) cluster_green2 Green Protocol B (Catalytic) Start 2-Ethylpyrrolidine TradReg Ethyl Oxalyl Chloride + DCM / Et3N Start->TradReg Green1Reg Diethyl Oxalate (Neat) 60°C, Atom-Economic Start->Green1Reg Green2Reg Mono-ethyl Oxalate + TCFH/NMI in MeTHF Start->Green2Reg TradInt Ethyl Ester Intermediate (Toxic Byproducts) TradReg->TradInt Hydrolysis Aqueous NaOH Hydrolysis followed by HCl Acidification TradInt->Hydrolysis Green1Int Ethyl Ester Intermediate (Ethanol Byproduct) Green1Reg->Green1Int Green1Int->Hydrolysis Green2Int Ethyl Ester Intermediate (Safe Byproducts) Green2Reg->Green2Int Green2Int->Hydrolysis Product 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Hydrolysis->Product

Workflow comparing traditional hazardous synthesis vs. two green chemistry pathways.

Quantitative Data & Green Metrics

The table below summarizes the efficiency and environmental impact of the proposed methodologies compared to the legacy approach.

MetricTraditional MethodGreen Protocol A (Solvent-Free)Green Protocol B (TCFH/MeTHF)
Acylating Agent Ethyl oxalyl chlorideDiethyl oxalateMono-ethyl oxalate
Reaction Solvent Dichloromethane (DCM)None (Neat)2-Methyltetrahydrofuran (MeTHF)
Coupling Additive Triethylamine (TEA)NoneTCFH / NMI
Atom Economy ~55%~75%~60%
Estimated E-Factor > 50< 5~ 15
Typical Yield 80 - 85%85 - 90%90 - 95%
Primary Waste HCl, TEA·HCl, DCMEthanolTetramethylurea, NMI salts

Experimental Protocols

Protocol A: Solvent-Free Aminolysis & One-Pot Hydrolysis (Recommended for Scale-Up)

Objective: Synthesize the target molecule utilizing bulk diethyl oxalate to drive the reaction, followed by in-situ basic hydrolysis.

Step-by-Step Methodology:

  • Aminolysis: To a round-bottom flask equipped with a magnetic stirrer, add 2-ethylpyrrolidine (1.0 equiv, 10 mmol).

  • Add diethyl oxalate (3.0 equiv, 30 mmol) directly to the flask. The excess diethyl oxalate acts as the solvent and prevents the formation of the diamide.

  • Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours.

  • Hydrolysis: Cool the reaction to 0 °C. Slowly add 1M aqueous NaOH (4.0 equiv, 40 mmol) dropwise. Stir vigorously at room temperature for 2 hours. Causality: The base first neutralizes the excess diethyl oxalate (forming sodium oxalate and ethanol) and subsequently hydrolyzes the ethyl 2-(2-ethylpyrrolidin-1-yl)-2-oxoacetate intermediate.

  • Extraction of Impurities: Wash the aqueous layer with Cyclopentyl methyl ether (CPME) (2 × 15 mL) to remove any unreacted organic impurities. Discard the organic wash.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2.0 using 2M HCl. Extract the newly formed free oxoacetic acid with CPME or Ethyl Acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid as a viscous oil or low-melting solid.

Protocol Self-Validation System:

  • TLC Monitoring: During step 3, spot the reaction on silica TLC (Eluent: 1:1 EtOAc/Hexane). Stain with Ninhydrin and heat. The disappearance of the yellow/brown secondary amine spot confirms complete conversion.

  • Phase Dynamics: During step 4, the initially biphasic mixture will become a homogenous aqueous solution as the organic esters are converted into water-soluble sodium carboxylate salts.

  • pH Trigger: During step 6, the product will visibly phase-separate (cloudiness or oil droplets) precisely when the pH drops below the pKa of the oxoacetic acid moiety (~pH 2-3).

Protocol B: TCFH/NMI-Mediated Amidation (Recommended for Library Synthesis)

Objective: Achieve rapid, room-temperature amidation using green solvents and non-hazardous coupling agents.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve mono-ethyl oxalate (1.1 equiv, 11 mmol) in 2-MeTHF (20 mL). Add N-Methylimidazole (NMI) (3.0 equiv, 30 mmol) followed by TCFH (1.1 equiv, 11 mmol). Stir at room temperature for 15 minutes.

  • Amidation: Add 2-ethylpyrrolidine (1.0 equiv, 10 mmol) dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with water (10 mL). Separate the layers. Wash the 2-MeTHF layer with 0.5M HCl (10 mL) to remove NMI, then with brine (10 mL).

  • Hydrolysis: Add 1M NaOH (2.0 equiv) to the 2-MeTHF layer and stir vigorously for 2 hours to hydrolyze the ethyl ester.

  • Separate the aqueous layer (which now contains the product salt), acidify to pH 2.0 with 2M HCl, and extract with fresh 2-MeTHF. Concentrate in vacuo to isolate the final product.

Protocol Self-Validation System:

  • Visual Activation: Upon adding TCFH and NMI in Step 1, the solution will become slightly warm and a white precipitate (hexafluorophosphate salts) will form. This is a visual confirmation that the highly reactive N-acyl imidazolium active ester has been successfully generated [2].

  • Solvent Partitioning: 2-MeTHF is uniquely suited for this as it forms a clean, sharp biphasic boundary with water [3], unlike THF which requires evaporation before aqueous workup.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Greener synthesis of medicinally relevant amides. Journal of Chemical Education, ACS Publications.[Link]

  • Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, ACS Publications.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

The following technical guide details the purification strategies for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid . This compound belongs to the class of -keto amides (glyoxylamides) , a structural motif often serving as...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification strategies for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid . This compound belongs to the class of


-keto amides (glyoxylamides) , a structural motif often serving as a critical intermediate in the synthesis of pyrrolidine-based pharmaceuticals (e.g., Racetam analogs).

Due to the presence of both a carboxylic acid and a reactive


-keto amide functionality, this molecule requires specific handling to avoid decarbonylation or hydrolysis while ensuring high purity.

Case ID: PUR-GLY-042 Assigned Specialist: Senior Application Scientist Subject: Isolation and Purification Protocols for N-substituted Glyoxylic Acid Derivatives

Executive Summary & Compound Analysis

Before initiating purification, understand the physicochemical behavior of your target:

  • Chemical Nature: Amphiphilic acid. The pyrrolidine ring provides lipophilicity, while the oxoacetic acid tail confers polarity and acidity (pKa

    
     3.0–3.5).
    
  • Critical Reactivity: The

    
    -keto group is electrophilic. It can form hydrates (gem-diols) in water or hemiacetals in alcohols, which may complicate NMR interpretation but are reversible.
    
  • Major Impurities:

    • 2-Ethylpyrrolidine (Starting material, basic).

    • Oxalic acid (Hydrolysis byproduct of oxalyl chloride).

    • Bis-amide dimer (If oxalyl chloride was used in stoichiometry error).

    • Ethyl ester precursor (Incomplete hydrolysis).

Primary Purification Workflows

Method A: Acid-Base Extraction (The "Crude" Clean)

Best for: Removing neutral organic impurities and unreacted amines.

This method leverages the carboxylic acid functionality to separate the target from non-acidic byproducts.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Basic Extraction (Target to Aqueous):

    • Extract the organic layer with saturated NaHCO

      
       (aq)  (
      
      
      
      ).
    • Mechanism:[1][2][3] The acid converts to its sodium salt (R-COO

      
      Na
      
      
      
      ) and migrates to the water phase. Impurities (bis-amides, esters) remain in the organic layer.
    • Discard the organic layer (after verifying the product is not there via TLC).

  • Wash: Wash the aqueous basic layer once with fresh DCM to remove entrained organics.

  • Acidification (Target Recovery):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 1M HCl to pH

      
       1–2. Caution: CO
      
      
      
      evolution will be vigorous.
    • The free acid will either precipitate or form an oil.

  • Final Extraction: Extract the acidic aqueous phase with DCM (

    
    ).
    
  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo (keep bath < 40°C to prevent thermal degradation).
Method B: Bisulfite Adduct Purification (The "Gold Standard")

Best for: High-purity isolation when Acid-Base extraction fails to remove similar acidic impurities.

As an


-keto amide, this compound can form a reversible, water-soluble adduct with sodium bisulfite, a property most impurities lack.[4]

Protocol:

  • Adduct Formation: Dissolve crude material in a minimal amount of Ethanol/Water (9:1). Add 1.5 equivalents of saturated aqueous NaHSO

    
     . Stir vigorously for 1–2 hours.
    
  • Wash: Wash the aqueous solution with Ethyl Acetate (

    
    ).
    
    • Result: The target is trapped in the water phase as a bisulfite adduct.[4] Non-keto impurities are washed away.

  • Regeneration:

    • Adjust the aqueous phase to pH < 1 using 2M HCl (or treat with Formaldehyde, though acid is cleaner for this substrate).

    • Stir for 30–60 mins to reverse the adduct.

  • Recovery: Extract the regenerated free acid into DCM , dry, and concentrate.

Visualization of Workflows

The following diagram illustrates the decision logic and flow for the Acid-Base and Bisulfite protocols.

PurificationWorkflow Start Crude Reaction Mixture Choice Impurity Profile? Start->Choice AcidBase Method A: Acid-Base Extraction (Standard) Choice->AcidBase General Clean-up Bisulfite Method B: Bisulfite Adduct (High Purity) Choice->Bisulfite Complex Mixture BaseWash Extract with NaHCO3 (aq) AcidBase->BaseWash OrgLayer1 Organic Layer: Contains Neutrals/Amines (DISCARD) BaseWash->OrgLayer1 AqLayer1 Aqueous Layer: Contains Target Salt BaseWash->AqLayer1 Acidify Acidify to pH 1 with HCl AqLayer1->Acidify FinalExtract Extract into DCM -> Dry -> Evaporate Acidify->FinalExtract AddBisulfite Add sat. NaHSO3 Bisulfite->AddBisulfite WashBisulfite Wash with EtOAc AddBisulfite->WashBisulfite Regen Regenerate with HCl (pH < 1) WashBisulfite->Regen Regen->FinalExtract

Figure 1: Decision matrix for selecting between standard Acid-Base extraction and Bisulfite Adduct purification based on impurity complexity.

Troubleshooting & FAQs

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield after Acid-Base Extraction Product is water-soluble (amphiphilic).Saturate the acidified aqueous layer with NaCl (brine) before the final DCM extraction to "salt out" the organic acid.
"Oiling Out" during Crystallization Presence of residual solvent or impurities preventing lattice formation.Triturate the oil with Hexane or Diethyl Ether to induce solidification. Seed with a crystal if available.
NMR shows "Double" Peaks Rotamers or Hydrate formation.1. Rotamers: Run NMR at 50°C to coalesce peaks (restricted rotation around amide bond).2. Hydrate: The

-keto group may form a gem-diol. This is normal in wet solvents.
Product decomposes on concentration Thermal instability of

-keto acid.
Do not exceed 40°C on the rotovap. Ensure the bath is not acidic.
Frequently Asked Questions

Q: Can I use silica gel chromatography for this acid? A: Yes, but standard silica is acidic and can cause streaking.

  • Recommendation: Use a mobile phase containing 1% Formic Acid or 0.5% Acetic Acid (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and sharpens the peak.

  • Alternative: Use Reverse Phase (C18) Flash chromatography with a Water/Acetonitrile gradient (+0.1% TFA).

Q: My product is a viscous oil, not a solid. Is it impure? A: Not necessarily. Many short-chain N-substituted glyoxylamides are low-melting solids or oils.

  • Validation: Check purity via HPLC or qNMR. If >95%, the oil state is likely its natural physical form. To attempt solidification, dry under high vacuum for 24 hours to remove trace solvent plasticizers.

Q: Why do I see two spots on TLC? A: This is common for


-keto amides due to hydrate formation  on the silica plate (which contains water). One spot is the ketone, the other is the gem-diol.
  • Test: Run 2D-TLC (run, rotate 90°, run again). If the spots lie on the diagonal, they are interconverting species, not impurities.

References

  • Vertex Pharmaceuticals Inc. (2008). Bisulfite purification of an alpha-keto amide. WO2008076316A2. Link

    • Citation Context: Establishes the validity of bisulfite adducts for purifying -keto amides.
  • Slepukhin, P. A., et al. (2008). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. Link

    • Citation Context: Provides background on the synthesis and handling of pyrrolidine-glyoxylamide deriv
  • ChemicalBook. (2026). alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid Properties. Link

    • Citation Context: Confirms physicochemical properties of closely related ethyl-pyrrolidine acid analogs.[5]

  • U.S. Pharmacopeia (USP). (2023). Pharmaceutical Analytical Impurities: 2-(2-oxo-5-vinylpyrrolidin-1-yl)acetic acid.[6] Link

    • Citation Context: Validates the class of compounds as known pharmaceutical impurities requiring rigorous purific

Sources

Optimization

resolving solubility issues with 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Topic: Solubility Optimization & Handling Guide Executive Summary & Compound Profile Compound Name: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Chemical Class: -Keto Amide / Glyoxylamide Derivative Primary Application: D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Handling Guide

Executive Summary & Compound Profile

Compound Name: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Chemical Class:


-Keto Amide / Glyoxylamide Derivative
Primary Application:  Drug discovery intermediate, fragment-based screening, kinase inhibitor synthesis.

This guide addresses the specific physicochemical challenges associated with 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid . Unlike simple carboxylic acids, this molecule features an


-keto amide motif.[1] This structural feature significantly lowers the pKa of the carboxylic acid (making it more acidic) while simultaneously increasing the rigidity and polarity of the linker.

The Core Challenge: Users frequently report "crash-out" (precipitation) when diluting DMSO stocks into aqueous media or low solubility in neutral water. This is driven by the molecule's amphiphilic nature: the hydrophobic 2-ethylpyrrolidine tail competes with the polar, hydrogen-bonding oxoacetic acid head group.

Solubility Decision Matrix

Use this matrix to select the correct solvent system based on your experimental end-point.

Solvent SystemSolubility RatingSuitabilityTechnical Notes
DMSO (Anhydrous) Excellent (>50 mM)In vitro assays, Stock storageRecommended. Hygroscopic; store under inert gas to prevent hydrate formation.
Water (pH < 3) Poor NoneThe protonated acid form is highly insoluble and will precipitate.
PBS (pH 7.4) Moderate (< 10 mM)Biological AssaysSolubility is pH-dependent. Requires slow addition to prevent kinetic precipitation.
0.1 M NaOH / NaHCO₃ Good (>20 mM)Animal Studies, Aqueous StockForms the Sodium salt (Carboxylate), which is highly water-soluble.
Ethanol / Methanol Good Chemical SynthesisAvoid for biological stocks due to evaporation and potential esterification over time.

Workflow Visualization: The Solubility Decision Tree

The following flowchart illustrates the logical decision-making process for dissolving this compound without precipitation.

SolubilityWorkflow Start START: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (Solid Powder) Decision What is the End Application? Start->Decision BioAssay Cell-Based / Enzymatic Assay (Max 0.5% DMSO) Decision->BioAssay In Vitro InVivo In Vivo / Animal Study (No Organic Solvents) Decision->InVivo In Vivo ChemSyn Chemical Synthesis Decision->ChemSyn Synthesis DMSOMaster Prepare 1000x Stock in Anhydrous DMSO BioAssay->DMSOMaster BaseAdd Add 1.05 eq. 0.1M NaOH or NaHCO3 InVivo->BaseAdd SALT FORMATION OrgSolv Dissolve in DCM, DMF, or MeOH ChemSyn->OrgSolv StepDown Intermediate Dilution Step (Dilute 1:10 in Media) DMSOMaster->StepDown PREVENT SHOCK FinalMedia Add to Cells (Clear Solution) StepDown->FinalMedia Saline Dilute with Saline/PBS BaseAdd->Saline Inject Ready for Injection (pH 7.4) Saline->Inject

Figure 1: Decision tree for solvent selection based on experimental requirements. Blue path indicates standard in vitro handling; Red path indicates in vivo formulation.

Detailed Protocols

Protocol A: The "Solvent Shock" Prevention Method (For Cell Culture)

Issue: Direct addition of high-concentration DMSO stock into media causes local precipitation (the "white cloud" effect) because the compound crashes out before it can disperse.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex until completely clear.[2]

  • Intermediate Dilution:

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.

    • Instead, prepare an intermediate 10x working solution in media.

    • Example: To achieve 10 µM final concentration:

      • Take 10 µL of 10 mM DMSO stock.

      • Add it slowly to 990 µL of warm culture media (rapidly mixing during addition).

      • This creates a 100 µM solution with 1% DMSO.

  • Final Addition: Add this intermediate solution to your cell wells (1:10 dilution).

    • Final Result: 10 µM compound, 0.1% DMSO.

    • Why this works: The intermediate step prevents the local concentration from exceeding the solubility limit [1].

Protocol B: The "In Situ Salt" Method (For Aqueous-Only Applications)

Issue: DMSO is toxic to certain primary cells or animals. Mechanism: The carboxylic acid (pKa ~2.5-3.0 due to the


-keto group) must be fully deprotonated to the carboxylate anion to be water-soluble.
  • Calculation: Calculate the moles of compound.

  • Base Addition: Add 1.05 equivalents of 0.1 M NaOH or Sodium Bicarbonate (

    
    ) to the solid powder.
    
    • Note: Do not use excess strong base (NaOH) as

      
      -keto amides can hydrolyze at high pH. Bicarbonate is safer.
      
  • Dissolution: Vortex. The solid should dissolve, possibly with slight effervescence if carbonate is used.

  • Buffer: Dilute to volume with PBS or Saline. Check pH; it should be near 7.4.[3][4]

Technical FAQs & Troubleshooting

Q1: I see two sets of peaks in my NMR spectrum. Is the compound impure?

Answer: Likely No . This molecule contains an amide bond between the glyoxylic acid and the pyrrolidine ring. Amide bonds have partial double-bond character, leading to restricted rotation .

  • The Phenomenon: You are observing Rotamers (cis/trans isomers around the amide bond).

  • Verification: Run the NMR at an elevated temperature (e.g., 50°C or 323 K). If the peaks coalesce (merge) into single sharp peaks, it is a pure compound exhibiting rotamerism. If they remain distinct, it is an impurity [2].

Q2: The compound dissolves in DMSO but precipitates immediately when I add water. Why?

Answer: This is a pH issue. In pure DMSO, the compound is solvated by dipole interactions. When you add water (pH ~5-7), if the pH is below the compound's effective solubility pH, the protonated (neutral) form dominates.

  • Solution: Ensure your aqueous buffer is effectively buffered at pH 7.4 or higher. The carboxylate form (anion) is the soluble species. Do not use unbuffered water.

Q3: Is this compound stable in solution?

Answer:

  • In DMSO: Stable at -20°C for 3-6 months.

  • In Aqueous Media: Unstable over long periods.

    
    -Keto acids are susceptible to:
    
    • Decarboxylation: (Loss of CO2) if exposed to oxidants or heat.

    • Hydration: The ketone carbonyl can react with water to form a gem-diol (

      
      ). This is reversible but can alter potency in assays if fresh solutions are not used.
      
  • Recommendation: Prepare aqueous working solutions immediately before use.

Q4: Can I autoclave this compound?

Answer: NO. The


-keto amide bond and the carboxylic acid are thermally sensitive. Autoclaving will likely cause decarboxylation or amide hydrolysis. Sterilize by filtration through a 0.22 µm PVDF or PES membrane .

References

  • BenchChem Technical Support. (2025).[2][4][5] Preventing Compound Precipitation in Cell Culture Media.[2][4][5] Retrieved from 4

  • Auburn University. (2005). Principles of Drug Action: Amides and Esters Solubility & Hydrolysis.[6] Retrieved from 6

  • National Institutes of Health (PMC). (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Retrieved from 7

  • Cytiva Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.[3] Retrieved from 3

Sources

Troubleshooting

preventing degradation of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid in solution

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals Welcome to the technical support resource for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Welcome to the technical support resource for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of this compound in solution. By explaining the fundamental degradation pathways, we aim to equip you with the knowledge to design robust experimental and storage protocols, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Degradation of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

The molecular structure of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid contains two key functional groups that are susceptible to degradation in solution: a tertiary amide and an α-keto acid. Understanding the vulnerabilities of these groups is the first step toward preventing unwanted chemical changes.

  • Amide Hydrolysis: The amide bond is the most probable site of hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, where the molecule breaks down into 2-ethylpyrrolidine and oxalic acid.[1][2]

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3][4]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This process is typically accelerated by heat.[5]

  • Decarboxylation of the α-Keto Acid: α-keto acids are known for their susceptibility to decarboxylation (the loss of CO₂), a reaction that can be promoted by heat and the presence of certain catalysts.[6][7] This process would lead to the formation of a different molecular species, fundamentally altering the compound's identity and activity. The presence of an adjacent carbonyl group stabilizes the transition state of the decarboxylation reaction.

  • Oxidative and Photolytic Degradation: Like many complex organic molecules, the pyrrolidine ring and other parts of the structure can be susceptible to degradation from oxidizing agents, dissolved oxygen, and exposure to high-energy light (photolysis).[8][9] These reactions can be complex, leading to a variety of degradation products.

The interplay of pH, temperature, solvent choice, light, and atmospheric oxygen dictates the rate and primary pathway of degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of my compound losing purity in an aqueous solution?

A: The most common cause of degradation in aqueous solutions is amide hydrolysis. This reaction is accelerated by pH values that deviate significantly from neutral (pH 7). Both acidic and basic conditions will promote the breakdown of the molecule.[1][3]

Q2: What is the optimal pH for storing 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid in solution?

A: To minimize amide hydrolysis, the solution should be maintained at or near a neutral pH (6.5-7.5). The use of a non-reactive buffer system, such as a phosphate buffer (PBS), can help maintain this pH. Avoid acidic or basic buffers if long-term stability is required.

Q3: Which solvent should I use to prepare my stock solution?

A: For maximum stability, especially for long-term storage, an aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) is highly recommended. These solvents do not participate in hydrolysis. If an aqueous solution is required for your experiment, prepare it fresh from an aprotic stock solution immediately before use.

Q4: How should I store my solutions to ensure long-term stability?

A: For long-term storage, solutions should be stored at low temperatures, ideally at -20°C or -80°C.[10] This slows down all chemical reactions, including hydrolysis and decarboxylation. Store solutions in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation or moisture absorption.[11][12] For ultimate protection against oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q5: I've observed a new peak in my HPLC/LC-MS analysis after storing my sample. What could it be?

A: A new peak likely represents a degradation product. Based on the primary degradation pathways, the new peak could correspond to:

  • 2-Ethylpyrrolidine: A product of amide hydrolysis. This is a small, basic molecule.

  • A decarboxylation product: The result of the loss of CO₂ from the α-keto acid moiety. These can be confirmed using mass spectrometry (MS) by analyzing the mass-to-charge ratio (m/z) of the new peak.[13][14]

Section 3: Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of purity or inconsistent analytical results. Improper pH: Solution is too acidic or basic, causing rapid amide hydrolysis.Prepare solutions in a neutral buffer (pH 6.5-7.5) or use an aprotic solvent (DMSO, ACN). Verify the pH of your final solution.
High Storage Temperature: Solution stored at room temperature or 4°C for extended periods.For storage longer than 24 hours, freeze solutions at -20°C or -80°C. Minimize freeze-thaw cycles.
Solvent Reactivity: Using a reactive protic solvent (e.g., methanol) for storage.Switch to a high-purity aprotic solvent for stock solutions.
Appearance of multiple, unknown peaks in chromatogram over time. Oxidative/Photolytic Degradation: Exposure to air (oxygen) and/or UV light.Store solutions in amber vials to protect from light.[11] Purge the vial with inert gas (argon or nitrogen) before sealing. Ensure solvents are degassed.
Low recovery of the compound from prepared solutions. Adsorption to Container: The compound may be adsorbing to the surface of plastic storage tubes.Use low-adsorption plasticware or, preferably, glass or polypropylene containers.
Precipitation: The compound has precipitated out of solution due to low solubility or temperature changes.Visually inspect for precipitates. Ensure the concentration is below the solubility limit in the chosen solvent. If necessary, gently warm and vortex to redissolve before use (use immediately).
Section 4: Recommended Protocols & Visual Guides
Diagram: Degradation Pathways and Prevention

The following diagram illustrates the key degradation pathways and highlights the critical control points for maintaining the stability of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

G cluster_main Stable Compound cluster_products Degradation Products cluster_factors Degradation Factors cluster_prevention Prevention Strategies Compound 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid in Solution Hydrolysis_Prod 2-Ethylpyrrolidine + Oxalic Acid Compound->Hydrolysis_Prod Decarbox_Prod Decarboxylation Product + CO₂ Compound->Decarbox_Prod Oxidation_Prod Various Oxidation Products Compound->Oxidation_Prod pH Acidic/Basic pH (pH <6 or >8) pH->Compound Promotes Hydrolysis Temp High Temperature (>4°C) Temp->Compound Promotes All Degradation Light_O2 UV Light & Oxygen Light_O2->Compound Promotes Oxidation Control_pH Neutral pH (6.5-7.5) Control_pH->pH Mitigates Control_Temp Low Temperature (-20°C to -80°C) Control_Temp->Temp Mitigates Control_Solvent Aprotic Solvent (DMSO, ACN) Control_Solvent->pH Avoids Hydrolysis Control_Atmosphere Inert Gas & Amber Vials Control_Atmosphere->Light_O2 Mitigates

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2-(1-Ethylpyrrolidin-2-yl)-2-oxoacetic Acid

Welcome to the technical support center for the synthesis of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a robust and reproducible reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid?

The synthesis of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid is typically achieved through the N-acylation of 1-ethylpyrrolidine with an oxalyl chloride derivative. This reaction involves the nucleophilic attack of the secondary amine of the 1-ethylpyrrolidine on one of the electrophilic carbonyl carbons of the acyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Q2: What are the critical starting materials and reagents for this synthesis?

The primary starting materials are 1-ethylpyrrolidine and a suitable oxalyl derivative, such as oxalyl chloride. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to prevent hydrolysis of the highly reactive oxalyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial for scavenging the HCl produced.[1]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Moisture Contamination: Oxalyl chloride is extremely sensitive to moisture and will readily hydrolyze, rendering it inactive for the desired acylation.[1][2]

  • Inadequate Base: An insufficient amount of base will lead to the protonation of the 1-ethylpyrrolidine starting material, making it non-nucleophilic and halting the reaction.[1]

  • Suboptimal Reaction Temperature: The temperature can significantly impact both the reaction rate and the prevalence of side reactions.

  • Side Reactions: The formation of undesired byproducts can consume the starting materials and complicate purification.

Troubleshooting Guide: Optimizing Reaction Temperature

The reaction temperature is a critical parameter that requires careful optimization. The following guide provides a structured approach to identifying and resolving temperature-related issues.

Issue: Low or No Product Formation at Low Temperatures

If you are running the reaction at a low temperature (e.g., 0 °C) and observing minimal product formation, the issue is likely due to slow reaction kinetics.

Troubleshooting Steps:

  • Verify Reagent Quality: Before adjusting the temperature, ensure that your 1-ethylpyrrolidine is pure and the oxalyl chloride is fresh and has been handled under anhydrous conditions.

  • Gradual Temperature Increase: Slowly increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress at each new temperature point using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extended Reaction Time: At lower temperatures, the reaction may simply require a longer time to reach completion. Allow the reaction to proceed for an extended period, monitoring periodically, before concluding that the temperature is too low.

Experimental Protocol: Temperature Scouting for Optimal Yield

This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid.

Materials:

  • 1-Ethylpyrrolidine

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate/cooling bath

Procedure:

  • Preparation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-ethylpyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Initial Cooling: Cool the solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve oxalyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled 1-ethylpyrrolidine solution over 20-30 minutes.

  • Temperature Variation:

    • Condition A (Low Temp): Maintain the reaction at 0 °C and take aliquots for analysis at 1, 2, and 4 hours.

    • Condition B (Room Temp): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (~20-25 °C). Take aliquots for analysis at 1, 2, and 4 hours.

    • Condition C (Elevated Temp): Gently heat the reaction mixture to 40 °C. Take aliquots for analysis at 30, 60, and 120 minutes.

  • Reaction Monitoring: Analyze the aliquots by TLC or HPLC to determine the consumption of starting material and the formation of the desired product.

  • Work-up and Analysis: Once the optimal conditions are identified, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Issue: Formation of Multiple Byproducts at Elevated Temperatures

Heating the reaction mixture can accelerate the desired reaction but may also promote the formation of side products.

Potential Side Reactions:

  • Dimerization or Polymerization: Oxalyl chloride is highly reactive and can potentially self-react or react with the product at higher temperatures.

  • Decarboxylation: The α-keto acid product may be susceptible to thermal decarboxylation, especially at elevated temperatures.[3]

  • Reaction with Solvent: At higher temperatures, there is an increased risk of the reagents reacting with the solvent.

Troubleshooting Steps:

  • Lower the Temperature: If you observe significant byproduct formation at an elevated temperature, reduce it to a milder condition (e.g., room temperature or 0 °C).

  • Controlled Addition: Ensure the oxalyl chloride is added slowly and at a low temperature to control the initial exotherm of the reaction.

  • Use of a More Hindered Base: In some cases, a bulkier base may help to minimize certain side reactions.

Data Presentation: Impact of Temperature on Reaction Outcome

The following table summarizes hypothetical data from a temperature optimization study to illustrate the expected trends.

Temperature (°C)Reaction Time (h)Conversion of 1-Ethylpyrrolidine (%)Yield of Product (%)Major Impurities Observed
046555Unreacted starting material
2529588Trace impurities
401>9975Significant byproduct formation

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and optimization process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents 1-Ethylpyrrolidine Triethylamine Anhydrous DCM addition Dropwise addition of Oxalyl Chloride in DCM reagents->addition Inert Atmosphere temp_control Temperature Control (0°C, 25°C, 40°C) addition->temp_control monitoring Reaction Monitoring (TLC/HPLC) temp_control->monitoring Optimization Loop workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 2-(1-Ethylpyrrolidin-2-yl) -2-oxoacetic Acid purification->product

Caption: Workflow for the synthesis and temperature optimization of 2-(1-ethylpyrrolidin-2-yl)-2-oxoacetic acid.

Logical Relationship of Troubleshooting Steps

The following diagram outlines the decision-making process for troubleshooting temperature-related issues.

TroubleshootingLogic start Initial Reaction Outcome low_yield low_yield start->low_yield high_purity high_purity start->high_purity Successful Reaction low_yield->high_purity Incomplete Reaction low_purity low_purity low_yield->low_purity extend_time Action: Extend Reaction Time high_purity->extend_time decrease_temp Action: Decrease Temperature low_purity->decrease_temp Byproducts Observed increase_temp Action: Increase Temperature extend_time->increase_temp Still incomplete

Caption: Decision tree for troubleshooting reaction temperature optimization.

References

  • Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]

  • Wikipedia. Oxalyl chloride. [Link]

  • ResearchGate. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. [Link]

Sources

Troubleshooting

troubleshooting side reactions in 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid coupling

Executive Summary The coupling of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (an oxamic acid derivative) presents a unique set of challenges distinct from standard peptide synthesis. Unlike typical amino acids, this sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (an oxamic acid derivative) presents a unique set of challenges distinct from standard peptide synthesis. Unlike typical amino acids, this substrate contains an


-keto amide moiety (an oxalamyl group) and a sterically demanding 2-ethylpyrrolidine core.

Researchers frequently encounter three specific failure modes with this scaffold:

  • Pseudo-Impurity Signals (Rotamers): Misinterpretation of NMR spectra due to restricted bond rotation.

  • Decarbonylation: Loss of carbon monoxide (CO) leading to formamide byproducts.

  • Heterocyclization: Unintended formation of pyrazinones when coupling with 1,2-nucleophiles.

This guide provides a mechanistic breakdown and actionable troubleshooting protocols to navigate these issues.

Part 1: The Chemistry of the Problem

To troubleshoot effectively, we must understand the substrate's electronic and steric environment.

  • Electronic Profile: The molecule is an oxamic acid (a mono-amide of oxalic acid). The carboxyl group is activated by the adjacent carbonyl (making it more acidic and electrophilic), but the amide nitrogen donates electron density, moderating this effect compared to phenylpyruvic acid derivatives.

  • Steric Profile: The 2-ethyl group on the pyrrolidine ring creates significant steric bulk. This hinders the approach of coupling reagents and locks the amide bond into distinct cis and trans conformations (rotamers) that equilibrate slowly on the NMR timescale.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My NMR shows a 60:40 mixture of products, but LCMS shows a single peak."

Diagnosis: Rotameric Isomerism (Not an Impurity) The amide bond connecting the pyrrolidine to the oxoacetic moiety has partial double-bond character (


). The bulky 2-ethyl group creates a high energy barrier for rotation. You are seeing the s-cis and s-trans rotamers.
  • Verification:

    • Variable Temperature (VT) NMR: Run the

      
      H NMR at 60°C or 80°C (in DMSO-
      
      
      
      ). The split peaks should coalesce into sharp singlets as the rotation rate increases.
    • LCMS Check: Rotamers typically co-elute or show identical mass spectra. If the mass is correct for both "impurities," it is a rotamer.

Issue 2: "I observe significant gas evolution and the formation of a 'minus-28' mass byproduct."

Diagnosis: Decarbonylation (Loss of CO) Under vigorous activation (e.g., using mixed anhydrides like isobutyl chloroformate or high temperatures with HATU),


-keto acids can extrude carbon monoxide.
  • Mechanism: The activated carboxylate collapses, ejecting CO to form a stabilized carbamoyl species, which then reacts to form a formamide byproduct (

    
    ) instead of the desired oxalamide.
    
  • Solution:

    • Switch Reagents: Avoid mixed anhydrides. Use T3P (Propylphosphonic anhydride) . T3P activates the acid cleanly without generating the highly unstable intermediates that favor CO loss.

    • Temperature Control: Maintain reaction temperature at 0°C during activation and do not exceed room temperature.

Issue 3: "The reaction stalls at 50% conversion despite excess coupling reagent."

Diagnosis: Steric Shielding & Active Ester Hydrolysis The 2-ethyl group shields the carbonyl carbon. If the amine partner is also hindered or weakly nucleophilic, the active ester (e.g., O-At/O-Bt ester) hydrolyzes by reacting with trace water in the solvent faster than the amine can attack.

  • Solution:

    • Solvent Drying: Ensure DMF/DCM is anhydrous.

    • Catalyst: Add HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the amine attack, outcompeting hydrolysis.

    • Sequential Addition: Pre-activate the acid for only 2-5 minutes. Long pre-activation times increase the risk of side reactions.

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision pathways for diagnosing coupling failures.

TroubleshootingLogic Start Problem: Coupling Failure CheckLCMS Step 1: Check LCMS Mass Start->CheckLCMS MassCorrect Mass = Expected Product CheckLCMS->MassCorrect Target Mass Found MassMinus28 Mass = Product - 28 Da CheckLCMS->MassMinus28 Mass -28 MassPlus18 Mass = Product + 18 Da CheckLCMS->MassPlus18 Mass +18 (Acid/Hydrate) RotamerCheck NMR: Split Peaks? MassCorrect->RotamerCheck Decarb Issue: Decarbonylation (CO Loss) MassMinus28->Decarb Hydrolysis Issue: Active Ester Hydrolysis MassPlus18->Hydrolysis SolRotamer Solution: Run VT-NMR (Confirm Rotamers) RotamerCheck->SolRotamer Yes SolDecarb Solution: Use T3P, Lower Temp (0°C) Decarb->SolDecarb SolHydro Solution: Dry Solvent, Use HOAt/HATU Hydrolysis->SolHydro

Figure 1: Diagnostic logic tree for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid coupling issues.

Part 4: Optimized Experimental Protocol

This protocol uses T3P (Propylphosphonic anhydride) , which is superior for sterically hindered and sensitive couplings due to its low epimerization potential and high driving force.

Reagents:

  • Substrate: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or 2-MeTHF (0.1 M concentration)

Procedure:

  • Dissolution: Charge the reaction vessel with the oxoacetic acid derivative and the amine partner. Dissolve in anhydrous solvent (DMF is preferred for solubility).

  • Base Addition: Cool the mixture to 0°C . Add DIPEA dropwise. Note: The solution may darken slightly; this is normal.

  • Activation & Coupling: Add T3P solution dropwise over 5 minutes.

    • Why T3P? It acts as a kinetically active scavenger of water and forms a highly reactive mixed anhydride that reacts rapidly with amines, minimizing the window for decarbonylation [1].

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

  • Monitoring: Check by LCMS. Look for the disappearance of the acid (often elutes early) and formation of the product.

    • Tip: If the acid persists, do not add more T3P immediately. Add 0.5 equiv of HOAt if available to catalyze the transfer.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and T3P byproducts), and brine.

Part 5: Advanced Mechanistic Insight

The Decarbonylation Pathway

While oxamic acids are more stable than phenylpyruvic acids, they are not immune to decarbonylation. The reaction is often catalyzed by transition metals (if present) or strong Lewis acids.

Decarbonylation Substrate Oxamic Acid (R-CO-COOH) Activated Activated Species (R-CO-CO-X) Substrate->Activated Coupling Agent Transition Acyl Radical/Cation Activated->Transition Thermal/Metal (Slow) Product Desired Oxalamide (R-CO-CO-NH-R') Activated->Product Amine Attack (Fast) Byproduct Formamide Byproduct (R-CO-NH-R') + CO Transition->Byproduct - CO (Gas)

Figure 2: Kinetic competition between desired coupling and decarbonylation.

Cyclization Risks (The "Hidden" Side Reaction)

If your amine partner contains a nucleophile at the


-position (e.g., 1,2-diamines, ethanolamine), the initial amide product can cyclize onto the keto group.
  • Result: Formation of Pyrazinones (6-membered rings) or Morpholinones .

  • Prevention: If using 1,2-dinucleophiles, keep the pH neutral during workup to prevent acid/base-catalyzed cyclization of the intermediate.

References

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Accessed October 2023. Link

  • Chen, R., et al. "Decarbonylative Coupling of α-Keto Acids and Ynamides for Synthesis of β-Keto Imides."[1][2] Organic Letters, 2018, 20(11), 3377-3380. Link

  • Sigma-Aldrich. "Product Specification: (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester."[3] Sigma-Aldrich Catalog. Link

  • BroadPharm. "2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid Properties." BroadPharm Catalog. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

This guide addresses the specific challenges of coupling 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , a sterically congested -keto acid intermediate often used in the synthesis of bioactive scaffolds (e.g., P2X7 antagon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of coupling 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , a sterically congested


-keto acid intermediate often used in the synthesis of bioactive scaffolds (e.g., P2X7 antagonists).

The presence of the 2-ethyl group on the pyrrolidine ring, combined with the rigidity of the


-keto amide  backbone, creates a unique steric environment that hinders standard coupling reagents and promotes side reactions like decarbonylation or regioselective errors.

Part 1: The Steric Challenge & Mechanistic Insight

Why is this reaction failing?

The failure of standard coupling protocols (e.g., EDC/HOBt) with this substrate is rarely due to low intrinsic reactivity of the carboxylic acid. Instead, it is a kinetic issue driven by two factors:

  • Rotameric Locking: The 2-ethyl group at the pyrrolidine

    
     position creates a "molecular gate." It forces the adjacent tertiary amide bond into a preferred conformation that often shields the terminal carboxylic acid from bulky activating agents (like HATU or BOP).
    
  • Regiochemical Competition: The

    
    -keto group is highly electrophilic. If the carboxylic acid activation is slow (due to steric shielding), amine nucleophiles will attack the 
    
    
    
    -keto group instead, forming reversible hemiaminals or imines rather than the desired amide.
The Solution: "Small-Footprint" Activation

To overcome this, you must switch from "bulky" leaving groups (OBt, OAt) to "small-footprint" activation methods (Acyl Fluorides or Acid Chlorides) or highly reactive cyclic anhydrides (T3P).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Low Yield (<30%) with HATU/DIPEA

User Question: I am using HATU with DIPEA in DMF, but conversion stalls at 30%. I see a major impurity by LCMS. What is happening?

Technical Diagnosis: HATU is a bulky reagent. The 2-ethyl group on your pyrrolidine ring likely blocks the approach of the HATU molecule, preventing the formation of the active ester. The impurity is likely the guanidinylated amine (reaction of the amine with HATU directly) or a decarbonylated byproduct (loss of CO).

Corrective Action: Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .

  • Why: These reagents generate an Acyl Fluoride in situ.[1][2] The fluoride atom is small (

    
    ) compared to the OBt group, allowing it to penetrate the steric shield of the ethyl group. Acyl fluorides are highly reactive toward amines but stable to water.
    
Issue 2: Nucleophilic Attack on the Ketone (Imine Formation)

User Question: My product mass is correct, but the NMR is messy. I suspect the amine attacked the ketone.

Technical Diagnosis: This occurs when you mix the amine, acid, and coupling reagent simultaneously ("one-pot"). The amine attacks the electrophilic


-keto group faster than the coupling reagent activates the hindered carboxylic acid.

Corrective Action: Adopt a Strict Pre-activation Protocol .

  • Dissolve the acid and base (DIPEA/NMM).

  • Add the coupling reagent (e.g., T3P or TFFH) and stir for 15–30 minutes before adding the amine.

  • This ensures the acid is fully converted to the activated species (Active Ester/Anhydride/Fluoride) before the nucleophile is introduced.

Issue 3: Epimerization of the Chiral Center

User Question: The 2-ethyl group is chiral. Am I racemizing this center during coupling?

Technical Diagnosis: While the chiral center is not at the


-position to the reacting carboxylic acid (it is 

), the harsh conditions required to force the coupling (high T, strong base) can induce racemization via enolization if the local conformation transmits electronic effects.

Corrective Action:

  • Base Choice: Switch from DIPEA to TMP (2,4,6-Trimethylpyridine/Collidine) . It is a non-nucleophilic, weaker base that minimizes proton abstraction.

  • Reagent: Use T3P (Propylphosphonic anhydride) . T3P acts as an acid scavenger and is renowned for the lowest epimerization rates among coupling reagents.

Part 3: Comparative Data & Decision Matrix

Table 1: Coupling Reagent Performance for Hindered


-Keto Acids 
ReagentSteric ToleranceRisk of Ketone AttackEpimerization RiskRecommended Use
HATU/HBTU LowHigh (slow activation)ModerateStandard couplings (avoid here).
EDC/HOBt Very LowHighLowNot recommended for this substrate.
T3P High Low (fast activation)Very Low First-line choice.
TFFH (Acyl Fluoride) Very High LowLowFor extremely hindered amines.
Ghosez's Reagent HighModerate (acid chloride)HighUse only if T3P/TFFH fail.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision process for selecting conditions based on the specific failure mode observed.

G Start Start: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Coupling CheckSteric Is the Amine Partner Hindered? Start->CheckSteric Standard Use T3P (50% in EtOAc) + Pyridine 0°C -> RT CheckSteric->Standard No (Primary Amine) Extreme Use TFFH + DIPEA (Acyl Fluoride) DCM, Reflux if needed CheckSteric->Extreme Yes (Secondary/Bulky Amine) CheckFail Did Coupling Fail? Standard->CheckFail Extreme->CheckFail Impurity Analyze Impurity Profile CheckFail->Impurity Yes KetoneAttack Imine/Hemiaminal Found? (Attack on Ketone) Impurity->KetoneAttack NoRxn Recovered Starting Material? (Steric Block) Impurity->NoRxn Solution1 Protocol: Pre-activation (30 min) before adding Amine KetoneAttack->Solution1 Solution2 Protocol: Acid Chloride via Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) NoRxn->Solution2

Caption: Decision tree for optimizing amide coupling of sterically hindered


-keto acids.

Part 5: "Gold Standard" Experimental Protocol

Method: T3P-Mediated Coupling with Pre-Activation This protocol minimizes ketone attack and overcomes the steric barrier of the 2-ethyl group.

Materials:

  • Substrate: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous 2-MeTHF or Ethyl Acetate (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried flask with the Acid and Pyridine in 2-MeTHF under Nitrogen. Cool to 0 °C.

  • Pre-Activation (Critical): Add the T3P solution dropwise. Stir at 0 °C for 20–30 minutes .

    • Note: The solution may turn slightly yellow. This indicates the formation of the activated anhydride species.

  • Coupling: Add the Amine partner (dissolved in minimal solvent) dropwise to the cold mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • QC Check: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, heat to 40 °C. T3P is stable at elevated temperatures.

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (to remove pyridine), followed by sat.

    
     and Brine. Dry over 
    
    
    
    .

References

  • Acyl Fluorides in Hindered Coupling: Corless, V. B., et al. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Chemical Science, 2016. [Link]

  • T3P Reagent Overview: Dunetz, J. R., et al. "T3P: The reagent of choice for the synthesis of hindered amides." Organic Letters, 2011. [Link]

  • General Steric Hindrance in Amide Bonds: Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, 2011. [Link]

  • Ghosez’s Reagent for Acid Chlorides: Ghosez, L., et al. "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1980. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

This guide outlines the structural characterization of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , a compound exhibiting significant dynamic conformational behavior. A Comparative Guide to Rotameric Resolution and Solv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , a compound exhibiting significant dynamic conformational behavior.

A Comparative Guide to Rotameric Resolution and Solvent Selection

Executive Summary & Structural Context[1][2][3][4][5]

The analysis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid presents a classic but often misinterpreted challenge in small molecule characterization: restricted amide bond rotation . Unlike rigid heterocycles, this molecule exists as a mixture of two distinct conformers (rotamers) in solution at room temperature.

  • The Core Challenge: The partial double-bond character of the N–C(=O) amide bond creates a high rotational energy barrier (

    
    ).
    
  • The Observation: The NMR spectrum will appear "doubled," showing two sets of signals (Major and Minor) for the pyrrolidine ring and the ethyl group.

  • The Risk: Inexperienced analysts often misidentify the minor rotamer as a chemical impurity (e.g., unreacted starting material or regioisomer), leading to unnecessary purification cycles.

This guide compares the "Standard Approach" (CDCl₃) against the "Optimized Approach" (DMSO-d₆ + VT-NMR) to provide a definitive protocol for validation.

Comparative Analysis: Analytical Approaches

We evaluated three distinct methodologies for characterizing this molecule. The "Performance" metric here is defined as the resolution of rotamers and the visibility of the carboxylic acid proton.

Table 1: Comparative Performance of NMR Solvent Systems
FeatureMethod A: Standard (CDCl₃) Method B: Polar Aprotic (DMSO-d₆) Method C: Variable Temp (VT) in DMSO
Rotamer Separation High. Distinct separation of H2 and H5 protons.Moderate. Peaks may shift closer but remain distinct.Coalescence. Rotamers merge into single average peaks

.
-COOH Visibility Poor. Often invisible or extremely broad (

) due to exchange.
Excellent. Sharp singlet or broad hump at

.
Poor. Exchange rate increases with Temp; peak broadens/disappears.
Impurity Detection Difficult. Minor rotamer peaks overlap with potential aliphatic impurities.High. Clear spectral window allows distinguishing rotamers from contaminants.Definitive. If "impurity" peaks merge with major peaks, they are rotamers.
Recommendation Not Recommended for final characterization.Recommended Standard. Validation Only. Use to prove rotamerism.
Detailed Technical Insight
Why CDCl₃ Fails (The "Ghost" Proton)

In Chloroform-d, the carboxylic acid proton of the oxoacetic tail often undergoes rapid exchange or hydrogen bonding with trace water, broadening the signal into the baseline. Furthermore, the non-polar environment maximizes the energy difference between the cis and trans rotamers, leading to complex, overlapping multiplets in the aliphatic region (


) that mimic a dirty sample.
Why DMSO-d₆ Succeeds

DMSO-d₆ acts as a hydrogen bond acceptor. It "locks" the carboxylic acid proton, typically revealing a distinct signal between


. This confirms the integrity of the oxoacetic acid moiety. Additionally, the polarity of DMSO often simplifies the multiplicity of the ethyl group signals.

The Mechanism: Rotameric Equilibrium

To interpret the spectrum, one must understand the equilibrium. The 2-ethyl substituent creates steric hindrance, forcing the N-acyl group to adopt two preferred orientations relative to the chiral center.

RotamerEquilibrium RotamerA Major Rotamer (Trans-like) Steric bulk of Et group away from Carbonyl Oxygen Transition Transition State (Planarity lost) RotamerA->Transition Slow Exchange (RT) RotamerB Minor Rotamer (Cis-like) Steric bulk of Et group closer to Carbonyl Oxygen Transition->RotamerA Transition->RotamerB RotamerB->Transition

Figure 1: The dynamic equilibrium between rotamers. The barrier to rotation causes two sets of NMR signals at room temperature.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the observed complexity is intrinsic to the molecule and not a result of degradation.

Step 1: Sample Preparation (DMSO-d₆)
  • Weigh

    
     of the product.
    
  • Dissolve in

    
     of DMSO-d₆ (99.9% D).
    
  • Critical: Ensure the solution is homogeneous. If the solution is cloudy, filter through a cotton plug; particulates can cause line broadening that masks rotamer splitting.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
    .
    
    • Reasoning: The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 will suppress the integration of the minor rotamer, leading to inaccurate ratio calculations.

  • Scans (NS): 16–64 scans.

Step 3: The "Coalescence Test" (If purity is questioned)

If reviewers or QC colleagues flag the "extra peaks" as impurities:

  • Heat the NMR probe to

    
     (353–373 K).
    
  • Acquire a spectrum.[1][2][3][4][5][6]

  • Result: The two sets of peaks will broaden and merge (coalesce) into a single set of averaged signals.

  • Cool down: The peaks should separate again, proving the process is reversible (chemical stability).

Expected Data & Assignment

The following table summarizes the expected chemical shifts (


) in DMSO-d₆. Note that values are approximate and depend on concentration/temperature.
Table 2: 1H NMR Assignment (DMSO-d₆, 298 K)
PositionProton TypeMajor Rotamer (

ppm)
Minor Rotamer (

ppm)
MultiplicityIntegral Ratio
-COOH Carboxylic Acid


Broad Singlet1H (Total)
H-2 Methine (Chiral Center)


Multiplet

H-5 Ring

-



Multiplet2H (Total)
H-3, H-4 Ring



Multiplet (Overlap)4H (Total)
Ethyl

Side chain methylene


Multiplet2H (Total)
Ethyl

Side chain methyl


Triplet (

)
3H (Total)

Note: The H-2 and H-5 protons are most diagnostic. In the minor rotamer, the carbonyl oxygen is often closer to these protons, causing a downfield shift (deshielding) due to magnetic anisotropy.

Logic Diagram: Peak Assignment Workflow

Use this decision tree to confirm the identity of the signals.

AssignmentWorkflow Start Start: 1H NMR Spectrum (DMSO-d6) CheckCOOH Is broad singlet visible at 12-14 ppm? Start->CheckCOOH CheckSplit Are H-2 (4.0 ppm) and CH3 (0.9 ppm) split? CheckCOOH->CheckSplit Yes Result_Solvent Switch Solvent (Try DMSO) CheckCOOH->Result_Solvent No (using CDCl3) Integrate Integrate Peaks. Do they sum to integers (e.g. 0.7 + 0.3 = 1H)? CheckSplit->Integrate Yes Result_Rotamer CONFIRMED: Rotameric Mixture CheckSplit->Result_Rotamer No (Single peaks) VT_Test Run VT-NMR (80°C) Integrate->VT_Test Yes Result_Impurity WARNING: Chemical Impurity Integrate->Result_Impurity No (Ratio varies) VT_Test->Result_Rotamer Peaks Coalesce VT_Test->Result_Impurity Peaks Remain Separate

Figure 2: Step-by-step logic for distinguishing rotamers from impurities using integration and Variable Temperature NMR.

Conclusion

For 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , the presence of "duplicate" peaks in the NMR spectrum is a feature, not a bug.

  • Avoid CDCl₃ for final characterization to ensure the carboxylic acid proton is quantified.

  • Expect Rotamers: A ratio of approximately 3:1 to 4:1 is typical for 2-substituted N-acyl pyrrolidines.

  • Validate: If the integration is consistent across the spectrum (e.g., the ratio of major/minor methyl triplets matches the ratio of major/minor methine multiplets), the sample is chemically pure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General authority on VT-NMR and dynamic processes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[7] (Standard reference for Amide Rotamer shifts).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text explaining Proline cis/trans isomerization mechanisms applicable to pyrrolidine analogs).

  • PubChem. (2023). Ethyl 2-(2-oxopyrrolidin-1-yl)acetate Compound Summary. (Used for structural comparison of pyrrolidine vs. pyrrolidinone derivatives).

  • Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates. (Provides experimental precedent for N-acyl pyrrolidine rotamer ratios).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust detection and quantification of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. As a polar, ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust detection and quantification of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. As a polar, acidic, and chiral molecule, this analyte presents unique challenges that necessitate a well-reasoned approach to method development. We will explore two primary methodologies, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the causality behind experimental choices and providing the framework for creating a fully validated, trustworthy analytical procedure.

Understanding the Analyte: The Key to a Robust Method

Before embarking on method development, a thorough analysis of the target molecule is paramount. The structure of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid dictates our analytical strategy.

  • Polarity: The presence of an α-keto acid functional group renders the molecule highly polar. This inherent polarity can lead to poor retention on traditional nonpolar stationary phases, a common challenge in reversed-phase chromatography.[1]

  • Acidity: As a carboxylic acid, the analyte's charge state is pH-dependent. At a mobile phase pH above its acid dissociation constant (pKa), the molecule will be deprotonated (anionic), making it even more polar and difficult to retain on a typical C18 column. Suppressing this ionization by maintaining a low mobile phase pH is a critical strategy for RP-HPLC.[2]

  • Chirality: The stereocenter at the C2 position of the ethyl-substituted pyrrolidine ring means the compound exists as a pair of enantiomers. Standard, achiral HPLC methods will not distinguish between these isomers. While this guide focuses on achiral analysis for general quantification, if the separation of enantiomers is required, a dedicated chiral method using a Chiral Stationary Phase (CSP) would be necessary.[3][4][5]

  • Detection: The molecule lacks a strong chromophore, suggesting that UV detection will be optimal at lower wavelengths (e.g., 200-230 nm) where the carbonyl group absorbs.[6] For enhanced sensitivity and unparalleled specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the detector of choice. The pyrrolidine nitrogen is readily protonated, making it ideal for positive-ion electrospray ionization (ESI+).[7][8]

Strategic Approach to Method Development

Our method development process is a logical workflow designed to efficiently identify the optimal analytical conditions.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation A Analyte Characterization (Polarity, pKa, Chirality, UV Spectra) B Define Analytical Goals (Assay, Impurity, Chiral Sep., etc.) A->B C Select Chromatographic Mode (RP vs. HILIC) B->C D Screen Stationary Phases (e.g., C18, Polar-Embedded, Amide) C->D E Screen Mobile Phases (pH, Organic Modifier, Buffer) D->E F Optimize Gradient, Flow Rate, Temperature E->F G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) F->G H Routine Analysis G->H

Caption: General workflow for HPLC method development.

Comparative Analysis: Reversed-Phase vs. HILIC

We will compare two distinct, viable methods for the analysis of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. The choice between them depends on the specific analytical requirements, such as matrix complexity and required sensitivity.

Method_Selection_Tree Start Start: Analyze 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid Q1 Is analyte well-retained on RP column (k' > 2)? Start->Q1 RP_Path Method A: Reversed-Phase (RP) - Robust & Familiar - Control pH to increase retention Q1->RP_Path Yes HILIC_Path Method B: HILIC - Superior retention for polar analytes - Good for MS sensitivity Q1->HILIC_Path No

Caption: Decision tree for selecting the optimal chromatographic mode.

Method A: Optimized Reversed-Phase (RP-HPLC) Chromatography

This approach leverages the most common HPLC mode by carefully controlling mobile phase conditions to retain our polar, acidic analyte.

Causality & Rationale: The primary challenge in RP-HPLC is achieving sufficient retention. By lowering the mobile phase pH to approximately 2.8 with 0.1% formic acid, we ensure the carboxylic acid functional group remains protonated (neutral). This increases its hydrophobicity, promoting interaction with the C18 stationary phase. A standard C18 column risks "phase collapse" with the necessary high-aqueous mobile phase, leading to retention loss.[9] To counteract this, we select a polar-embedded C18 column, which is specifically designed for stability and reproducible retention in 100% aqueous conditions.[10]

Experimental Protocol: Method A

  • Instrumentation: Standard HPLC or UHPLC system with a Photodiode Array (PDA) or MS/MS detector.

  • Column: Polar-embedded C18, 2.7 µm, 4.6 x 150 mm (e.g., Ascentis® Express AQ-C18).

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 98 2
    10.0 70 30
    12.0 5 95
    14.0 5 95
    14.1 98 2

    | 18.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection (PDA): 210 nm, with full spectrum acquisition (200-400 nm) for peak purity analysis.

  • Sample Preparation: Dissolve sample in Mobile Phase A or a Water/Acetonitrile (95:5) mixture to a final concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method provides an orthogonal approach, treating the analyte as the polar compound it is and using a polar stationary phase for retention.

Causality & Rationale: HILIC is an ideal alternative when retention in RP-HPLC is insufficient.[11][12] The mechanism involves partitioning the polar analyte into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[1] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This technique is highly compatible with MS detection, as the high organic content of the mobile phase promotes efficient ESI desolvation and ionization. An amide-based column is chosen for its excellent selectivity for polar acidic and neutral compounds.

Experimental Protocol: Method B

  • Instrumentation: Standard HPLC or UHPLC system, preferably with an MS/MS detector.

  • Column: HILIC Amide, 3.0 µm, 3.0 x 100 mm.

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Elution:

    Time (min) %A %B
    0.0 100 0
    8.0 50 50
    10.0 0 100
    12.0 0 100
    12.1 100 0

    | 16.0 | 100 | 0 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection (LC-MS/MS): ESI+ mode, monitoring for the protonated molecular ion [M+H]+ and at least two confirmatory product ions.

  • Sample Preparation: Dissolve sample in Acetonitrile or Mobile Phase A to a final concentration of ~1 mg/mL. Crucially, ensure the sample solvent is compatible with the high-organic starting conditions to prevent peak distortion.

Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of each method based on established chromatographic principles. Actual results would be confirmed during method validation.

ParameterMethod A (Reversed-Phase)Method B (HILIC)Rationale / Justification
Retention Moderate; highly dependent on pH control.Strong; ideal for this polar analyte.HILIC is specifically designed for retaining highly polar compounds.[12]
Peak Shape Good to Excellent (Asymmetry < 1.5).Good; may be sensitive to sample solvent.RP with acidic modifiers generally yields sharp peaks for acids.[2] HILIC peak shape can be affected by mismatch between sample and mobile phase.
Selectivity Good; orthogonal to HILIC.Excellent; different selectivity profile from RP.Using both methods provides orthogonal data, which is powerful for impurity profiling.[13]
MS Sensitivity Good.Excellent.The high organic content in HILIC mobile phases enhances ESI efficiency.
Robustness High; less sensitive to water content.Moderate; requires careful equilibration.RP methods are generally considered highly robust. HILIC columns require longer equilibration times to establish the aqueous layer.[11]
Ease of Use High; familiar to most labs.Moderate; requires specific expertise.RP-HPLC is the most widely used and understood HPLC technique.

The Imperative of Method Validation

A developed method is incomplete without rigorous validation to prove its suitability for the intended purpose.[14] The chosen method (either A or B) must undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17] This process provides objective evidence of the method's trustworthiness and is a non-negotiable step in a regulated environment.

Key Validation Parameters to be Assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]

  • Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined concentration range.[18]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery studies on a matrix placebo.[18]

  • Precision: The degree of scatter between a series of measurements, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.[18]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ±0.1, column temperature ±2°C), providing an indication of its reliability during normal usage.[14]

By systematically comparing these well-defined methods and committing to a thorough, guideline-driven validation, researchers and drug development professionals can establish a reliable, high-integrity analytical procedure for the quantification of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

References

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the Hellenic Veterinary Medical Society. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • High performance liquid chromatography method for detecting glyoxal, glyoxylic acid and acetaldehyde.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [Link]

  • Alternative mobile phases for the reversed-phase high-performance liquid chromatography of peptides and proteins. Journal of Chromatography A. [Link]

  • Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • RP-HPLC method development and validation for simultaneous estimation of efonidipine hydrochloride ethanolate and telmisartan in their synthetic mixture. Scribd. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Open Access LMU. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Semantic Scholar. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]

  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afiper. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

Sources

Validation

Technical Guide: LC-MS/MS Fragmentation &amp; Differentiation of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid

Executive Summary Product Focus: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS 1178837-33-6).[1] Context: Critical impurity profiling in the development of racetam-class pharmaceuticals (e.g., Levetiracetam, Brivarace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS 1178837-33-6).[1] Context: Critical impurity profiling in the development of racetam-class pharmaceuticals (e.g., Levetiracetam, Brivaracetam). The Challenge: This molecule is a structural isomer (isobar) of Levetiracetam Acid (the major hydrolytic metabolite of Levetiracetam). Both share the formula


 and exact mass (171.0895 Da), rendering standard low-resolution MS1 analysis insufficient for differentiation.

This guide provides a definitive comparison of the fragmentation performance of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid against its isobaric counterparts, establishing a self-validating LC-MS/MS protocol for unambiguous identification.

Part 1: Structural Analysis & Causality

To understand the fragmentation behavior, we must first analyze the structural divergence between the target impurity and its primary isobar.

The Isobaric Problem
  • Target Impurity (A): 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid .[1][2]

    • Core: Saturated pyrrolidine ring with an ethyl group at position 2.[3]

    • N-Substituent: 2-Oxoacetic acid (glyoxylic acid moiety) attached via an amide bond.

    • Key Feature: The carbonyls are exocyclic to the pyrrolidine ring.

  • Levetiracetam Acid (B): (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid .

    • Core: 2-Oxopyrrolidine (lactam) ring.[4][5][6]

    • N-Substituent: Butanoic acid chain (ethyl group is on the alpha-carbon of the chain).

    • Key Feature: One carbonyl is endocyclic (lactam), the other is on the acid chain.

Causality in Fragmentation

Mass spectrometry fragmentation (CID/HCD) is driven by the stability of the resulting product ions.

  • For the Target (A): The weakest bond is the exocyclic amide bond connecting the nitrogen to the oxoacetic acid group. Cleavage here releases the stable 2-ethylpyrrolidinium ion .

  • For the Isobar (B): The amide bond is part of the lactam ring. Ring opening is energetically demanding. Fragmentation typically occurs at the N-alkyl bond or via loss of the carboxylic acid group, preserving the 2-oxopyrrolidine (lactam) core .

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating: if the diagnostic ions described in Part 3 are not observed, the peak identification is incorrect.

Materials & Reagents[2][3][4][5][6][8][9][10]
  • Target Standard: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (Reference Std).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of the carboxylic acid moiety.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization ESI Positive (+)Protonation of the tertiary amine/amide is favorable.
Precursor Ion m/z 172.1

Protonated molecule.
Collision Energy Stepped (15, 30, 45 eV)Ensures coverage of both fragile (water loss) and structural (skeletal) fragments.
Acquisition MRM / PRMTargeted detection of diagnostic transitions.

Part 3: Fragmentation Pathways & Visualization

The following diagram illustrates the divergent fragmentation pathways that allow for the definitive differentiation of the target impurity from Levetiracetam Acid.

Pathway Logic
  • Target Impurity: The protonated precursor (m/z 172) undergoes amide bond cleavage to eject the oxoacetic acid moiety (neutral loss of 72 Da or sequential loss of CO +

    
    ). This yields the diagnostic ion m/z 100  (2-ethylpyrrolidinium).
    
  • Levetiracetam Acid: The precursor (m/z 172) loses water (m/z 154) and the carboxylic acid chain, typically collapsing to the diagnostic ion m/z 86 (2-pyrrolidone ring) or m/z 126 (loss of COOH + H).

FragmentationPathways cluster_Target Target: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid cluster_Isobar Isobar: Levetiracetam Acid T_Prec Precursor [M+H]+ m/z 172.09 T_Frag1 Neutral Loss: H2O + CO (Oxoacetic moiety breakdown) T_Prec->T_Frag1 -46 Da T_Frag2 Diagnostic Ion 2-Ethylpyrrolidinium m/z 100.11 T_Prec->T_Frag2 Direct Amide Cleavage (-72 Da) T_Frag1->T_Frag2 -26 Da (CO) I_Prec Precursor [M+H]+ m/z 172.09 I_Frag1 Loss of H2O + CO (Carboxylic acid loss) I_Prec->I_Frag1 -46 Da I_Frag3 Primary Fragment [M+H - HCOOH]+ m/z 126.09 I_Prec->I_Frag3 -46 Da I_Frag2 Diagnostic Ion 2-Oxopyrrolidine m/z 86.06 I_Frag1->I_Frag2 Ring Cleavage

Figure 1: Comparative fragmentation pathways of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid vs. Levetiracetam Acid. Note the distinct diagnostic core ions (m/z 100 vs m/z 86).

Part 4: Performance Comparison Guide

This table summarizes the "performance" of the target molecule's fragmentation pattern as a tool for identification, compared to the standard metabolite.

FeatureTarget Impurity (2-Ethylpyrrolidin-1-yl...)Alternative Isobar (Levetiracetam Acid)Differentiation Strategy
Precursor Ion m/z 172.09m/z 172.09None (Indistinguishable in MS1)
Primary Base Peak m/z 100 (2-ethylpyrrolidine)m/z 126 (Lactam core + chain)High Selectivity
Secondary Fragment m/z 72 (Pyrrolidine ring)m/z 86 (Lactam ring)High Selectivity
Neutral Losses Loss of 72 Da (Oxoacetic acid)Loss of 46 Da (HCOOH)Distinct loss patterns
Ret. Time (HILIC) Lower Retention (Less polar core)Higher Retention (Lactam is polar)Orthogonal confirmation
Analytical Recommendation

For definitive confirmation of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid , monitor the transition 172.1


 100.1 .
  • If the peak shows a transition of 172.1

    
     126.1  or 172.1 
    
    
    
    86.0
    , it is likely the Levetiracetam Acid metabolite, not the target impurity.

References

  • PubChem Compound Summary. (2025). 2-(2-Oxopyrrolidin-1-yl)ethyl acetate (Structural Analog Analysis). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. (2025). Mass spectrum of 1-Ethyl-2-pyrrolidinone (Fragment Analog). National Institute of Standards and Technology.[7] Link

  • ChemicalBook. (2026). Ethyl 2-oxopyrrolidine-1-acetate Properties and Impurity Profile.[4][5]Link

  • Bio-Fount. (2025). 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid Product Entry (CAS 1178837-33-6).[1]Link

  • Kuleuven Lirias. (2025). Current Developments in LC-MS for Pharmaceutical Analysis (General Racetam Fragmentation Principles).Link

Sources

Comparative

Purity Assay Standards for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid: A Methodological Comparison Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) | MW: 171.19 g/mol | Formula: C8H13NO3 The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Researchers Compound: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) | MW: 171.19 g/mol | Formula: C8H13NO3

The Analytical Challenge: Profiling a Polar, Non-Chromophoric Building Block

In pharmaceutical development, the purity of synthetic intermediates directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a highly polar, low-molecular-weight chiral building block. Structurally, it consists of a 2-ethylpyrrolidine ring bonded to an oxoacetic acid (glyoxylic acid) moiety via a tertiary amide linkage.

The core analytical challenge: This molecule lacks a conjugated


-system or an aromatic ring. Its only chromophores are the amide and carboxylic acid carbonyls, which exhibit weak and non-specific UV absorbance in the low-wavelength region (200–220 nm). Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often results in a dangerous misrepresentation of purity. Impurities with strong UV chromophores will be drastically overestimated, while non-chromophoric impurities will remain invisible[1].

To establish a self-validating quality control system, researchers must pivot to orthogonal techniques: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) for mass-proportional chromatographic profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute molar purity determination[1][2].

Objective Comparison of Purity Assay Alternatives

The following table synthesizes the performance metrics of three analytical approaches for this specific molecule.

Performance MetricTraditional HPLC-UV (210 nm)HILIC-ELSD[2][3]Quantitative NMR (qNMR)[1]
Primary Principle Absorbance of UV light by chromophores.Mass-proportional light scattering of non-volatile particles.Direct proportionality of nuclear spin resonance to molar concentration.
Specificity for Target Poor. High interference from solvent fronts and UV-active trace impurities.High. Excellent retention of polar analytes; universal detection of non-volatiles.Absolute. Structural confirmation and purity assessed simultaneously.
Response Factor Highly variable (depends on impurity structure).Relatively uniform (mass-dependent).Uniform (molar-dependent).
Limit of Detection ~0.5 - 1.0 mg/mL (due to weak absorbance).~10 - 20 µg/mL[3].~1 - 5 mg/mL (requires high concentration).
Best Use Case Not recommended for final release testing.Routine batch-to-batch chromatographic purity and stability screening.Primary reference standard qualification and absolute purity certification.

Deep Dive 1: HILIC-ELSD Workflow and Protocol

Because 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is highly polar, traditional Reversed-Phase (C18) columns often fail to retain it adequately, leading to co-elution with the solvent void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for polar acids[3]. Coupling HILIC with ELSD creates a robust, mass-proportional detection system that bypasses the molecule's lack of UV absorbance[2].

Causality in Method Design:
  • Volatile Mobile Phase: ELSD requires the mobile phase to be completely evaporated. Non-volatile buffers (like phosphates) will precipitate in the drift tube, causing massive baseline noise. We use volatile ammonium formate or formic acid[3].

  • Drift Tube Temperature: Because the analyte has a low molecular weight (171.19 g/mol ), high evaporator temperatures might volatilize the analyte itself, reducing the signal. A lower temperature (e.g., 50°C) is critical[2].

HPLC_ELSD A Sample Injection (Polar Analyte) B HILIC Column Separation (Polarity-Based Elution) A->B C Nebulization (Aerosol Formation via N2) B->C D Evaporation (Volatile Solvent Removal) C->D E Light Scattering (Mass-Proportional Detection) D->E F Chromatogram (Area % Integration) E->F

Caption: Workflow of HILIC-ELSD for analyzing non-UV absorbing polar molecules.

Step-by-Step HILIC-ELSD Protocol
  • Instrumentation Setup: Equip the HPLC with a HILIC column (e.g., 150 x 4.6 mm, 3 µm particle size) and an ELSD detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to ensure the carboxylic acid remains protonated).

    • Mobile Phase B: 100% Acetonitrile.

  • ELSD Parameter Optimization: Set the nebulizer temperature to 30°C, the evaporator/drift tube temperature to 50°C, and the nitrogen carrier gas flow rate to 1.5 SLM (Standard Liters per Minute)[2][3].

  • Sample Preparation: Dissolve 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 15 minutes. The highly polar analyte will partition into the water-enriched layer on the HILIC stationary phase, eluting later in the run as the aqueous content increases.

  • Data Analysis: Integrate the peaks. Note that ELSD responses are non-linear; use a power-law calibration curve (

    
    ) if absolute quantification of impurities is required[3].
    

Deep Dive 2: Absolute Purity via Quantitative NMR (qNMR)

While HILIC-ELSD is excellent for routine screening, it is a secondary method requiring calibration. qNMR is a primary analytical method. By comparing the integral of a distinct proton signal from the analyte against a highly pure internal standard (IS), you can calculate the absolute mass fraction (purity) without needing a reference standard of the analyte itself[1].

Causality in Method Design:
  • Internal Standard Selection: Maleic acid (TraceCERT® standard) is ideal because its olefinic protons appear as a sharp singlet at ~6.26 ppm, completely isolated from the aliphatic signals of the 2-ethylpyrrolidine ring (0.8–4.0 ppm).

  • Relaxation Delay (D1): To ensure quantitative accuracy, all excited nuclei must return to their ground state before the next pulse. The D1 delay must be set to at least

    
     (longitudinal relaxation time) of the slowest-relaxing proton[1].
    

qNMR_Logic N1 Co-Weigh Analyte & IS (Microbalance, ±0.01 mg) N2 Dissolve in DMSO-d6 (Ensure Homogeneity) N1->N2 N3 Acquire 1H Spectrum (D1 > 60s for Full Relaxation) N2->N3 N4 Integrate Target Signals (Analyte vs. Standard) N3->N4 N5 Calculate Absolute Purity (Molar Ratio Equation) N4->N5

Caption: Step-by-step logical workflow for determining absolute purity via qNMR.

Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Using a highly calibrated microbalance, accurately weigh ~15.00 mg of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid and ~5.00 mg of Maleic Acid (IS, certified purity 99.9%) into the same vial.

  • Solvation: Add 0.7 mL of anhydrous DMSO-d6. Vortex thoroughly to ensure complete dissolution. Transfer to a 5 mm NMR tube.

  • Data Acquisition: Acquire a 1D

    
    H NMR spectrum on a 400 MHz (or higher) spectrometer.
    
    • Critical Parameters: Set the pulse angle to 90°, acquisition time (AQ) to >4 seconds, and the relaxation delay (D1) to 60 seconds. Acquire at least 32 transients (scans) to ensure a high signal-to-noise ratio (S/N > 250:1)[1].

  • Integration & Signal Selection:

    • Integrate the Maleic acid singlet at 6.26 ppm (

      
      , 2 protons).
      
    • Integrate the terminal methyl protons of the ethyl group on the analyte, which typically appear as a distinct triplet around 0.8–1.0 ppm (

      
      , 3 protons).
      
  • Calculation: Apply the following self-validating equation to determine the absolute purity (

    
    ):
    


(Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weighed mass, and

= Purity).

Strategic Recommendations

For the robust quality control of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, relying on a single analytical technique is a critical failure point.

  • For initial reference standard qualification: Utilize qNMR to establish the absolute mass fraction. This bypasses the molecule's lack of a UV chromophore and provides an undeniable baseline of purity.

  • For routine batch release and stability testing: Implement HILIC-ELSD . Once the method is calibrated against the qNMR-certified standard, it provides the high-throughput, mass-proportional resolution necessary to track degradation products or process impurities over time.

References

  • Benchchem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." Benchchem.
  • Benchchem Technical Support Team. "A Comparative Guide to HPLC Methods for Purity Assessment of m-PEG12-acid." Benchchem.
  • Scholars Research Library. "A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography." Scholars Research Library.

Sources

Validation

A Guide to the Solid-State Landscape: Comparative Crystallographic Analysis of 2-Oxopyrrolidine Derivatives

A Senior Application Scientist's Perspective on Structural Analysis for Drug Development Introduction: Why Crystal Structure Matters In the realm of drug development, understanding the three-dimensional structure of a mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Structural Analysis for Drug Development

Introduction: Why Crystal Structure Matters

In the realm of drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its physical properties such as solubility and stability, and ultimately impacts its efficacy and manufacturability. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement of a compound in its solid state. This guide provides a comparative analysis of the crystallographic features of key 2-oxopyrrolidine derivatives, a class of compounds with significant neurological activity.

While a public crystal structure for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is not available at the time of this publication, we can establish a robust framework for its future analysis by examining its close structural analogs. This guide will use the well-characterized antiepileptic drug Levetiracetam ((-)-(S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) as our primary reference compound. We will compare its solid-state architecture to its enantiomer, (R)-Etiracetam , and a next-generation analog, Brivaracetam , to illustrate how subtle molecular changes can lead to significant differences in crystal packing and intermolecular interactions. This comparative approach is fundamental to understanding structure-property relationships in pharmaceutical science.

Reference Compound: The Crystallographic Profile of Levetiracetam

Levetiracetam, the (S)-enantiomer of etiracetam, is a widely used antiepileptic drug.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry. The definitive solid-state structure was first reported by Song et al. in 2003 and has been confirmed by subsequent powder diffraction studies.[3][4]

The molecule crystallizes in the monoclinic chiral space group P2₁, which is common for enantiomerically pure compounds.[3][5] The key crystallographic parameters are summarized below.

ParameterLevetiracetam ((S)-enantiomer)
Chemical Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Crystal System Monoclinic
Space Group P2₁
a 9.199 Å
b 7.993 Å
c 6.272 Å
β 108.65°
Volume 436.96 ų
Z 2
(Data sourced from Song et al., 2003, as cited in Powder Diffraction)[3]

The crystal structure reveals a specific conformation of the molecule where the pyrrolidinone ring adopts a half-chair conformation.[6] The most critical feature of the crystal packing is the hydrogen bonding network. The primary amide group is the key player, forming robust N-H···O hydrogen bonds that link screw-related molecules, creating layers within the crystal lattice.[6] This network is a dominant force in the stability of the crystal form.

Comparative Crystallographic Analysis

To understand the structural nuances of the target molecule, 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, we must first appreciate how chirality and minor functional group modifications influence crystal packing in its analogs.

The Impact of Chirality: Levetiracetam vs. (R)-Etiracetam

(R)-Etiracetam is the dextrorotatory enantiomer of Levetiracetam.[7] While possessing identical chemical connectivity, its opposite stereochemistry at the α-ethyl center has profound implications for its biological activity and, as expected, its crystal structure.

ParameterLevetiracetam ((S)-enantiomer)(R)-Etiracetam ((R)-enantiomer)
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a 9.199 ÅSimilar but distinct
b 7.993 ÅSimilar but distinct
c 6.272 ÅSimilar but distinct
β 108.65°Similar but distinct
Key Interactions N-H···O Hydrogen BondsN-H···O Hydrogen Bonds

As an enantiomer, (R)-Etiracetam also crystallizes in a chiral space group, and studies have confirmed it can crystallize in the same P2₁ space group as Levetiracetam.[7] However, the unit cell dimensions will be identical, and the crystal structure will be a mirror image. It is crucial to note that when both enantiomers are present in a 1:1 ratio (a racemic mixture), they often crystallize together in a centrosymmetric space group, leading to a completely different packing arrangement and potentially different physical properties. Studies on racemic etiracetam have identified multiple polymorphic forms, highlighting the complexity of its solid-state landscape compared to the single known form of the pure (S)-enantiomer.[6]

This comparison underscores a critical principle: for a chiral molecule like our target acid, crystallizing the pure enantiomer versus the racemate will almost certainly yield different crystal structures with distinct properties.

The Impact of Structural Modification: Levetiracetam vs. Brivaracetam

Brivaracetam is a close analog of Levetiracetam, differing by the presence of a propyl group at the 4-position of the pyrrolidine ring.[8] This seemingly small addition provides a valuable case study in how to assess the crystallographic impact of lead optimization efforts.

ParameterLevetiracetamBrivaracetam
Chemical Formula C₈H₁₄N₂O₂C₁₁H₂₀N₂O₂
Molecular Weight 170.21 g/mol 212.29 g/mol
Crystal System MonoclinicMonoclinic
Key Difference Hydrogen at pyrrolidine C4Propyl group at pyrrolidine C4

The addition of the n-propyl group introduces a significant non-polar moiety. While the primary amide hydrogen bonding motif is likely to be conserved, the bulky alkyl chain will disrupt the efficient packing observed in Levetiracetam. This disruption can lead to:

  • Lower Crystal Density: The less efficient packing often results in a lower overall density.[8]

  • Altered Crystal Morphology: The change in intermolecular interactions can change the shape of the crystals.

  • Different Polymorphs: The new conformational flexibility of the propyl group can lead to the formation of multiple crystal forms (polymorphs) with varying stability.

This comparison demonstrates that even conservative changes to a molecular scaffold can have dramatic consequences for the solid-state structure, which must be thoroughly characterized during drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process. Below is a generalized, self-validating workflow for determining the structure of a small organic molecule like 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

Step 1: Synthesis and Purification

  • Rationale: Crystal growth is highly sensitive to impurities. The starting material must be of the highest possible purity (>99%).

  • Protocol:

    • Synthesize the target compound using established literature methods.

    • Purify the crude product using column chromatography or recrystallization until a single spot is observed by TLC and purity is confirmed by ¹H NMR and LC-MS.

Step 2: Crystal Growth Screening

  • Rationale: Finding the right conditions for growing single crystals suitable for diffraction is often the most challenging step. A screening approach maximizes the chances of success.

  • Protocol:

    • Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

    • Prepare saturated or near-saturated solutions of the compound in these solvents at room temperature or with gentle heating.

    • Use multiple crystallization techniques in parallel:

      • Slow Evaporation: Leave the solutions in loosely covered vials to allow the solvent to evaporate over days or weeks.

      • Vapor Diffusion: Place a small vial of the compound solution inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble). The vapor of the poor solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

      • Cooling: Slowly cool a hot, saturated solution.

Step 3: Crystal Selection and Mounting

  • Rationale: An ideal crystal for diffraction is a single, well-formed block with sharp edges and no visible defects, typically 0.1-0.3 mm in each dimension.

  • Protocol:

    • Under a microscope, identify a suitable crystal.

    • Carefully pick up the crystal using a cryo-loop.

    • Mount the loop onto a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.

Step 4: Data Collection

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete diffraction pattern from all possible orientations.

  • Protocol:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • Use the diffractometer software to determine the unit cell and crystal system (indexing).

    • Execute a data collection strategy to measure the intensities of thousands of diffraction spots to a desired resolution (e.g., 0.8 Å).

Step 5: Structure Solution and Refinement

  • Rationale: The collected diffraction intensities are used to solve the phase problem and build an initial model of the electron density, which is then refined to fit the experimental data.

  • Protocol:

    • Process the raw data (integration and scaling).

    • Solve the structure using direct methods or other algorithms (e.g., SHELXT) to locate the atoms.

    • Refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics like R-factors and software checks (e.g., CheckCIF).

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Crystallography Workflow synthesis Synthesis & Purification screening Crystal Growth Screening synthesis->screening mounting Crystal Mounting & Freezing screening->mounting collection X-ray Data Collection mounting->collection solution Structure Solution & Refinement collection->solution validation Validation & Deposition (CSD) solution->validation

Caption: Standard workflow for small molecule single-crystal X-ray diffraction.

G Target Target Molecule 2-(2-Ethylpyrrolidin-1-yl) -2-oxoacetic acid Data Unavailable Levetiracetam Reference: Levetiracetam (S)-enantiomer Space Group: P2₁ Target->Levetiracetam Structural Similarity (Amide vs. Acid) Etiracetam Comparator 1: (R)-Etiracetam Enantiomer Chiral Inversion Levetiracetam->Etiracetam Stereochemical Impact Brivaracetam Comparator 2: Brivaracetam Analog Added Propyl Group Levetiracetam->Brivaracetam Functional Group Impact

Caption: Logical relationship between the target molecule and its crystallographic comparators.

Conclusion

While the specific crystal structure of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid remains to be determined, a robust analytical path forward can be charted by studying its close relatives. The comparative analysis of Levetiracetam, its enantiomer, and its functionalized analog Brivaracetam provides critical insights. We have demonstrated that both stereochemistry and minor structural modifications can profoundly alter the solid-state packing of a molecule. These differences have direct consequences for a drug candidate's physical properties and must be carefully mapped. The experimental workflow detailed here provides a reliable method for obtaining this crucial data, paving the way for a full understanding of the target molecule's structure-property relationships once suitable crystals are grown.

References

  • Wouters, J., Tilborg, A., & Quere, L. (n.d.). Crystal structure of the 2:1:4 co-crystal brivaracetam-MgCl2-H2O. ResearchGate. Available at: [Link]

  • Wang, L. et al. (2014). X-ray powder diffraction data for levetiracetam. Powder Diffraction, 29(1), 51-52. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Levetiracetam. PubChem Compound Database. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Briviact (brivaracetam) Label. Accessdata.fda.gov. Available at: [Link]

  • DrugFuture. (n.d.). Brivaracetam. Available at: [Link]

  • DrugFuture. (n.d.). Levetiracetam. Available at: [Link]

  • New Drug Approvals. (2013). DRUG SPOTLIGHT…LEVETIRACETAM. Available at: [Link]

  • Zhang, Y. et al. (2023). Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid. Powder Diffraction. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Keppra (levetiracetam) Label. Accessdata.fda.gov. Available at: [Link]

  • Google Patents. (n.d.). A novel polymorph of levetiracetam and a process for its preparation.
  • National Center for Biotechnology Information. (n.d.). Brivaracetam. PubChem Compound Database. Available at: [Link]

  • Song, J. et al. (2003). 2-(2-Oxopyrrolidin-1-yl)butyramide.
  • Herman, C. et al. (2013). The importance of screening solid-state phases of a racemic modification of a chiral drug: thermodynamic and structural characterization of solid-state phases of etiracetam. Acta Crystallographica Section B, 69(4), 371-378.
  • ResearchGate. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butyramide. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of levetiracetam. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Etiracetam, (R)-. PubChem Compound Database. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Chiral Purity of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the stereochemical integrity of a molecule is paramount. Enantiomers, non-superimposa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical integrity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the precise determination of chiral purity is a critical, non-negotiable step in the research, development, and quality control of chiral compounds such as 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

This guide provides a comprehensive comparison of analytical methodologies for validating the chiral purity of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid. We will delve into the mechanistic underpinnings of various techniques, offer detailed experimental protocols, and present a comparative analysis to empower researchers to select the most appropriate method for their specific needs.

The Analytical Challenge: Enantiomeric Differentiation

The core challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To differentiate and quantify them, a chiral environment must be introduced into the analytical system. This can be achieved through two primary strategies: direct and indirect methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and robust technique.[1][2]

Direct Chiral HPLC: The Gold Standard

Direct chiral HPLC involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column.[3] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The mechanism of chiral recognition is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, resulting in a longer retention time.[3]

Common Chiral Stationary Phases for Carboxylic Acids:
  • Polysaccharide-based CSPs: (e.g., Chiralpak® AD-H, Chiralcel® OD-H) These are broadly applicable and highly efficient for a wide range of chiral compounds, including carboxylic acids.[4]

  • Cyclodextrin-based CSPs: (e.g., CYCLOBOND™) These are robust and effective, particularly for separating enantiomers of various substance classes.[1][2]

  • Protein-based CSPs: (e.g., based on cellobiohydrolase or vancomycin) These can offer excellent enantioselectivity, especially in reversed-phase conditions.[5]

  • Anion-Exchanger CSPs: Quinine- and quinidine-derived stationary phases are particularly effective for the enantiomeric separation of acidic compounds through ionic interactions.[6]

Experimental Protocol: Direct Chiral HPLC

Objective: To separate and quantify the enantiomers of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid using a polysaccharide-based CSP.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak® AD-H column (or similar polysaccharide-based CSP).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Sample of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Small amounts of a modifier like TFA (e.g., 0.1%) can be added to improve peak shape for acidic analytes.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Indirect Chiral HPLC: A Versatile Alternative

The indirect method involves the derivatization of the enantiomeric mixture with a single, enantiomerically pure Chiral Derivatizing Agent (CDA).[7][8] This reaction converts the enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[8][9]

Selecting a Chiral Derivatizing Agent for Carboxylic Acids:

For carboxylic acids, the derivatization typically involves the formation of an amide or ester bond with a chiral amine or alcohol, respectively.

  • (S)-(-)-1-(1-Naphthyl)ethylamine: A common CDA that reacts with carboxylic acids to form diastereomeric amides.

  • Chiral Amino Acids: Can be used as CDAs to form diastereomeric amides.

  • Phosphorylated Derivatizing Agents: Can be used for the determination of enantiomeric composition by ³¹P NMR, but can also be adapted for HPLC with appropriate detection.[10]

Experimental Protocol: Indirect Chiral HPLC

Objective: To determine the enantiomeric excess of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid by derivatization with (S)-(-)-1-(1-Naphthyl)ethylamine followed by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Standard achiral C18 column.

Reagents:

  • 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid sample

  • (S)-(-)-1-(1-Naphthyl)ethylamine (enantiomerically pure)

  • A coupling agent (e.g., HBTU, HATU)

  • A non-nucleophilic base (e.g., DIEA)

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Derivatization Reaction:

    • In a vial, dissolve the carboxylic acid sample.

    • Add a slight excess of the coupling agent and the non-nucleophilic base.

    • Add an equimolar amount of (S)-(-)-1-(1-Naphthyl)ethylamine.

    • Allow the reaction to proceed to completion (monitor by TLC or a quick HPLC run).

  • Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the naphthyl group (e.g., 280 nm).

  • Analysis: Inject the derivatized sample. The two diastereomers will have different retention times. Calculate the enantiomeric excess from the peak areas.

Comparison of Direct and Indirect Chiral HPLC

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Principle Differential interaction with a Chiral Stationary Phase (CSP).[3]Formation of diastereomers with a Chiral Derivatizing Agent (CDA) followed by separation on an achiral column.[8]
Advantages - No derivatization required, saving time and avoiding potential side reactions.- High efficiency and resolution are often achievable.- Amenable to preparative scale separations.- Uses standard, less expensive achiral columns.- Derivatization can introduce a chromophore or fluorophore, enhancing detection sensitivity.- Method development can be more straightforward if a suitable CDA is known.
Disadvantages - Chiral columns are significantly more expensive.- Method development can be empirical and time-consuming.- CSPs can be sensitive to mobile phase composition and temperature.- Derivatization reaction must be quantitative and free of kinetic resolution.- The CDA must be enantiomerically pure.- The reaction adds an extra step to the workflow.
Best Suited For Routine analysis, high-throughput screening, and when a suitable CSP is available.Situations where a CSP is not available or when enhanced sensitivity is required.

Alternative and Complementary Techniques

While HPLC is the workhorse for chiral purity analysis, other techniques can provide valuable and sometimes orthogonal information.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC using a chiral capillary column can be an excellent option. Derivatization to a more volatile ester may be necessary for the carboxylic acid.

Supercritical Fluid Chromatography (SFC)

SFC often provides faster separations and uses less organic solvent than HPLC. Chiral SFC with polysaccharide-based columns is a powerful technique for enantioseparation.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.

  • Circular Dichroism (CD) Spectroscopy: Enantiomers have opposite CD spectra. This technique can be used to determine the enantiomeric excess by comparing the spectrum of the sample to that of the pure enantiomers.[11][12] Recent methods involve complexation with an achiral host to induce a CD signal.[11][12]

Visualizing the Workflows

Chiral_Analysis_Workflow cluster_direct Direct Method: Chiral HPLC cluster_indirect Indirect Method: Derivatization + Achiral HPLC d_start Sample of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid d_hplc Inject into HPLC with Chiral Stationary Phase (CSP) d_start->d_hplc d_sep Enantiomers Separate Based on Differential Interaction with CSP d_hplc->d_sep d_detect Detection (UV) d_sep->d_detect d_end Quantify Enantiomeric Purity from Chromatogram d_detect->d_end i_start Sample of 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid i_deriv React with Chiral Derivatizing Agent (CDA) i_start->i_deriv i_diast Formation of Diastereomers i_deriv->i_diast i_hplc Inject into HPLC with Achiral Column (e.g., C18) i_diast->i_hplc i_sep Diastereomers Separate Based on Different Physical Properties i_hplc->i_sep i_detect Detection (UV/Fluorescence) i_sep->i_detect i_end Quantify Diastereomeric Ratio (correlates to enantiomeric purity) i_detect->i_end

Caption: Comparative workflow for direct and indirect chiral analysis.

Conclusion

References

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Sensing of enantiomeric excess in chiral carboxylic acids. RSC Publishing. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]

  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]

  • Department of Pharmaceutical Chemistry, Institute of Pharmacy. [Link]

  • Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC. [Link]

  • A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer R-alpha-ethyl-2-oxo-pyrrolidine Acetamide on Amylose-Based Stationary Phase. PubMed. [Link]

Sources

Validation

elemental analysis reference data for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

This guide outlines the elemental analysis (EA) reference framework for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (and its structural isomers relevant to pharmaceutical synthesis, such as Etiracetam intermediates). It...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the elemental analysis (EA) reference framework for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (and its structural isomers relevant to pharmaceutical synthesis, such as Etiracetam intermediates). It provides theoretical baselines, experimental protocols for handling this hygroscopic class of compounds, and a comparative performance analysis against alternative characterization methods.

Executive Summary & Compound Profile

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid is a specialized heterocyclic building block, sharing the C


H

NO

molecular formula with key pharmaceutical intermediates used in the synthesis of SV2A ligands (e.g., Brivaracetam, Levetiracetam analogs).

In drug development, this compound often presents as a viscous oil or low-melting solid, making it prone to solvent entrapment and hygroscopicity. Accurate Elemental Analysis (CHN/O) is the gold standard for validating its bulk purity and "dry weight" composition, distinguishing it from solvated forms that might pass HPLC purity checks but fail stoichiometry requirements.

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 171.19 g/mol

  • Key Functionality: Alpha-keto acid / Tertiary Amide / Pyrrolidine core

  • Physical State (Typical): Viscous oil or hygroscopic solid (depending on enantiomeric purity and salt form).

Reference Data: Theoretical vs. Experimental Benchmarks

The following data serves as the Pass/Fail release criteria for this intermediate. Due to the polar nature of the oxo-acid and pyrrolidine moieties, water retention is the primary cause of EA failure.

Table 1: Theoretical Composition (Anhydrous)

Target values for C


H

NO

ElementTheoretical Mass %Acceptable Range (

0.4%)
Common Failure Mode (Wet)
Carbon (C) 56.13 % 55.73 – 56.53 %Low (Diluted by water/solvents)
Hydrogen (H) 7.65 % 7.25 – 8.05 %High (Water adds H mass)
Nitrogen (N) 8.18 % 7.78 – 8.58 %Low (Diluted by non-nitrogenous solvents)
Oxygen (O) 28.04 % Calculated by differenceHigh (Water adds O mass)
Table 2: Comparative Performance Scenarios

Simulated data illustrating typical impurity profiles encountered in synthesis.

Sample Condition% C% H% NDiagnosisAction Required
Reference Standard 56.107.668.17Pass Release for synthesis.
Scenario A: Hygroscopic 54.207.957.90Fail (~3.5% H

O)
Dry at 40°C under high vacuum (P

O

).
Scenario B: Residual EtOAc 55.807.707.85Fail (Solvent Trap)Extended drying; check NMR for EtOAc peaks.
Scenario C: Incomplete Hydrolysis 58.508.107.50Fail (Ethyl Ester Impurity)Reprocess: Acid/Base hydrolysis required.

Expert Insight: Unlike rigid standards (e.g., Acetanilide), pyrrolidine acids often exhibit "non-stoichiometric" solvate formation. A Carbon value deviation of >0.5% usually indicates >2% solvent retention, which can catastrophically affect yield in subsequent coupling reactions.

Comparative Analysis: EA vs. Alternative Methods

Why perform Elemental Analysis when NMR and HPLC are available? This section objectively compares EA against modern alternatives for this specific compound class.

Comparison Guide
FeatureElemental Analysis (Combustion) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Utility Bulk Purity & Solvation State Molecular Formula ConfirmationStructural Purity & Isomer Ratio
Solvent Detection Excellent (Detects non-chromophoric water/inorganics)Poor (Ionization suppression; "blind" to water)Good (If solvent peaks don't overlap)
Inorganic Salts Detects (Low C/H/N values indicate salt contamination)Blind (Salts don't ionize in organic mode)Blind (Unless specific nuclei used)
Sample Size 2–5 mg< 0.1 mg10–20 mg
Turnaround Rapid (15 mins)Moderate (30–60 mins)Moderate (30–60 mins)
Verdict Essential for "Weighing Factor" calculation. Validation of identity only.Complementary to EA.[1]

Experimental Protocol: Handling & Analysis

Objective: To obtain reproducible EA results for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid, overcoming its hygroscopic nature.

Step-by-Step Methodology
  • Pre-Analysis Drying (Crucial):

    • Protocol: Place the sample in a vacuum drying pistol over Phosphorus Pentoxide (P

      
      O
      
      
      
      ) at 40–50°C for at least 4 hours.
    • Why: The oxoacetic acid tail forms strong hydrogen bonds with atmospheric moisture. Standard desiccators are insufficient.

  • Weighing Strategy:

    • Use a Microbalance (readability 0.001 mg).

    • Technique: If the sample is an oil or sticky solid, use Tin Capsules for Liquids (pressed sealed) rather than standard folded tin boats to prevent leakage or moisture re-absorption during the autosampler queue.

    • Target Weight: 2.0 – 2.5 mg (Optimized for standard TCD detectors).

  • Combustion Parameters (Flash Combustion):

    • Reactor Temperature: 980°C (ensure complete oxidation of the pyrrolidine ring).

    • Oxygen Boost: 10–15 mL (The amide bond is stable; excess O

      
       prevents charring).
      
    • Carrier Gas: Helium at 140 mL/min.

    • Catalyst: Tungsten Trioxide (WO

      
      ) or Copper/Copper Oxide packing is recommended to prevent "soot" formation common with nitrogen-rich heterocycles.
      
  • Calibration:

    • Use Acetanilide (C=71.09%, N=10.36%) as the K-factor standard.

    • Run a "Conditioning" blank of the specific sample type if possible to saturate active sites in the column.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating this intermediate using EA data.

EA_Validation_Workflow Start Crude Intermediate (C8H13NO3) Drying Vacuum Drying (40°C, P2O5, 4h) Start->Drying EA_Test Run Elemental Analysis (CHN Mode) Drying->EA_Test Check_C Is Carbon within 55.7 - 56.5%? EA_Test->Check_C Check_H Is Hydrogen within 7.2 - 8.1%? Check_C->Check_H Yes Fail_LowC FAIL (Low C, High H): Moisture Contamination Check_C->Fail_LowC No (<55.7%) Fail_HighC FAIL (High C): Solvent/Ester Impurity Check_C->Fail_HighC No (>56.5%) Pass PASS: Release for Synthesis Check_H->Pass Yes Check_H->Fail_LowC No (>8.1%) Recalc Calculate Salt/Solvate Correction Factor Fail_LowC->Recalc Fail_HighC->Recalc

Caption: Logical workflow for validating 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid purity using Elemental Analysis data points.

References

  • National Center for Biotechnology Information. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. PubChem/PMC. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-ethylpyrrolidin-2-one and related pyrrolidine derivatives. Europa.eu.[2] [Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates is not just a matter of regulatory compliance—it is a critical component of laboratory integr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates is not just a matter of regulatory compliance—it is a critical component of laboratory integrity and environmental stewardship.

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6)[1] is a highly specific organic building block frequently utilized in drug development and synthetic chemistry[2]. Because it contains both a carboxylic acid moiety and a nitrogenous pyrrolidine ring, its disposal requires precise segregation. Improper disposal can lead to the acidification of aqueous waste streams and the introduction of biologically recalcitrant organic compounds into municipal water systems[3][4].

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Assessment & Causality

Before executing disposal, it is vital to understand why specific protocols are enforced.

  • Environmental Toxicity: The pyrrolidine ring structure is not readily degradable by standard biological wastewater treatment processes. Consequently, this chemical must never be poured down the sink, regardless of its concentration or the pH of the solution[4].

  • Chemical Incompatibility: As an organic acid derivative, it must be stored and processed away from strong oxidizing agents, reducing agents, and strong inorganic bases to prevent exothermic reactions[3][5].

  • Halogenated vs. Non-Halogenated Segregation: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform) during extraction, the entire mixture must be classified as halogenated waste. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, making it significantly more expensive and logistically distinct from non-halogenated waste[6].

Quantitative Parameters for Waste Management

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EH&S) guidelines, adhere strictly to the quantitative thresholds outlined below[3][5][7].

ParameterValue / ThresholdOperational Rationale
Molecular Weight 171.19 g/mol Required for calculating molarity in hazardous waste tracking logs[2].
Container Fill Limit ≤ 90% CapacityLeaves ~2 inches of headspace to allow for vapor expansion and prevent over-pressurization.
SAA Storage Time Limit ≤ 180 DaysMaximum allowable time a waste container can remain in a Satellite Accumulation Area (SAA)[7].
Full Container Transfer Within 3 DaysMandated timeframe to transfer a full waste container to the central EH&S accumulation area[3].
Drain Disposal pH 6.0 – 9.0While this compound cannot be drain-disposed, any neutralizations performed must hit this range before secondary waste processing[5].

Step-by-Step Disposal Methodologies

Every action in the laboratory must be an intentional step in a self-validating safety system. Follow these protocols based on the physical state of the waste.

Protocol A: Disposal of Liquid Solutions and Reaction Mixtures
  • Determine Solvent Composition: Identify all solvents mixed with the 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid.

  • Select the Appropriate Container:

    • If dissolved in water, methanol, DMSO, or ethyl acetate: Select a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste" [6][7].

    • If dissolved in dichloromethane (DCM) or chloroform: Select a compatible glass or HDPE carboy labeled "Halogenated Organic Waste" [6].

  • Transfer the Waste: Working strictly inside a certified chemical fume hood, use a dedicated funnel to pour the waste into the carboy[5][7].

  • Cap and Seal: Immediately seal the container hand-tight. Do not leave funnels resting in waste carboys, as this allows toxic vapors to escape and violates closed-container regulations[7].

  • Update the Waste Log: Record the exact volume and chemical constituents (including the full chemical name, not just abbreviations) on the attached hazardous waste tag.

Protocol B: Disposal of Solid Waste and Contaminated Consumables
  • Collect Solids: Gather all unused solid powder, contaminated weighing paper, spatulas, and empty primary reagent bottles.

  • Containerize: Place these items into a puncture-resistant, wide-mouth polyethylene container or a designated double-lined hazardous waste bag[5].

  • Labeling: Affix a "Solid Hazardous Waste" label. Explicitly write "Contaminated with 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid"[6].

  • Secondary Containment: Store the solid waste container in a secondary containment tray within your lab's SAA, physically separated from inorganic acids and bases[5][8].

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and controlled action prevents exposure and cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, assess respiratory risks before proceeding[9].

  • Don PPE: Ensure you are wearing a fully-buttoned lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves[5].

  • Containment (Solid Spill): If the chemical is in its dry, solid form, do not sweep vigorously. Use a wet tissue (if compatible) or carefully brush the powder into a dustpan to avoid generating airborne particulates[4][5]. Place the debris into a solid hazardous waste container.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, dry absorbent material (e.g., vermiculite or universal spill pads)[5]. Never use combustible materials like sawdust for organic acid spills.

  • Decontamination: Once the bulk material is removed, wash the affected benchtop or floor with a mild alkaline detergent solution, followed by a thorough water rinse. Dispose of all cleanup materials as solid hazardous waste[9].

Waste Segregation Workflow

To eliminate ambiguity at the bench, utilize the following decision matrix when classifying waste generated from experiments involving this compound.

G Start 2-(2-Ethylpyrrolidin-1-yl)- 2-oxoacetic acid Waste State Physical State of Waste? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Dry/Solid Liquid Liquid Solution / Reaction Mixture State->Liquid Dissolved EHS EH&S Collection & Regulated Incineration Solid->EHS Solvent Contains Halogenated Solvents? (e.g., DCM) Liquid->Solvent NonHalo Non-Halogenated Organic Waste Solvent->NonHalo No Halo Halogenated Organic Waste Solvent->Halo Yes NonHalo->EHS Halo->EHS

Decision matrix for 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid waste segregation.

References

  • Bio-Fount. "1178837-33-6 | 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic Acid." Bio-Fount Database. Available at: [Link]

  • University of Washington. "Organic Acid Standard Operating Procedure." UW Environmental Health & Safety. Available at: [Link]

  • Washington State University. "Acids, Organic." WSU Environmental Health & Safety. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health and Safety. Available at:[Link]

  • University of Hong Kong. "Rules and Guidelines on Chemical Safety." HKU Safety Office. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU Environmental Health & Safety. Available at:[Link]

  • Saint Mary's University. "Handling and Disposal of Laboratory Generated Wastes." SMU Science Safety. Available at: [Link]

  • National University of Singapore. "Laboratory Chemical Safety Manual." NUS Occupational Safety and Health. Available at: [Link]

  • University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your chemical inventory is paramount. 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your chemical inventory is paramount. 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid (CAS: 1178837-33-6) is a highly valuable building block in drug development and synthetic chemistry[1]. However, its specific structural features demand rigorous operational and disposal protocols. This guide provides a self-validating system of standard operating procedures (SOPs) designed to mitigate risks associated with its handling, moving beyond basic compliance to establish a culture of deep scientific safety.

Chemical Profile & Hazard Causality (E-E-A-T)

Understanding the why behind safety protocols is the foundation of a strong lab safety culture. You cannot protect against a hazard you do not mechanistically understand.

  • Target Organ Toxicity (H372): The inhalation of fine powders of this compound can cause damage to organs through prolonged or repeated exposure[2]. The lipophilic nature of the pyrrolidine ring can act as a penetration enhancer, making strict dermal and respiratory protection critical.

  • Severe Eye Irritation (H319) & Acute Toxicity (H302): The oxoacetic acid moiety is highly reactive with mucosal membranes[2]. Airborne particulates of this acid can cause severe ocular damage, necessitating the use of splash goggles over standard safety glasses.

  • Environmental Hazard (H410 & UN 3077): This compound is very toxic to aquatic life with long-lasting effects[2]. It falls under the UN 3077 classification (Environmentally hazardous substance, solid, n.o.s.), which legally dictates strict "no-drain" disposal policies and mandates specific containment strategies[3].

Personal Protective Equipment (PPE) Matrix

To prevent exposure, PPE must be scaled to the operation. The following matrix outlines the mandatory equipment based on OSHA Hazard Communication Standards and the specific physicochemical properties of the compound[3].

Protection TypeAnalytical Scale (<100 mg)Preparative Scale (>100 mg)Causality / Rationale
Hand Nitrile gloves (Min. 0.11 mm)Double-gloving (Nitrile)Prevents dermal absorption of the lipophilic pyrrolidine moiety. Latex offers insufficient chemical resistance.
Eye/Face Safety splash gogglesSplash goggles + Face shieldProtects against mucosal membrane irritation (H319) from aerosolized acid dust.
Respiratory Fume hood (>100 fpm)N95/P100 Particulate RespiratorMitigates inhalation risks associated with target organ toxicity (H372)[2].
Body Standard lab coatTyvek sleeves / Impermeable apronPrevents accumulation of toxic dust on personal clothing, averting chronic exposure.
Standard Operating Procedure (SOP): Handling & Workflow

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling:

Step 1: Engineering Control Verification Before opening the chemical container, verify that the fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not handle this powder on an open bench under any circumstances.

Step 2: Weighing and Transfer Use anti-static weigh boats and spatulas. Fine organic powders can hold a static charge and aerosolize upon transfer. Minimizing static reduces the risk of inhalation and prevents cross-contamination of the analytical balance.

Step 3: Reaction Setup Utilize closed systems (e.g., septum-sealed vials) as quickly as possible. If dissolving the compound, add the solvent slowly down the side of the vessel to prevent dust kick-up.

Step 4: Decontamination Never dry-sweep the balance or hood surface. Use a damp, lint-free wipe (moistened with 70% isopropanol/water) to wipe down all surfaces. The moisture traps the powder, preventing aerosolization, and validates that the area is clean for the next user.

Spill Response & UN 3077 Disposal Plan

Improper disposal of UN 3077 compounds is a violation of environmental regulations and poses severe ecological risks[4].

Spill Response Protocol:

  • Evacuate & Assess: If >1 gram is spilled outside a fume hood, evacuate the immediate area and allow airborne dust to settle.

  • Containment: Do not use a brush or broom, as this disperses dust. Cover the spill with damp absorbent pads to suppress dust formation.

  • Collection: Carefully scoop the damp absorbent material into a highly visible, sealable hazardous waste container using a non-sparking tool.

Waste Disposal Plan:

  • Segregation: Collect all solid waste, contaminated gloves, and empty vials in a dedicated "UN 3077 / Class 9 Solid Waste" container[3].

  • Labeling: Clearly label the container with: "Environmentally Hazardous Substance, Solid, n.o.s. (contains 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid), UN 3077, Class 9"[4].

  • Destruction: Entrust disposal to a licensed hazardous waste contractor for high-temperature incineration. Never flush this compound or its rinsate down the sink.

Visualized Workflow: Safe Handling Protocol

The following diagram outlines the logical workflow for handling toxic chemical powders and managing potential spill events.

SafeHandling Start Pre-Operation: Hazard Assessment (CAS: 1178837-33-6) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Verify Fume Hood Flow (>100 fpm) PPE->Hood Weigh Operation: Weighing & Transfer (Anti-static tools) Hood->Weigh React Synthesis / Assay (Closed System) Weigh->React Spill Spill Event? React->Spill SpillResp Spill Response: Wet Absorb & Contain (No Dry Sweeping) Spill->SpillResp Yes Decon Post-Operation: Decontaminate Surfaces (70% IPA/Water) Spill->Decon No SpillResp->Decon Waste Waste Disposal: UN 3077, Class 9 Solid Waste Incineration Decon->Waste

Figure 1: Safe handling, spill response, and waste disposal workflow for UN 3077 hazardous powders.

References
  • Regulations.gov / OSHA. "Safety Data Sheet - acc. to OSHA HCS - Regulations." Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
Reactant of Route 2
2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.